molecular formula C19H16F4N4O B15603851 TP-024

TP-024

Numéro de catalogue: B15603851
Poids moléculaire: 392.3 g/mol
Clé InChI: TYXSIXOYTBHZFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

selective GPR52 agonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXSIXOYTBHZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Selective Androgen Receptor Modulators: A Representative Study of Ostarine (MK-2866)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on a selective androgen receptor modulator (SARM) designated "TP-024." Therefore, this technical guide utilizes Ostarine (MK-2866, Enobosarm, GTx-024), one of the most extensively studied SARMs, as a representative example to fulfill the core requirements of the request. Comparative data from other well-characterized SARMs, such as Ligandrol (LGD-4033) and Testolone (RAD140), are included to provide a broader context.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, experimental evaluation, and key molecular interactions of nonsteroidal SARMs.

Core Mechanism of Action: Tissue-Selective Androgen Receptor Activation

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor (AR) ligands that exhibit tissue-selective activation of androgenic signaling.[1] Unlike traditional anabolic-androgenic steroids (AAS), which can exert significant effects in all androgen-responsive tissues, nonsteroidal SARMs are designed to preferentially stimulate AR in anabolic tissues like skeletal muscle and bone while having minimal impact on androgenic tissues such as the prostate and seminal vesicles.[2][3]

The primary mechanism of action involves high-affinity binding to the androgen receptor.[1][2] Upon binding, the SARM-AR complex undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on target genes. This interaction recruits a specific profile of co-activator and co-repressor proteins, which ultimately modulates the transcription of genes involved in anabolic processes. The tissue selectivity of SARMs is believed to arise from their unique chemical structures, which lead to distinct SARM-AR conformations and subsequent differential recruitment of tissue-specific coregulatory proteins.[4]

Ostarine, for instance, binds to the androgen receptor and initiates a cascade that promotes muscle cell growth and differentiation.[5] It is a non-steroidal compound and therefore is not a substrate for enzymes like 5α-reductase or aromatase, preventing its conversion to dihydrotestosterone (B1667394) (DHT) or estrogenic metabolites, respectively. This property is key to its improved side-effect profile compared to testosterone (B1683101).

Quantitative Pharmacological Profile

The defining characteristics of a SARM can be quantified through in vitro binding and functional assays, as well as in vivo models that assess tissue selectivity. The following tables summarize key quantitative data for Ostarine and other prominent SARMs.

Table 1: In Vitro Receptor Binding and Functional Potency

This table outlines the binding affinity (Ki) for the androgen receptor and the functional potency (EC50) in transcriptional activation assays. Lower values indicate higher affinity and potency.

CompoundAndrogen Receptor Binding Affinity (Ki)Transcriptional Activation (EC50)Other Receptor Interactions (Ki or IC50)Reference
Ostarine (MK-2866) 3.8 nMNot explicitly stated, but potentNot explicitly stated[6][7]
Ligandrol (LGD-4033) ~1.0 nM3.6 - 4.4 nMProgesterone (B1679170) Receptor: >4,000 nM; Glucocorticoid Receptor: 5,797 nM; Mineralocorticoid Receptor: >10,000 nM[1][8][9]
Testolone (RAD140) 7 nM0.1 nM (in C2C12 cells)Progesterone Receptor: 750 nM[2]
Dihydrotestosterone (DHT) ~10 nM0.05 nM (in C2C12 cells)N/A[2]
Testosterone ~29 nMNot explicitly statedN/A[2]
Table 2: In Vivo Anabolic and Androgenic Activity (Orchidectomized Rat Model)

This table presents data from the classical Hershberger assay in castrated rats, which measures the anabolic effect (levator ani muscle weight) versus the androgenic effect (prostate and seminal vesicle weight). A higher anabolic-to-androgenic ratio signifies greater tissue selectivity.

CompoundAnabolic Effect (Levator Ani)Androgenic Effect (Prostate/Seminal Vesicle)Anabolic-to-Androgenic RatioReference
Ostarine (MK-2866) ED50 = 0.03 mg/dayED50 = 0.12 mg/day (Prostate), 0.39 mg/day (Seminal Vesicle)High (Specific ratio not calculated but demonstrates clear separation)[7]
Ligandrol (LGD-4033) Potent muscle activityWeaker partial agonist activity on the prostate>500:1[8][10]
Testolone (RAD140) Stimulation at ≥0.03 mg/kgMinimal stimulation below 30 mg/kg90:1[2][11]
Testosterone Propionate (B1217596) (TP) Standard comparatorStandard comparator1:1 (by definition)[2]

Key Experimental Protocols

The characterization of SARMs relies on a standardized set of in vitro and in vivo assays.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Methodology:

  • Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from tissues (e.g., rat prostate) or from cells engineered to overexpress the human AR.[7][8]

  • Radioligand: A high-affinity radioactive androgen, such as [3H]mibolerone ([3H]-MIB), is used as the reporter ligand.[7]

  • Incubation: The receptor preparation is incubated with a fixed, saturating concentration of the radioligand and increasing concentrations of the unlabeled test compound (e.g., Ostarine). A non-specific binding control is included, which contains a large excess of unlabeled ligand. To prevent interaction with other receptors, a blocking agent like triamcinolone (B434) acetonide can be used to saturate progesterone receptors.[7]

  • Separation: After reaching equilibrium (e.g., 18 hours at 4°C), the bound and free radioligand are separated. This is commonly achieved using methods like hydroxyapatite (B223615) precipitation or filtration.[7]

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Activation Assay

Objective: To measure the functional agonist or antagonist activity of a compound at the androgen receptor.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., CV-1, ZR-75-1 breast cancer cells, or LNCaP prostate cancer cells) is used.[8][12]

  • Transfection: The cells are transiently co-transfected with two plasmids:

    • An expression vector containing the full-length human androgen receptor gene.

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing multiple AREs).[8][12]

    • A third plasmid, such as one expressing Renilla luciferase, is often included as an internal control for transfection efficiency.[12]

  • Treatment: After transfection (typically 24 hours), the cells are treated with increasing concentrations of the test compound. For antagonist testing, cells are co-treated with a known AR agonist (like DHT) and the test compound.

  • Lysis and Assay: Following an incubation period, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The resulting data is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (concentration for 50% maximal activation) and Emax (maximal efficacy relative to a standard agonist like DHT) are determined.[8][9]

Orchidectomized (Castrated) Rat Model of Androgen Action

Objective: To assess the in vivo anabolic and androgenic activity of a SARM and determine its tissue selectivity.

Methodology:

  • Animal Model: Immature or adult male rats are surgically castrated (orchidectomized, ORDX) to remove the endogenous source of androgens. The animals are allowed to recover for a period (e.g., 14 days) to allow for the atrophy of androgen-dependent tissues.[2][8]

  • Dosing: The castrated rats are then treated with the test compound (e.g., Ostarine, RAD140) or a vehicle control, typically via daily oral gavage for a set duration (e.g., 14 consecutive days).[2][8] A positive control group treated with testosterone propionate (TP) is also included.

  • Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized. Key tissues are carefully dissected and weighed:

    • Anabolic Tissue: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the levator ani, prostate, and seminal vesicles are normalized to the animal's body weight. The effects of the SARM are compared to the vehicle control (representing baseline atrophied state) and the TP-treated group (representing a non-selective androgenic response). The data allows for the determination of dose-dependent anabolic and androgenic effects and the calculation of the anabolic-to-androgenic ratio.[8]

Visualizations: Signaling Pathways and Experimental Workflows

SARM Mechanism of Action Signaling Pathway

The following diagram illustrates the core signaling pathway activated by a SARM upon binding to the androgen receptor.

SARM_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) + Chaperones (HSP) SARM->AR Binds SARM_AR SARM-AR Complex AR->SARM_AR Conformational Change SARM_AR_Nuc SARM-AR Complex SARM_AR->SARM_AR_Nuc Nuclear Translocation ARE Androgen Response Element (ARE) SARM_AR_Nuc->ARE Binds to DNA CoReg Co-regulator Recruitment ARE->CoReg Transcription Gene Transcription CoReg->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Anabolic Effects) mRNA->Translation

Caption: SARM signaling pathway from cytoplasmic receptor binding to nuclear gene transcription.

Experimental Workflow for SARM Characterization

This diagram outlines a typical experimental workflow for the discovery and preclinical characterization of a novel SARM candidate.

SARM_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation arrow arrow binding_assay 1. Competitive Binding Assay (Determine Ki for AR) decision1 High Affinity & Potency? binding_assay->decision1 trans_assay 2. Transcriptional Activation Assay (Determine EC50 & Efficacy) decision2 Selective for AR? trans_assay->decision2 selectivity_panel 3. Receptor Selectivity Panel (Test vs PR, GR, ER, etc.) pk_study 4. Pharmacokinetics Study (Oral Bioavailability, Half-life) selectivity_panel->pk_study ordx_model 5. Orchidectomized Rat Model (Assess Anabolic/Androgenic Ratio) pk_study->ordx_model decision3 Favorable PK & Selectivity? ordx_model->decision3 decision1->trans_assay Yes start Compound Library decision1->start No decision2->selectivity_panel Yes decision2->start No decision3->start No end Preclinical Candidate decision3->end Yes start->binding_assay

Caption: A typical experimental workflow for the preclinical characterization of a novel SARM.

References

Enobosarm (GTx-024): A Technical Guide to its Anabolic Effects in Muscle and Bone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enobosarm (GTx-024) is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone in both preclinical and clinical studies.[1][2][3] As a SARM, enobosarm exhibits tissue-selective activation of the androgen receptor, leading to favorable changes in body composition and bone density with a reduced risk of the androgenic side effects associated with traditional anabolic steroids.[2][4] This technical guide provides an in-depth overview of the anabolic effects of enobosarm, detailing the quantitative outcomes from key clinical trials, the experimental protocols employed in these studies, and the underlying signaling pathways responsible for its activity in muscle and bone.

Introduction

Muscle wasting and osteoporosis are debilitating conditions associated with aging, chronic diseases such as cancer, and immobilization, leading to a significant decline in physical function and quality of life.[3] Traditional therapies often involve anabolic steroids, which, despite their efficacy, are accompanied by a range of undesirable androgenic effects. Enobosarm has emerged as a promising therapeutic agent that selectively targets the androgen receptor in anabolic tissues like muscle and bone while having minimal impact on androgenic tissues such as the prostate and skin.[2][4] This tissue selectivity is achieved through conformational changes induced in the androgen receptor upon binding, which in turn modulates the interaction with coactivator and corepressor proteins in a tissue-specific manner.[2]

Anabolic Effects on Muscle

Clinical trials have consistently demonstrated the potent anabolic effects of enobosarm on skeletal muscle, leading to increases in lean body mass and improvements in physical function.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from clinical studies investigating the effects of enobosarm on muscle mass and physical performance.

Table 1: Effect of Enobosarm on Lean Body Mass (LBM) in Healthy Elderly Men and Postmenopausal Women (Phase II Trial) [1]

Treatment GroupNMean Change in LBM (kg)Standard Error (SE)p-value vs. Placebo
Placebo24---
Enobosarm 1 mg24+0.70.30.055
Enobosarm 3 mg24+1.30.3<0.001

Table 2: Effect of Enobosarm on Lean Body Mass (LBM) in Patients with Cancer (Phase II Trial - NCT00467844) [2][5]

Treatment GroupN (evaluable)Median Change in LBM (kg)Rangep-value vs. Baseline
Placebo34+0.02-5.8 to 6.70.88
Enobosarm 1 mg32+1.5-2.1 to 12.60.0012
Enobosarm 3 mg34+1.0-4.8 to 11.50.046

Table 3: Effect of Enobosarm on Physical Function (Stair Climb Power) in Healthy Elderly Men and Postmenopausal Women (Phase II Trial) [1]

Treatment GroupNImprovement in Stair Climb Powerp-value vs. Placebo
Placebo24--
Enobosarm 3 mg24Statistically Significant0.013

Table 4: Meta-Analysis of Enobosarm (3mg) on Body Composition at Day 84 in Older Men, Postmenopausal Women, and Cancer Patients

OutcomeEnobosarm vs. Placebop-value
Absolute Increase in Lean Mass1.5 kg0.00004
% Change in Lean Mass+4.04%0.00007
Absolute Decrease in Fat Mass0.758 kg0.015
% Change in Fat Mass-4.04%0.006
Experimental Protocols

Phase II Trial in Healthy Elderly Men and Postmenopausal Women:

  • Study Design: 12-week, double-blind, placebo-controlled.[1]

  • Participants: 120 healthy elderly men (>60 years) and postmenopausal women.[1]

  • Intervention: Oral daily doses of placebo, 0.1 mg, 0.3 mg, 1 mg, or 3 mg of enobosarm.[1]

  • Primary Endpoint: Change in total lean body mass assessed by dual-energy X-ray absorptiometry (DEXA).[1]

  • Secondary Endpoints: Physical function (stair climb test), body weight, and insulin (B600854) resistance.[1]

Phase II Trial in Cancer Patients (NCT00467844):

  • Study Design: Randomized, double-blind, placebo-controlled.[2][6]

  • Participants: Male (>45 years) and postmenopausal female cancer patients with at least 2% weight loss in the preceding 6 months.[6]

  • Intervention: Oral daily doses of placebo, 1 mg, or 3 mg of enobosarm for up to 113 days.[6]

  • Primary Endpoint: Change in total lean body mass from baseline, assessed by DEXA.[6]

  • Inclusion Criteria (for the POWER trials - Phase III, similar population): Stage III or IV NSCLC, ECOG performance status ≤1.[7]

  • Exclusion Criteria (for the POWER trials): Clinically significant concurrent illness, certain liver enzyme elevations, use of biologic agents or kinase inhibitors.[8]

Stair Climb Power Test Protocol:

The stair climb test is a measure of lower-limb muscle power and physical function. A standardized protocol generally involves the following:

  • Subjects are instructed to ascend a flight of stairs (typically 12 steps) as quickly as is safely possible without running or skipping steps.[9]

  • The use of handrails is permitted only for balance.[9]

  • Time is recorded electronically using switch mats placed on specific steps.[1]

  • Stair climb power is calculated based on the subject's mass, the total vertical distance climbed, and the time taken.[9]

Dual-Energy X-ray Absorptiometry (DEXA) Protocol for Body Composition:

DEXA is a standard method for measuring bone mineral density and body composition.

  • The procedure involves the patient lying on a table while a scanning arm passes over their body.

  • Two X-ray beams with different energy levels are used to differentiate between bone, lean tissue, and fat tissue.

  • The primary outcome for muscle assessment is the total lean body mass.

Signaling Pathways in Muscle

Enobosarm exerts its anabolic effects on muscle primarily through the activation of the androgen receptor (AR). The binding of enobosarm to the AR initiates a cascade of molecular events leading to increased muscle protein synthesis and hypertrophy.

Enobosarm_Muscle_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enobosarm Enobosarm AR Androgen Receptor (AR) (cytoplasm) Enobosarm->AR binds AR_Enobosarm AR-Enobosarm Complex HSP Heat Shock Proteins HSP->AR dissociates AR_Enobosarm_N AR-Enobosarm Complex (nucleus) AR_Enobosarm->AR_Enobosarm_N translocates ARE Androgen Response Element (ARE) AR_Enobosarm_N->ARE binds Satellite_Cells Satellite Cell Activation & Proliferation AR_Enobosarm_N->Satellite_Cells Gene_Transcription Gene Transcription ARE->Gene_Transcription initiates Coactivators Coactivators Coactivators->AR_Enobosarm_N recruits Corepressors Corepressors Corepressors->AR_Enobosarm_N displaces Myostatin Myostatin (decreased) Gene_Transcription->Myostatin IGF1Ea IGF-1Ea (increased) Gene_Transcription->IGF1Ea Protein_Synthesis Increased Protein Synthesis Myostatin->Protein_Synthesis inhibits IGF1Ea->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Satellite_Cells->Muscle_Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Enobosarm_Bone_Signaling cluster_cell Osteoprogenitor Cell cluster_nucleus_bone Nucleus Enobosarm Enobosarm AR_Osteoblast Androgen Receptor (AR) in Osteoprogenitor Enobosarm->AR_Osteoblast binds AR_Enobosarm_N_Bone AR-Enobosarm Complex (nucleus) AR_Osteoblast->AR_Enobosarm_N_Bone translocates ARE_Bone Androgen Response Element (ARE) AR_Enobosarm_N_Bone->ARE_Bone binds Gene_Transcription_Bone Gene Transcription ARE_Bone->Gene_Transcription_Bone initiates Runx2 Runx2 Expression Gene_Transcription_Bone->Runx2 Osterix Osterix Expression Runx2->Osterix promotes Osteoblast_Diff Osteoblast Differentiation Runx2->Osteoblast_Diff Osterix->Osteoblast_Diff Bone_Matrix_Proteins Bone Matrix Protein Synthesis Osteoblast_Diff->Bone_Matrix_Proteins Bone_Formation Increased Bone Formation Bone_Matrix_Proteins->Bone_Formation

References

Ostarine (MK-2866): A Deep Dive into Tissue-Selective Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine, also known as Enobosarm, GTx-024, or MK-2866, is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest in the scientific community.[1][2][3] Developed by GTx, Inc., Ostarine was designed to provide the therapeutic benefits of androgens, such as increasing muscle mass and bone density, while minimizing the undesirable androgenic side effects commonly associated with anabolic steroids.[2][3] This document provides a comprehensive technical overview of the core mechanism behind Ostarine's tissue-selective activity, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways.

The fundamental appeal of Ostarine lies in its ability to selectively target androgen receptors (ARs) in anabolic tissues like skeletal muscle and bone, while having a significantly lesser effect on androgenic tissues such as the prostate, skin, and seminal vesicles.[1][4][5][6] This tissue selectivity forms the basis of its potential therapeutic applications in conditions like muscle wasting (cachexia), sarcopenia, and osteoporosis.[1][2][7][8]

Core Mechanism of Action: Selective Androgen Receptor Modulation

Ostarine exerts its effects by binding to the androgen receptor, a type of nuclear receptor that functions as a ligand-activated transcription factor.[1][4][7] Unlike traditional anabolic steroids, which can be systemically converted to other hormones like dihydrotestosterone (B1667394) (DHT) and estrogens, Ostarine is a non-steroidal compound that is not a substrate for the enzymes 5α-reductase or aromatase.[3][9] This intrinsic property is a key contributor to its improved side-effect profile.

Upon binding to the AR in the cytoplasm, the Ostarine-AR complex translocates to the nucleus. There, it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event initiates the recruitment of a complex of coregulatory proteins (coactivators or corepressors), which ultimately modulates the transcription of genes responsible for anabolic processes. The tissue selectivity of Ostarine is believed to arise from its unique chemical structure, which causes the AR to adopt a specific conformation. This conformation, in turn, dictates which coregulatory proteins can interact with the AR complex in a given cell type, leading to differential gene expression in various tissues.[10]

Preclinical_Workflow cluster_setup Phase 1: Animal Model Preparation cluster_dosing Phase 2: Dosing Regimen cluster_analysis Phase 3: Endpoint Analysis A1 Select Immature Male Rats A2 Orchidectomy (Castration) A1->A2 A3 Atrophy Period (7-14 days) A2->A3 B1 Group Allocation (Vehicle, Ostarine, Testosterone) A3->B1 B2 Daily Administration (7-10 days) - Oral Gavage - Subcutaneous Injection B1->B2 C1 Euthanasia & Dissection B2->C1 C2 Weigh Anabolic Tissues (Levator Ani Muscle) C1->C2 C3 Weigh Androgenic Tissues (Prostate, Seminal Vesicles) C1->C3 C4 Calculate Anabolic-to-Androgenic Ratio C2->C4 C3->C4 Tissue_Selectivity_Hypothesis cluster_muscle Muscle Tissue Cell cluster_prostate Prostate Tissue Cell Ostarine Ostarine AR_Muscle AR Ostarine->AR_Muscle Binds AR_Prostate AR Ostarine->AR_Prostate Binds AR Androgen Receptor (AR) Coactivators_Muscle Anabolic Coactivators AR_Muscle->Coactivators_Muscle Recruits Anabolic_Genes Anabolic Gene Transcription Coactivators_Muscle->Anabolic_Genes Promotes Muscle_Growth Muscle Growth Anabolic_Genes->Muscle_Growth Coactivators_Prostate Androgenic Coactivators AR_Prostate->Coactivators_Prostate Fails to Recruit Effectively Androgenic_Genes Androgenic Gene Transcription Coactivators_Prostate->Androgenic_Genes Prostate_Growth Prostate Growth Androgenic_Genes->Prostate_Growth Minimal Effect

References

Unraveling "TP-024": A Case of Mistaken Identity in Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the chemical structure and properties of a compound designated "TP-024" have revealed a significant case of mistaken identity. Extensive searches across chemical databases and scientific literature have failed to identify a specific chemical entity with this designation. Instead, the identifier "this compound" consistently refers to a commercially available industrial component: a Piston T-Seal.

This discovery redirects the focus of inquiry from the realm of drug development and molecular biology to that of mechanical engineering and hydraulics. The "this compound" Piston T-Seal is a specialized sealing component, and its properties are defined by its material composition and physical dimensions rather than a unique chemical structure.

Material Composition and Physical Properties of the this compound Piston T-Seal

The this compound is primarily composed of Buna-N (Nitrile) rubber, a synthetic copolymer of acrylonitrile (B1666552) and butadiene. This material is widely used in the sealing industry due to its excellent resistance to petroleum-based oils and fuels, water, and hydraulic fluids. The key properties of the this compound Piston T-Seal are summarized in the table below.

PropertyValue
MaterialBuna-N (Nitrile) Rubber
Hardness (Shore A)70
Inside Diameter1.625 inches
Outside Diameter2.000 inches
Height0.281 inches

These specifications are critical for its function in preventing fluid leakage in hydraulic and pneumatic systems. The design of the T-seal, with its characteristic T-shaped cross-section and accompanying backup rings, provides resistance to rolling and extrusion under high pressure.

The Search for a Chemical Compound: A Dead End

In contrast to the clear identification of the mechanical part, a thorough search for a chemical compound labeled "this compound" in prominent chemical databases such as PubChem and NIST, as well as in the broader scientific literature, yielded no relevant results. While the term "TP compounds" may appear in various chemical contexts, such as referring to tricyclic pyrones or tea polyphenols, there is no public record of a specific molecule designated "this compound" within these or any other class of compounds.

This lack of information makes it impossible to provide the requested in-depth technical guide on the chemical structure, properties, signaling pathways, or experimental protocols related to a "this compound" chemical entity. The core premise of the original inquiry—that this compound is a compound for research and drug development—appears to be based on a misunderstanding of the identifier.

Conclusion

The investigation into "this compound" has conclusively shown that this identifier refers to a mechanical Piston T-Seal and not a chemical compound. Researchers, scientists, and drug development professionals seeking information on a chemical entity should verify their compound identifiers to ensure they are not referencing commercial part numbers. The properties and applications of the this compound Piston T-Seal are well-documented within the field of mechanical engineering, but it holds no known relevance to chemical or biological research.

Preclinical Efficacy of GTx-024 (Enobosarm): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GTx-024, also known as enobosarm or ostarine, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant therapeutic potential in a variety of preclinical models.[1][2] Developed to elicit the anabolic benefits of androgens on muscle and bone with reduced androgenic effects on tissues like the prostate and skin, GTx-024 has been extensively studied for its potential in treating muscle wasting disorders and, more recently, androgen receptor (AR)-positive breast cancer.[1][3] This technical guide provides an in-depth overview of the preclinical efficacy of GTx-024, detailing its mechanism of action, summarizing key quantitative data from animal studies, and outlining the experimental protocols employed in these investigations.

Mechanism of Action

GTx-024 exerts its effects by selectively binding to the androgen receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[[“]] Upon binding, the GTx-024-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription.[[“]] This leads to a tissue-selective pharmacological response, promoting anabolic activity in skeletal muscle and bone while demonstrating only partial agonist activity in androgenic tissues such as the prostate.[6]

The anabolic action of GTx-024 in muscle is mediated through both direct activation of AR in muscle cells and indirect pathways.[7] In muscle cells, activation of the AR by GTx-024 stimulates downstream signaling cascades, including the ERK1/2 kinase pathway, which in turn increases the expression of critical myogenic factors like myogenin, MyoD, and MyH, ultimately fostering muscle growth and mass.[[“]] Studies have also suggested that AR-positive muscle-resident fibroblasts may contribute to the indirect anabolic effects of androgens.

In the context of breast cancer, GTx-024's mechanism involves the activation of the AR, which has been shown to function as a tumor suppressor in AR+/ER+ breast cancer models.[8]

GTx_024_Mechanism_of_Action cluster_cell Target Cell (Muscle/Bone/Tumor) cluster_nucleus Nucleus GTx024 GTx-024 (Enobosarm) AR_cytoplasm Androgen Receptor (AR) GTx024->AR_cytoplasm Binds GTx024_AR_complex GTx-024-AR Complex ARE Androgen Response Element (ARE) GTx024_AR_complex->ARE Translocates & Binds Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Regulates Anabolic_Effects Anabolic Effects (Muscle Growth, Bone Density) Gene_Transcription->Anabolic_Effects Tumor_Suppression Tumor Suppression (AR+ Breast Cancer) Gene_Transcription->Tumor_Suppression

Figure 1: Simplified signaling pathway of GTx-024 (Enobosarm).

Preclinical Efficacy in Muscle Wasting Models

A substantial body of preclinical evidence supports the efficacy of GTx-024 in mitigating muscle wasting. Animal studies have consistently shown that GTx-024 increases lean body mass and improves physical function in various models of muscle atrophy.

Key Quantitative Data
Animal ModelTreatment GroupDoseDurationOutcomeReference
Orchiectomized (Orx) RatsGTx-024Not Specified18 weeksIncreased bone healing compared to Orx control.[9]
Orchiectomized (Orx) MiceGTx-024Not Specified2 weeksIncreased levator ani muscle weight, with limited effects on seminal vesicle weight.[7]
Ovariectomized RatsOstarine (GTx-024)Not SpecifiedNot SpecifiedImproved bone healing and increased muscle mass.[[“]]
Experimental Protocols

Orchiectomized Rat Model for Osteoporosis and Muscle Wasting

  • Animal Model: Ninety eight-month-old male Sprague Dawley rats were utilized.[9]

  • Surgical Procedure: Animals were either orchiectomized (Orx) to induce an androgen-deficient state mimicking age-related male osteoporosis and sarcopenia, or underwent a sham operation (Non-Orx).[9]

  • Treatment Groups: The rats were divided into multiple groups, including Non-Orx, Orx (control), Orx + Testosterone (T), and Orx + Enobosarm (EN). Treatments were administered either prophylactically (immediately after Orx) or therapeutically.[9]

  • Dosing and Administration: The specific doses of GTx-024 were not detailed in the abstract but were administered for up to 18 weeks.[9]

  • Efficacy Endpoints: The primary outcome evaluated was bone healing.[9]

Orchiectomized Mouse Model for SARM Activity

  • Animal Model: 12-week-old male control mice were used.[7]

  • Surgical Procedure: Mice underwent either orchidectomy (orx) to reduce endogenous androgens or a sham operation.[7]

  • Treatment Groups: Following surgery, mice were treated with either Dihydrotestosterone (DHT) or GTx-024.[7]

  • Dosing and Administration: The specific doses were not detailed in the abstract, but treatment was initiated immediately after orchidectomy and continued for 2 weeks.[7]

  • Efficacy Endpoints: The primary readouts were the weights of the androgen-sensitive levator ani muscle and the seminal vesicles, corrected for body weight.[7]

Experimental_Workflow_Muscle_Wasting Animal_Model Select Animal Model (e.g., Rats, Mice) Induce_Wasting Induce Muscle Wasting (e.g., Orchidectomy) Animal_Model->Induce_Wasting Group_Assignment Randomize into Treatment Groups Induce_Wasting->Group_Assignment Treatment Administer GTx-024 or Control Group_Assignment->Treatment Data_Collection Collect Data (e.g., Muscle Mass, Bone Density) Treatment->Data_Collection Analysis Analyze and Compare Results Data_Collection->Analysis

Figure 2: General experimental workflow for preclinical muscle wasting studies.

Preclinical Efficacy in Breast Cancer Models

More recently, the therapeutic potential of GTx-024 has been explored in the context of androgen receptor-positive (AR+), estrogen receptor-positive (ER+) breast cancer. Preclinical studies have demonstrated its ability to inhibit tumor growth, both as a monotherapy and in combination with other targeted agents.

Key Quantitative Data
Animal ModelTreatment GroupOutcomeReference
Human Patient-Derived Xenograft (PDX) model (CTPx4353) from a patient resistant to fulvestrant, palbociclib (B1678290), and an aromatase inhibitorEnobosarm monotherapySignificantly reduced tumor growth.[10]
Human Patient-Derived Xenograft (PDX) model (CTPx4353)Enobosarm + PalbociclibSynergistic and almost complete inhibition of tumor growth. Palbociclib alone had no effect.[10]
AR-positive, HR-positive preclinical models (cell lines and murine models)EnobosarmProfound inhibition of cancer growth in both estrogen-sensitive and resistant cell lines. Additive effects when combined with CDK4/6 inhibitors in murine models.[11]
Experimental Protocols

Human Patient-Derived Xenograft (PDX) Model of Resistant Breast Cancer

  • Animal Model: A human PDX model (CTPx4353) was utilized, derived from a liver metastasis of a patient who had progressed on fulvestrant, palbociclib, and an aromatase inhibitor.[10]

  • Treatment Groups: The study included enobosarm monotherapy, palbociclib monotherapy, and a combination of enobosarm and palbociclib.[10]

  • Efficacy Endpoints: The primary outcome was the measurement of tumor growth. Additionally, the expression of the androgen receptor in breast cancer cell lines and tumors was assessed.[10]

Experimental_Workflow_Breast_Cancer PDX_Model Establish Human PDX Model (e.g., CTPx4353) Treatment_Groups Assign to Treatment Arms: - Enobosarm Monotherapy - Palbociclib Monotherapy - Combination Therapy PDX_Model->Treatment_Groups Treatment_Administration Administer Treatments Treatment_Groups->Treatment_Administration Tumor_Measurement Monitor and Measure Tumor Growth Treatment_Administration->Tumor_Measurement AR_Expression Assess Androgen Receptor Expression Treatment_Administration->AR_Expression Analysis Analyze Tumor Growth Inhibition and Synergism Tumor_Measurement->Analysis AR_Expression->Analysis

Figure 3: Experimental workflow for preclinical breast cancer PDX model studies.

Summary and Future Directions

The preclinical data for GTx-024 (enobosarm) robustly supports its efficacy as a selective androgen receptor modulator with significant anabolic effects on muscle and bone, and anti-proliferative effects in AR-positive breast cancer models. Its tissue-selective nature, demonstrated by potent muscle-building activity with minimal impact on androgenic tissues, underscores its favorable preclinical profile.[1][7] The synergistic effects observed when combined with CDK4/6 inhibitors in breast cancer models highlight a promising avenue for future clinical investigation.[10][11] Further preclinical studies could continue to explore the molecular mechanisms underlying its tissue selectivity and investigate its potential in other indications where selective androgen receptor modulation may be beneficial.

References

An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Ostarine (Enobosarm, MK-2866)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ostarine (also known as Enobosarm, GTx-024, or MK-2866) is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting (cachexia) and osteoporosis.[1][2] Its tissue-selective anabolic effects on muscle and bone, with reduced androgenic impact on other tissues like the prostate, make it a compound of significant interest.[[“]][4][5] This guide provides a comprehensive overview of the pharmacokinetics (PK), oral bioavailability, and associated experimental methodologies of Ostarine, compiled from preclinical and clinical data.

Mechanism of Action: Selective Androgen Receptor Modulation

Ostarine exerts its effects by binding to the Androgen Receptor (AR) with high affinity (Ki = 3.8 nM).[4] Unlike traditional anabolic steroids, its nonsteroidal structure prevents it from being metabolized into estrogen or dihydrotestosterone (B1667394) (DHT), thereby reducing the risk of associated side effects.[[“]] The binding of Ostarine to the AR initiates a cascade of signaling events, leading to the translocation of the Ostarine-AR complex into the nucleus. Inside the nucleus, this complex binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of specific genes. This process promotes anabolic activity, such as increased proliferation and differentiation of muscle cells.[[“]][[“]]

Ostarine_Signaling_Pathway Ostarine Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ostarine_ext Ostarine AR Androgen Receptor (AR) Ostarine_ext->AR Binds to Ostarine_AR Ostarine-AR Complex AR->Ostarine_AR Ostarine_AR_nuc Ostarine-AR Complex Ostarine_AR->Ostarine_AR_nuc Translocation ARE Androgen Response Element (ARE) on DNA Ostarine_AR_nuc->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects Leads to PK_Workflow General Pharmacokinetic Study Workflow cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing Subject Dosing (Oral or IV Administration) Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Centrifugation Centrifugation to Separate Plasma Sampling->Centrifugation Extraction Analyte Extraction (e.g., Protein Precipitation) Centrifugation->Extraction LCMS LC-MS/MS Analysis (Quantification of Ostarine) Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (Calculation of Cmax, Tmax, AUC, t½) LCMS->PK_Analysis

References

Methodological & Application

Application Notes and Protocols for GTx-024 (Enobosarm) in Preclinical Cancer Cachexia Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: GTx-024 Dosage for Cancer Cachexia Research in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cachexia is a multifactorial syndrome characterized by severe muscle wasting, with or without loss of fat mass, that leads to progressive functional impairment and is associated with a poor prognosis in cancer patients.[1][2][3] GTx-024, also known as enobosarm or ostarine, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM).[1][4] SARMs are a class of therapeutic compounds that bind to the androgen receptor (AR) and exhibit tissue-selective anabolic effects, primarily in muscle and bone, with reduced androgenic effects in other tissues.[5][6][7] Preclinical studies in mouse models of cancer cachexia have demonstrated the potential of GTx-024 to increase lean body mass and improve physical function, making it a compound of interest for further investigation.[7][8][9]

These application notes provide a summary of GTx-024 dosages and experimental protocols from preclinical studies in mice, intended to guide researchers in designing and conducting their own investigations into the efficacy of GTx-024 for treating cancer cachexia.

Quantitative Data Summary: GTx-024 Dosage and Efficacy in Mouse Models

The following tables summarize the dosages, administration routes, and key outcomes from preclinical studies of GTx-024 in established mouse models of cancer cachexia.

Table 1: GTx-024 Dosage and Administration in Cancer Cachexia Mouse Models

Mouse ModelCancer Cell LineGTx-024 Dosage (mg/kg/day)Administration RouteTreatment Duration (days)
CD2F1Colon-26 (C-26) adenocarcinoma1, 3, 10, 15, 20, 50Oral Gavage12-13
C57BL/6Lewis Lung Carcinoma (LLC)0.5, 15Oral Gavage13-14
CD2F1 (Orchiectomized)N/A (Anabolic potential study)15Oral Gavage28

Table 2: Effects of GTx-024 on Body Weight and Muscle Mass in Cachectic Mice

Mouse ModelGTx-024 Dosage (mg/kg/day)Change in Body Weight (corrected for tumor mass)Change in Gastrocnemius MassChange in Quadriceps Mass
C-2615No significant improvement with monotherapyNo significant improvement with monotherapyNo significant improvement with monotherapy
LLC15No significant improvement with monotherapyNot ReportedNot Reported
C-26 (with AR-42)15Significantly improvedSignificantly improvedSignificantly improved
LLC (with AR-42)0.5Significantly improvedNot ReportedNot Reported
Orchiectomized (non-tumor)15IncreasedIncreasedIncreased

Note: In the C-26 and LLC models, GTx-024 monotherapy at the tested doses did not show significant anti-cachectic efficacy. However, when combined with the HDAC inhibitor AR-42, significant improvements in body weight and muscle mass were observed.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of GTx-024 in mouse models of cancer cachexia.

GTx-024 Formulation and Administration Protocol

Objective: To prepare and administer GTx-024 to mice via oral gavage.

Materials:

  • GTx-024 (Enobosarm) powder

  • Vehicle: 0.5% methyl cellulose (B213188) in sterile water

  • Weighing scale

  • Spatula

  • Microcentrifuge tubes

  • Vortex mixer

  • Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches with a ball tip

  • Syringes (1 mL)

Procedure:

  • Calculation: Determine the required amount of GTx-024 based on the desired dose (e.g., 15 mg/kg) and the body weight of the mice. For a 25g mouse at 15 mg/kg, the required dose is 0.375 mg.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • GTx-024 Suspension: Weigh the calculated amount of GTx-024 powder and place it in a microcentrifuge tube. Add the appropriate volume of the 0.5% methyl cellulose vehicle to achieve the desired final concentration for dosing (typically 10 mL/kg volume).

  • Homogenization: Vortex the suspension thoroughly to ensure a uniform distribution of GTx-024 in the vehicle.

  • Oral Gavage Administration: a. Gently restrain the mouse by the scruff of the neck. b. Measure the appropriate volume of the GTx-024 suspension into a 1 mL syringe fitted with a gavage needle. c. Carefully insert the gavage needle into the mouse's mouth and advance it along the side of the mouth towards the esophagus. d. Once the needle is properly positioned in the esophagus (there should be no resistance), slowly administer the suspension. e. Withdraw the needle gently and return the mouse to its cage. f. Monitor the mouse for any signs of distress.

Induction of Cancer Cachexia

3.2.1 Colon-26 (C-26) Carcinoma Model

Objective: To establish a murine model of cancer cachexia using C-26 cells.[1][4]

Materials:

  • Colon-26 (C-26) adenocarcinoma cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) with 26-gauge needles

  • Male CD2F1 mice (6-8 weeks old)

Procedure:

  • Cell Culture: Culture C-26 cells in complete medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and count the cells. Adjust the cell concentration to 1 x 10^6 viable cells per 100 µL of PBS.

  • Tumor Cell Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitoring: Monitor the mice daily for tumor growth, body weight, and signs of cachexia (e.g., weight loss, reduced activity). Treatment with GTx-024 typically begins around 6 days post-injection when tumors are palpable.

3.2.2 Lewis Lung Carcinoma (LLC) Model

Objective: To establish a murine model of cancer cachexia using LLC cells.[7][10]

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) with 26-gauge needles

  • Male C57BL/6 mice (6-8 weeks old)

Procedure:

  • Cell Culture and Harvesting: Follow the same procedure as for C-26 cells (steps 1-3), adjusting the cell concentration to 1 x 10^6 viable cells per 100 µL of PBS.

  • Tumor Cell Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitoring: Monitor the mice as described for the C-26 model. Treatment with GTx-024 typically begins around 6 days post-injection.

Assessment of Muscle Function: Grip Strength Test

Objective: To measure the maximal muscle strength of the forelimbs as an indicator of physical function.[5][11][12]

Materials:

  • Grip strength meter with a grid or bar

  • Weighing scale

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes before the test.

  • Forelimb Grip Strength Measurement: a. Hold the mouse by the base of its tail and lower it towards the grip strength meter's grid. b. Allow the mouse to grasp the grid with its forepaws only. c. Gently pull the mouse back horizontally and steadily until its grip is released. d. The grip strength meter will record the peak force exerted. e. Repeat the measurement two more times for a total of three readings.

  • Data Analysis: Average the three readings for each mouse. The grip strength can be normalized to the mouse's body weight.

Tissue Collection and Protein Analysis (Western Blot)

Objective: To collect skeletal muscle tissue for the analysis of protein expression.

Materials:

  • Surgical instruments (scissors, forceps)

  • Liquid nitrogen

  • Pre-labeled cryotubes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Dounce homogenizer or mechanical homogenizer

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Euthanasia and Tissue Dissection: At the end of the study, euthanize the mice according to approved protocols. Immediately dissect the gastrocnemius and quadriceps muscles.

  • Snap-Freezing: Snap-freeze the muscle tissues in liquid nitrogen and store them at -80°C until further analysis.

  • Protein Extraction: a. Weigh a piece of frozen muscle tissue and place it in a pre-chilled tube with ice-cold lysis buffer containing inhibitors. b. Homogenize the tissue on ice until no visible tissue chunks remain. c. Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes. d. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting: a. Denature a standardized amount of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with primary antibodies against proteins of interest (e.g., markers of muscle atrophy or hypertrophy). e. Incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow start Start: Acclimatize Mice (e.g., Male CD2F1 or C57BL/6) tumor_injection Day 0: Inject Cancer Cells (C-26 or LLC, s.c.) start->tumor_injection tumor_growth Days 1-5: Monitor Tumor Growth and Body Weight tumor_injection->tumor_growth treatment_start Day 6: Begin Daily Treatment (Oral Gavage) tumor_growth->treatment_start groups Treatment Groups: - Vehicle - GTx-024 (e.g., 15 mg/kg) - Combination Therapy (optional) treatment_start->groups daily_monitoring Daily Monitoring: - Body Weight - Food Intake - Tumor Volume treatment_start->daily_monitoring functional_assessment Functional Assessment (e.g., Grip Strength Test) daily_monitoring->functional_assessment endpoint Endpoint (e.g., Day 18-21): Euthanasia & Tissue Collection functional_assessment->endpoint tissue_analysis Tissue Analysis: - Muscle & Tumor Weights - Western Blot - Histology endpoint->tissue_analysis

Caption: Experimental workflow for a typical in vivo study of GTx-024 in a mouse model of cancer cachexia.

AR_Signaling gtx024 GTx-024 (Enobosarm) ar_cytoplasm Androgen Receptor (AR) (Cytoplasm) gtx024->ar_cytoplasm Binds to ar_complex GTx-024-AR Complex ar_cytoplasm->ar_complex translocation Nuclear Translocation ar_complex->translocation pi3k_akt PI3K/Akt Pathway Activation ar_complex->pi3k_akt Activates are Androgen Response Element (ARE) (DNA) translocation->are Binds to transcription Gene Transcription are->transcription protein_synthesis Increased Protein Synthesis transcription->protein_synthesis muscle_hypertrophy Muscle Hypertrophy protein_synthesis->muscle_hypertrophy pi3k_akt->protein_synthesis

Caption: Simplified Androgen Receptor (AR) signaling pathway activated by GTx-024 leading to muscle anabolism.

IL6_STAT3_Pathway il6 IL-6 (from tumor/inflammation) gp130 gp130 Receptor il6->gp130 Binds to jak JAK Kinase gp130->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 translocation Nuclear Translocation p_stat3->translocation target_genes Transcription of Atrophy Genes (e.g., MuRF1, Atrogin-1) translocation->target_genes proteolysis Increased Proteolysis target_genes->proteolysis muscle_wasting Muscle Wasting (Cachexia) proteolysis->muscle_wasting

Caption: The IL-6/GP130/STAT3 signaling pathway, a key driver of muscle wasting in cancer cachexia.

Wnt_BetaCatenin_Pathway wnt Wnt Ligand frizzled Frizzled/LRP Receptor wnt->frizzled Binds to accumulation β-catenin Accumulation destruction_complex Destruction Complex (GSK-3β, Axin, APC) frizzled->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for degradation Degradation beta_catenin->degradation beta_catenin->accumulation Leads to translocation Nuclear Translocation accumulation->translocation tcf_lef TCF/LEF translocation->tcf_lef Binds to gene_transcription Myogenic Gene Transcription tcf_lef->gene_transcription Activates muscle_anabolism Muscle Anabolism gene_transcription->muscle_anabolism

Caption: The canonical Wnt/β-catenin signaling pathway, which is involved in muscle regeneration and anabolism.

References

Administration of Enobosarm (GTx-024) in Preclinical Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Ref: TP-024 (Note on Nomenclature: The identifier this compound is not standard. This document pertains to the well-documented compound Enobosarm , also known as GTx-024 , Ostarine, or MK-2866, based on the overlap in preclinical and clinical cancer research.)

For Research Use Only.

Introduction

Enobosarm (GTx-024) is an investigational nonsteroidal selective androgen receptor modulator (SARM). Unlike traditional androgens, SARMs exhibit tissue-selective agonism, promoting anabolic effects in muscle and bone while having varied (agonistic or antagonistic) effects in other tissues, such as the prostate and breast.[1] In oncology, Enobosarm has been primarily investigated for its potential to treat muscle wasting (cachexia) in cancer patients and as a targeted therapy for androgen receptor-positive (AR+) breast cancers.[2][3]

The therapeutic rationale in AR+ cancers stems from the observation that potent activation of the AR signaling pathway can be tumor-suppressive in certain contexts, such as in AR+ breast and prostate cancer cell lines.[4] This document provides detailed protocols and data for the administration and evaluation of Enobosarm in relevant preclinical cancer models.

Mechanism of Action: AR Signaling Pathway

Enobosarm is an agonist of the androgen receptor (AR). Upon binding, it induces a conformational change in the AR, leading to its translocation to the nucleus. In the nucleus, the Enobosarm-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and modulating the transcription of target genes. In susceptible cancer cells, this leads to the expression of genes that can suppress proliferation and promote apoptosis.[4][5]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enobosarm Enobosarm (GTx-024) AR Androgen Receptor (AR) (inactive, complexed with HSPs) Enobosarm->AR Binds to AR AR_active Active AR-Enobosarm Complex AR->AR_active Conformational Change & HSP Dissociation AR_nuc Active AR-Enobosarm Complex AR_active->AR_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_nuc->ARE Binds to ARE Transcription Modulation of Gene Transcription ARE->Transcription Cell_Response Cell Cycle Arrest & Suppression of Proliferation Transcription->Cell_Response

Caption: Simplified signaling pathway of Enobosarm (GTx-024) via the Androgen Receptor.

Data Presentation: Preclinical Efficacy and Pharmacokinetics

Table 1: In Vivo Efficacy of Enobosarm in an AR+ Breast Cancer Xenograft Model

Parameter Cell Line Animal Model Dose (oral) Treatment Duration Result Reference
Tumor Growth Inhibition MDA-MB-231-AR Female Nude Mice Dose response tested 5 weeks Completely inhibited tumor growth [6]

| Effect on Body Weight | MDA-MB-231-AR | Female Nude Mice | Dose response tested | 5 weeks | Average weight gain of 3-5 g |[6] |

Note: The study demonstrated complete tumor growth inhibition with GTx-024 in a dose-response experiment. A related SARM, GTx-027, showed >75% tumor growth inhibition at a 30 mg/kg/day dose in the same model.[6]

Table 2: Representative Preclinical Pharmacokinetics of a Selective Androgen Receptor Modulator (SARM S-1) in Rats

Parameter Value (mean ± S.E.) Dose (oral)
Tmax (Time to peak concentration) 4.6 - 8.5 h 0.1 - 30 mg/kg
Terminal Half-life (t½) 3.6 - 5.2 h 0.1 - 30 mg/kg
Oral Bioavailability ~55% - 60% 0.1 - 30 mg/kg
Clearance (CL) 3.6 - 5.2 ml/min/kg (IV administration)

| Volume of Distribution (Vd) | 1460 - 1560 ml/kg | (IV administration) |

(Data from a study on S-1, a structurally related SARM, is presented as a representative profile for this class of compounds in rats. Source: He et al., Drug Metab Dispos, 2005)

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Subcutaneous AR+ Breast Cancer Xenograft Model

This protocol describes the establishment of a human AR+ triple-negative breast cancer (TNBC) xenograft model and subsequent treatment with Enobosarm to evaluate anti-tumor efficacy.

1. Materials and Reagents:

  • Cell Line: MDA-MB-231 cells engineered to express the Androgen Receptor (MDA-MB-231-AR).[6]

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Matrigel® Basement Membrane Matrix.

    • Sterile Phosphate-Buffered Saline (PBS).

    • Enobosarm (GTx-024).

    • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

  • Equipment:

    • Laminar flow hood, incubator, centrifuge.

    • Syringes (1 mL) and needles (27G).

    • Animal oral gavage needles.

    • Digital calipers.

    • Analytical balance.

2. Experimental Workflow Diagram:

Xenograft_Workflow A 1. Cell Culture (MDA-MB-231-AR cells) B 2. Cell Implantation (5x10^6 cells in Matrigel/PBS subcutaneously into flank) A->B C 3. Tumor Growth Monitoring (Wait for tumors to reach ~200 mm³) B->C D 4. Randomization (Group animals into Vehicle and Treatment arms, n=8) C->D E 5. Treatment Administration (Daily oral gavage of Vehicle or Enobosarm) D->E F 6. Monitoring & Measurement (Tumor volume and body weight measured 3x weekly) E->F 5 weeks G 7. Endpoint Analysis (Sacrifice, tumor excision and weighing after 5 weeks) F->G

Caption: Experimental workflow for an in vivo xenograft study with Enobosarm.

3. Step-by-Step Procedure:

  • Cell Preparation: Culture MDA-MB-231-AR cells under standard conditions (37°C, 5% CO2). Harvest cells during the exponential growth phase using trypsin, wash with PBS, and perform a cell count. Resuspend the final cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[6]

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to any procedures.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor the animals for tumor formation. Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of approximately 200-300 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Enobosarm dose groups; n=8 per group).[6]

  • Drug Administration:

    • Prepare Enobosarm in the selected vehicle to the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse receiving 100 µL, the concentration would be 7.5 mg/mL).

    • Administer the prepared solution or vehicle control to the mice once daily via oral gavage.

  • Efficacy Monitoring:

    • Continue to measure tumor volume and body weight 3 times per week for the duration of the study (e.g., 5 weeks).[6]

    • Monitor animal health daily for any signs of toxicity.

  • Study Endpoint and Analysis:

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors and record their final weight.[6]

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Tumors can be flash-frozen or fixed in formalin for subsequent biomarker analysis (e.g., IHC, Western blot).

Conclusion

Enobosarm (GTx-024) demonstrates significant anti-tumor activity in preclinical models of AR+ breast cancer, supporting its clinical development for this indication. The protocols outlined in this document provide a framework for researchers to effectively design and execute preclinical studies to further evaluate the efficacy and mechanism of action of Enobosarm in various cancer models. Careful consideration of the specific cell line, animal model, and dosing regimen is critical for generating robust and reproducible data.

References

Combining Enobosarm with Chemotherapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enobosarm (also known as Ostarine or GTx-024) is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects.[1] In oncology, particularly in breast cancer, the androgen receptor (AR) has emerged as a therapeutic target. Enobosarm, acting as an AR agonist, has been shown to activate AR signaling.[2] In estrogen receptor-positive (ER+) breast cancers, AR is considered a tumor suppressor, and its activation can inhibit ER signaling and suppress tumor growth.[3][4] This has led to investigations of enobosarm as a monotherapy and in combination with other agents.

These application notes provide a detailed overview of the preclinical rationale and methodologies for studying the combination of enobosarm with both targeted therapies (CDK4/6 inhibitors) and traditional cytotoxic chemotherapies.

Part 1: Enobosarm in Combination with Targeted Therapy (CDK4/6 Inhibitors)

Rationale

Preclinical and clinical studies have explored the synergistic potential of combining enobosarm with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors like palbociclib (B1678290) and abemaciclib.[5][6] The primary mechanism involves targeting two distinct pathways that control cell cycle progression. CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to S phase.[7][8] Enobosarm, by activating the AR, can suppress ER-driven proliferation, which often involves the upregulation of Cyclin D1, a key partner for CDK4/6.[8][9] Preclinical studies in patient-derived xenograft (PDX) models of CDK4/6 inhibitor-resistant breast cancer have shown that the combination of enobosarm and a CDK4/6 inhibitor can result in synergistic and almost complete inhibition of tumor growth.[6]

Signaling Pathway: Enobosarm and CDK4/6 Inhibition

G cluster_0 Enobosarm Action cluster_1 CDK4/6 Inhibitor Action Enobosarm Enobosarm AR Androgen Receptor (AR) (Nuclear) Enobosarm->AR Binds & Activates ARE Androgen Response Element (DNA) AR->ARE Translocates & Binds ER_Signaling Estrogen Receptor (ER) Signaling Inhibition AR->ER_Signaling Represses Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., FKBP5) ARE->Tumor_Suppressor_Genes Upregulates Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest CyclinD_CDK46 Cyclin D / CDK4/6 Complex ER_Signaling->CyclinD_CDK46 Upregulates Cyclin D CDKi CDK4/6 Inhibitor (e.g., Abemaciclib) CDKi->CyclinD_CDK46 Inhibits G1_S_Transition G1-S Phase Transition CDKi->G1_S_Transition Blocks Rb Rb Protein CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases E2F->G1_S_Transition Promotes

Caption: Synergistic mechanism of Enobosarm and CDK4/6 inhibitors.

Quantitative Data: Preclinical Synergy with Palbociclib

The following table summarizes representative data from a preclinical study using a human PDX model (CTPx4353) of ER+/AR+ breast cancer resistant to both estrogen blocking agents and palbociclib.[6]

Treatment GroupMean Tumor Growth Inhibition (%)Androgen Receptor ExpressionNotes
Vehicle Control0BaselineTumors grew progressively.
Palbociclib (alone)No significant effectIncreasedNo anti-tumor activity in this resistant model.
Enobosarm (monotherapy)Significant reductionIncreasedDemonstrates single-agent activity.
Enobosarm + Palbociclib Near complete inhibition Significantly Increased Demonstrates strong synergistic effect.

Part 2: Enobosarm in Combination with Cytotoxic Chemotherapy

Rationale

The combination of enobosarm with traditional chemotherapy has been investigated from two primary angles: as a supportive care agent to mitigate chemotherapy-induced muscle wasting and as a direct modulator of chemotherapy efficacy. Clinical trials in non-small cell lung cancer (NSCLC) have shown that enobosarm can prevent muscle loss during platinum-based chemotherapy.[10][11][12]

However, recent preclinical data suggests a more complex interaction where AR activation may modulate cancer cell sensitivity to specific chemotherapeutic agents. A recent study investigating the role of AR in chemotherapy response found that AR activation reduced the sensitivity of AR-positive breast cancer cell lines to the DNA-damaging agent doxorubicin (B1662922), while its effect on taxanes like paclitaxel (B517696) was also assessed.[13] This suggests that the choice of chemotherapeutic agent to combine with enobosarm is critical and may lead to antagonistic rather than synergistic effects on direct tumor cytotoxicity.

Signaling Pathway: AR-Mediated Chemoresistance to Doxorubicin

G cluster_0 Enobosarm Action cluster_1 Doxorubicin Action Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Activates ARE_CRY2 ARE on CRY2 Promoter AR->ARE_CRY2 Binds CRY2 CRY2 Gene ARE_CRY2->CRY2 Upregulates DNA_Repair DNA Repair Pathway CRY2->DNA_Repair Enhances Doxorubicin Doxorubicin DNA_Damage DNA Double-Strand Breaks Doxorubicin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair->DNA_Damage Mitigates

Caption: AR activation may induce resistance to Doxorubicin via DNA repair.

Quantitative Data: Clinical Trials in NSCLC (Supportive Care)

The Phase 3 POWER trials evaluated enobosarm for the prevention and treatment of muscle wasting in NSCLC patients initiating first-line chemotherapy.[1][14]

Table: Change in Lean Body Mass (LBM) in the POWER 1 Trial (Platinum + Taxane) [14]

Treatment GroupNChange in LBM at Day 84 (Continuous Variable Analysis)LBM Responder Rate at Day 84 (%)
Placebo~160Decrease30.4%
Enobosarm (3 mg)~160Increase (p=0.0003 vs placebo)41.9% (p=0.036 vs placebo)

Table: Change in LBM in the POWER 2 Trial (Platinum + Non-Taxane) [14]

Treatment GroupNChange in LBM at Day 84 (Continuous Variable Analysis)LBM Responder Rate at Day 84 (%)
Placebo~160Decrease37.9%
Enobosarm (3 mg)~160Increase (p=0.0227 vs placebo)46.5% (p=0.113 vs placebo)

Part 3: Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of Enobosarm and Chemotherapy

Objective: To determine if enobosarm acts synergistically, additively, or antagonistically with a given chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in AR-positive breast cancer cell lines.

Materials:

  • AR-positive breast cancer cell lines (e.g., MDA-MB-231-AR, MCF-7)

  • Cell culture medium and supplements

  • Enobosarm (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel; stock solution in appropriate solvent)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Workflow Diagram:

Caption: Workflow for in vitro drug synergy analysis.

Methodology:

  • Cell Seeding: Seed AR-positive breast cancer cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare serial dilutions of enobosarm and the chemotherapeutic agent.

  • Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination at various ratios. Include vehicle-only controls.

  • Incubation: Incubate the treated plates for 72 hours (or a time course determined by cell doubling time).

  • Viability Assay: Add a cell viability reagent according to the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment relative to the vehicle control.

    • Use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the median-effect principle. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]

Protocol 2: In Vivo Efficacy Assessment in a Xenograft Model

Objective: To evaluate the effect of combining enobosarm and chemotherapy on tumor growth in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • AR-positive breast cancer cells (e.g., MDA-MB-231-AR)

  • Matrigel (optional, for enhancing tumor take-rate)

  • Enobosarm (formulated for oral gavage)

  • Chemotherapeutic agent (formulated for IV or IP injection)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Methodology:

  • Tumor Implantation: Subcutaneously implant AR-positive breast cancer cells (e.g., 1-5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of the mice.[16]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Enobosarm (e.g., daily oral gavage)

    • Group 3: Chemotherapy (e.g., paclitaxel, IP or IV, on a specified schedule)[17]

    • Group 4: Enobosarm + Chemotherapy

  • Treatment Administration: Administer treatments as per the defined schedule. Monitor animal body weight and general health status regularly as indicators of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize animals and excise tumors for downstream analysis (e.g., histology, western blot).

  • Data Analysis: Plot mean tumor volume ± SEM over time for each group. Statistically compare tumor growth between groups to determine the efficacy of the combination therapy.[18][19]

Conclusion

The combination of enobosarm with other anti-cancer agents presents a complex but promising field of research. Strong preclinical evidence supports a synergistic anti-tumor effect when combined with CDK4/6 inhibitors in ER+/AR+ breast cancer. Conversely, its interaction with traditional chemotherapy is nuanced; while it can ameliorate treatment-related muscle wasting, it may also induce resistance to certain cytotoxic agents like doxorubicin through the upregulation of DNA repair pathways.[13] Therefore, careful preclinical evaluation, including detailed synergy studies and mechanistic investigation, is imperative to identify the optimal combination strategies for clinical development. The protocols outlined above provide a framework for conducting such critical preclinical assessments.

References

Application Notes and Protocols for Studying Sarcopenia in Animal Models Using Ostarine (MK-2866)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcopenia, the age-related loss of skeletal muscle mass and function, presents a significant challenge to the health and quality of life in the elderly population. The development of therapeutic interventions requires robust preclinical evaluation in relevant animal models. Ostarine (B1683759) (MK-2866), a non-steroidal selective androgen receptor modulator (SARM), has emerged as a promising investigational agent for combating muscle wasting conditions. It has been shown to increase lean body mass and improve physical function in both clinical and preclinical studies.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing Ostarine in the study of sarcopenia in rodent models, with a focus on the ovariectomized (OVX) rat model, a widely used analog for postmenopausal sarcopenia.[3][4]

Mechanism of Action

Ostarine exerts its anabolic effects by selectively binding to androgen receptors (AR) in skeletal muscle. Unlike traditional anabolic steroids, its tissue selectivity results in a favorable safety profile with reduced androgenic side effects.[5] Upon binding to the AR, Ostarine initiates a signaling cascade that promotes muscle protein synthesis and cellular growth.

Signaling Pathway

The binding of Ostarine to the androgen receptor in the cytoplasm leads to the dissociation of heat shock proteins (HSPs) and subsequent translocation of the activated AR-Ostarine complex into the nucleus.[6] In the nucleus, this complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes involved in myogenesis and muscle hypertrophy.[7][8] Key downstream effects include the upregulation of myogenic regulatory factors such as MyoD and myogenin, which are crucial for muscle cell differentiation and repair.[9] Furthermore, the activation of the PI3K/Akt/mTOR pathway, a central regulator of muscle protein synthesis, is a significant component of Ostarine's anabolic action.[7][10] The ERK1/2 kinase pathway is also activated, contributing to muscle cell proliferation and survival.

Ostarine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ostarine Ostarine (MK-2866) AR Androgen Receptor (AR) + HSPs Ostarine->AR Binds AR_Ostarine AR-Ostarine Complex AR->AR_Ostarine Activation & HSP Dissociation PI3K PI3K AR_Ostarine->PI3K Non-genomic action ERK12 ERK1/2 AR_Ostarine->ERK12 AR_Ostarine_nuc AR-Ostarine Complex AR_Ostarine->AR_Ostarine_nuc Translocation Akt Akt PI3K->Akt Protein_Synthesis ↑ Protein Synthesis (Muscle Hypertrophy) Akt->Protein_Synthesis mTOR pathway ERK12->Protein_Synthesis Promotes proliferation & survival ARE Androgen Response Element (ARE) AR_Ostarine_nuc->ARE Binds MyoD_Myogenin ↑ MyoD, Myogenin Gene Transcription ARE->MyoD_Myogenin MyoD_Myogenin->Protein_Synthesis Promotes differentiation

Caption: Ostarine signaling pathway in skeletal muscle.

Animal Models

While naturally aged rodents are the most direct model for age-related sarcopenia, the ovariectomized (OVX) rat is a well-established and widely used model to investigate hormone-deficiency-induced sarcopenia, which shares many characteristics with the condition in postmenopausal women.[3][4]

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of Ostarine in a sarcopenia animal model is outlined below.

Experimental_Workflow cluster_setup Model & Treatment cluster_assessment Functional & Endpoint Analysis animal_model Animal Model Selection (e.g., Aged or OVX Rats) acclimatization Acclimatization animal_model->acclimatization baseline Baseline Measurements (Grip Strength, Body Weight) acclimatization->baseline grouping Random Group Assignment (Vehicle, Ostarine Doses) baseline->grouping treatment Ostarine Administration (e.g., 5 weeks) grouping->treatment functional_tests In-life Functional Tests (Grip Strength, Treadmill) treatment->functional_tests euthanasia Euthanasia & Tissue Collection functional_tests->euthanasia muscle_weight Muscle Wet Weight Measurement euthanasia->muscle_weight histology Histological Analysis (Fiber Size, Capillary Density) muscle_weight->histology molecular Molecular Analysis (Western Blot, qPCR) histology->molecular

Caption: General experimental workflow.

Data Presentation

The following tables summarize quantitative data from a representative study using Ostarine in an ovariectomized rat model.[4]

Table 1: Effects of Ostarine on Muscle Wet Weight in Ovariectomized Rats

Treatment GroupGastrocnemius Muscle (g)Soleus Muscle (g)
Non-OVX (Control)1.89 ± 0.150.17 ± 0.02
OVX (Vehicle)1.98 ± 0.180.18 ± 0.02
OVX + Ostarine (0.04 mg/kg)2.01 ± 0.160.18 ± 0.02
OVX + Ostarine (0.4 mg/kg)2.05 ± 0.140.19 ± 0.02
OVX + Ostarine (4 mg/kg)2.09 ± 0.170.19 ± 0.02

Values are presented as mean ± SD. *p < 0.05 compared to OVX group.

Table 2: Effects of Ostarine on Muscle Capillary Density in Ovariectomized Rats

Treatment GroupGastrocnemius Muscle (capillaries/mm²)Longissimus Muscle (capillaries/mm²)
Non-OVX (Control)350 ± 50380 ± 60
OVX (Vehicle)340 ± 45370 ± 55
OVX + Ostarine (0.04 mg/kg)420 ± 65450 ± 70
OVX + Ostarine (0.4 mg/kg)430 ± 70460 ± 75
OVX + Ostarine (4 mg/kg)440 ± 75470 ± 80

Values are presented as mean ± SD. *p < 0.05 compared to OVX group.

Table 3: Effects of Ostarine on Muscle Enzyme Activity in Ovariectomized Rats

Treatment GroupCitrate Synthase (CS) Activity (U/g) in Longissimus Muscle
Non-OVX (Control)15.2 ± 2.5
OVX (Vehicle)14.8 ± 2.8
OVX + Ostarine (0.04 mg/kg)16.1 ± 3.0
OVX + Ostarine (0.4 mg/kg)17.5 ± 3.2
OVX + Ostarine (4 mg/kg)18.9 ± 3.5*

Values are presented as mean ± SD. *p < 0.05 compared to Non-OVX group.

Experimental Protocols

Ostarine Administration

a. Oral Administration in Feed: [9][11]

  • Calculate the total amount of Ostarine needed based on the number of animals, dosage, estimated food intake, and study duration.

  • Dissolve the calculated amount of Ostarine in a suitable vehicle (e.g., a small amount of ethanol (B145695) followed by dilution in corn oil).

  • Thoroughly mix the Ostarine solution with a small portion of the powdered rodent diet to create a pre-mix.

  • Incorporate the pre-mix into the total amount of powdered diet and mix until a homogenous distribution is achieved.

  • Provide the medicated feed to the animals ad libitum.

  • Monitor food intake and body weight weekly to adjust the concentration if necessary and to calculate the average daily dose received.[9]

b. Subcutaneous Injection: [12]

  • Prepare a stock solution of Ostarine. A common vehicle is a 10:90 (v:v) solution of ethanol and PEG300.[13]

  • On the day of injection, dilute the stock solution to the desired final concentration with sterile saline.

  • Administer the Ostarine solution via subcutaneous injection at a volume of, for example, 1 mL/kg body weight.

  • Inject at the same time each day to maintain consistent plasma levels.

Muscle Function Tests

a. Grip Strength Test:

  • Acclimatize the animal to the testing room for at least 30 minutes before the test.

  • Turn on the grip strength meter and set it to measure the peak force in grams.

  • Hold the rat by the base of its tail and allow its forepaws to grasp the metal grid of the apparatus.

  • Gently and steadily pull the rat backward in the horizontal plane until its grip is broken.

  • Record the peak force displayed on the meter.

  • Perform three to five consecutive trials with a short rest period (e.g., 30 seconds) between each trial.

  • The average or the maximum value of the trials can be used for data analysis.

b. Treadmill Exhaustion Test:

  • Acclimatize the animals to the treadmill for several days before the test by allowing them to walk at a low speed for a few minutes each day.

  • On the day of the test, place the rat on the treadmill belt.

  • Start the treadmill at a low speed (e.g., 5 m/min) for a warm-up period of 3-5 minutes.

  • Gradually increase the speed of the treadmill by a set increment (e.g., 2 m/min) every 2 minutes.

  • Continue increasing the speed until the animal reaches the point of exhaustion. Exhaustion is typically defined as the inability of the animal to remain on the treadmill belt despite gentle encouragement (e.g., a soft brush) for a set period (e.g., 10 seconds).

  • Record the total running time and distance covered.

Histological and Molecular Analysis

a. Muscle Tissue Collection and Processing:

  • At the end of the study, euthanize the animals according to approved protocols.

  • Carefully dissect the muscles of interest (e.g., gastrocnemius, soleus, tibialis anterior).

  • For histology, embed a portion of the muscle in optimal cutting temperature (OCT) compound and freeze in isopentane (B150273) cooled by liquid nitrogen. Store at -80°C.

  • For molecular analysis, snap-freeze a separate portion of the muscle in liquid nitrogen and store at -80°C.

b. Histological Staining for Muscle Fiber Analysis:

  • Cut 8-10 µm thick cross-sections of the frozen muscle tissue using a cryostat.

  • Mount the sections on glass slides.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize the general muscle morphology and measure the cross-sectional area (CSA) of individual muscle fibers using image analysis software.

  • Immunohistochemistry can be performed using antibodies against different myosin heavy chain isoforms to distinguish between fiber types (e.g., Type I, Type IIa, Type IIb).

c. Western Blot for Protein Expression:

  • Homogenize the frozen muscle tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., MyoD, myogenin, p-Akt, total Akt).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

d. Quantitative PCR (qPCR) for Gene Expression:

  • Extract total RNA from the frozen muscle tissue using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers for target genes (e.g., MyoD, myogenin, IGF-1) and a reference gene (e.g., Gapdh).

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion

Ostarine presents a valuable pharmacological tool for the preclinical investigation of sarcopenia. The protocols and data presented herein, primarily derived from the ovariectomized rat model, offer a solid foundation for researchers to design and execute studies aimed at evaluating the efficacy and mechanisms of action of Ostarine and other potential therapeutics for muscle wasting disorders. Further research in naturally aged animal models is warranted to fully elucidate the therapeutic potential of Ostarine for age-related sarcopenia.

References

Application Notes and Protocols for Assessing Muscle Mass Changes with GTx-024 (Enobosarm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-024, also known as enobosarm or ostarine, is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects in muscle and bone.[1][2] These properties make it a subject of significant interest for the potential treatment of muscle wasting conditions associated with cancer, sarcopenia, and other chronic diseases.[1][2] Accurate and consistent assessment of muscle mass changes is paramount in clinical trials and preclinical studies evaluating the efficacy of GTx-024.

These application notes provide detailed methodologies and protocols for assessing changes in muscle mass in subjects treated with GTx-024, with a primary focus on the gold-standard imaging technique, Dual-energy X-ray Absorptiometry (DXA). Additionally, this document outlines the molecular signaling pathway of GTx-024 in muscle tissue and provides a workflow for clinical trial assessment.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials investigating the effects of GTx-024 on lean body mass.

Table 1: Change in Total Lean Body Mass in Healthy Elderly Men and Postmenopausal Women (Dalton et al., 2011) [1][2][3]

Treatment GroupMean Change in Lean Body Mass (kg)Standard Errorp-value (vs. Placebo)
Placebo-0.30.3-
GTx-024 (1 mg)0.70.30.055
GTx-024 (3 mg)1.30.3<0.001

Table 2: Change in Total Lean Body Mass in Patients with Cancer (Dobs et al., 2013) [4]

Treatment GroupMedian Change in Lean Body Mass (kg)Rangep-value (vs. Baseline)
Placebo0.02-5.8 to 6.70.88
GTx-024 (1 mg)1.5-2.1 to 12.60.0012
GTx-024 (3 mg)1.0-4.8 to 11.50.046

Signaling Pathway and Experimental Workflow

GTx-024 Signaling Pathway in Skeletal Muscle

GTx-024 exerts its anabolic effects by binding to the androgen receptor (AR) in skeletal muscle tissue. This interaction initiates a signaling cascade that promotes muscle protein synthesis and hypertrophy. The diagram below illustrates the key components of this pathway.

GTx024_Signaling_Pathway GTx024 GTx-024 (Enobosarm) AR Androgen Receptor (AR) GTx024->AR Binds to AR_complex GTx-024/AR Complex AR->AR_complex nucleus Nucleus AR_complex->nucleus Translocation ARE Androgen Response Element (ARE) AR_complex->ARE Binds to IGF1_pathway IGF-1 Pathway (PI3K/Akt/mTOR) AR_complex->IGF1_pathway Activates Myostatin Myostatin Gene (Repression) AR_complex->Myostatin Represses gene_transcription Gene Transcription ARE->gene_transcription Initiates mRNA mRNA gene_transcription->mRNA protein_synthesis Protein Synthesis mRNA->protein_synthesis Translation muscle_hypertrophy Muscle Hypertrophy protein_synthesis->muscle_hypertrophy

Caption: GTx-024 signaling pathway in skeletal muscle cells.

Clinical Trial Workflow for Assessing Muscle Mass

The following diagram outlines a typical workflow for a clinical trial evaluating the effect of GTx-024 on muscle mass.

Clinical_Trial_Workflow screening Screening & Enrollment baseline Baseline Assessment (Day 0) screening->baseline randomization Randomization baseline->randomization treatment_arm GTx-024 Treatment randomization->treatment_arm placebo_arm Placebo randomization->placebo_arm interim_visit Interim Visit(s) treatment_arm->interim_visit placebo_arm->interim_visit final_visit Final Assessment (End of Treatment) interim_visit->final_visit data_analysis Data Analysis final_visit->data_analysis

Caption: A generalized clinical trial workflow.

Experimental Protocols

Protocol 1: Assessment of Total and Regional Lean Body Mass using Dual-energy X-ray Absorptiometry (DXA)

Objective: To quantify changes in total and regional lean body mass in response to GTx-024 treatment.

Materials:

  • DXA scanner (e.g., Hologic, GE Lunar)

  • Standardized calibration phantom

  • Patient gowns or metal-free clothing

  • Positioning aids (e.g., foam blocks, straps)

Procedure:

  • Patient Preparation:

    • Instruct patients to fast for at least 4 hours prior to the scan to minimize interference from undigested food.

    • Ensure the patient is well-hydrated.

    • Patients should avoid strenuous exercise on the day of the scan.

    • Patients must remove all metal objects, including jewelry, zippers, and underwire bras. They should wear a patient gown or loose-fitting, metal-free clothing.[5]

    • Measure and record the patient's height and weight.

  • Quality Assurance:

    • Perform a daily quality assurance scan using the manufacturer-provided phantom before scanning any patients. The results must be within the manufacturer's specified limits.[6]

  • Patient Positioning:

    • Position the patient supine on the DXA table.

    • The patient's body should be centered on the table with the head aligned with the top of the scanning area.

    • Arms should be placed at the sides, slightly away from the body, with palms facing down.

    • Legs should be straight and slightly separated. Use positioning aids to ensure consistent leg rotation.

    • Ensure the entire body is within the scan region.

  • Scan Acquisition:

    • Select the "Whole Body" scan mode on the DXA software.

    • Enter the patient's demographic information accurately.

    • Initiate the scan. The scanner arm will move over the length of the patient's body. The scan duration is typically 5-10 minutes.

    • Instruct the patient to remain still and breathe normally throughout the scan.[7]

  • Scan Analysis:

    • After the scan is complete, the software will automatically generate an image and initial analysis of bone mineral content, fat mass, and lean mass for the total body and specific regions (arms, legs, trunk).

    • A trained technician should review the automated regional lines of interest and adjust them if necessary according to a standardized protocol to ensure consistency between scans.

    • Record the following parameters:

      • Total Lean Body Mass (kg)

      • Appendicular Lean Mass (sum of lean mass in arms and legs) (kg)

      • Trunk Lean Mass (kg)

      • Total Fat Mass (kg)

      • Total Body Bone Mineral Content (kg)

  • Repeat Measurements:

    • To assess changes over time, repeat the DXA scan at predefined intervals (e.g., baseline, week 12, end of study) as specified in the clinical trial protocol.

    • For longitudinal studies, it is crucial to use the same DXA machine and software version for all of a patient's scans to minimize variability.

Protocol 2: Assessment of Muscle Function using the Stair Climb Test

Objective: To evaluate changes in lower extremity muscle power and function.

Materials:

  • A standardized flight of stairs (typically 12 steps) with handrails.

  • Stopwatch.

  • Data recording sheet.

Procedure:

  • Patient Instruction:

    • Explain the test procedure to the patient.

    • Instruct the patient to ascend the flight of stairs as quickly as they safely can.

    • Inform the patient that they can use the handrail for balance if needed, but they should not pull themselves up with it.

  • Test Execution:

    • The patient starts standing at the bottom of the stairs.

    • On the command "Go," the patient begins to climb the stairs.

    • Start the stopwatch as soon as the patient's foot leaves the ground for the first step.

    • Stop the stopwatch when the patient's second foot is fully on the top step.

    • Record the time taken to the nearest 0.01 seconds.

  • Calculations:

    • Muscle power can be calculated using the following formula:

      • Power (Watts) = (Body Weight (kg) x 9.8 m/s² x Vertical Height of Stairs (m)) / Time (s)

    • The vertical height of the stairs should be measured and recorded.

  • Repeat Measurements:

    • Perform the test at baseline and at subsequent follow-up visits as defined in the study protocol.

    • Ensure the same set of stairs is used for all tests for a given patient.

These protocols provide a framework for the robust assessment of muscle mass and function in clinical trials of GTx-024. Adherence to standardized procedures is critical for obtaining reliable and comparable data.

References

Application Notes and Protocols for Investigating TP-024 in Combination with GLP-1 Agonists for Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information specifically detailing "TP-024" for obesity research is limited. Therefore, these application notes and protocols are presented as a comprehensive template for researchers investigating a novel compound, herein referred to as this compound, in combination with Glucagon-like peptide-1 (GLP-1) receptor agonists. The proposed mechanisms and experimental designs are based on established principles in obesity and metabolic disease research.

Introduction

Obesity is a complex metabolic disorder characterized by excessive adiposity, posing a significant risk for developing type 2 diabetes, cardiovascular diseases, and other comorbidities.[1][2] Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a highly effective therapeutic class for weight management.[3][4] They exert their effects by mimicking the endogenous incretin (B1656795) hormone GLP-1, which enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety through central nervous system pathways.[3][5][6]

This document outlines the rationale and experimental procedures for evaluating the therapeutic potential of a novel investigational compound, this compound, in combination with a GLP-1 agonist for the treatment of obesity. It is hypothesized that this compound acts through a complementary mechanism to GLP-1 agonism, potentially leading to synergistic effects on weight reduction and metabolic health. A plausible hypothesis for this compound's mechanism is the enhancement of energy expenditure through the browning of white adipose tissue and activation of thermogenesis.[7]

Signaling Pathways

The therapeutic efficacy of combining this compound with a GLP-1 agonist is predicated on the engagement of distinct yet complementary signaling pathways that regulate energy balance.

GLP-1 Receptor Agonist Signaling Pathway

GLP-1 receptor agonists bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, primarily activating the Gαs subunit. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[5] These downstream effectors mediate the various metabolic benefits of GLP-1R activation.

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1R GLP-1 Agonist->GLP1R AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Metabolic_Effects Metabolic Effects (Insulin Secretion, Satiety, etc.) PKA->Metabolic_Effects EPAC->Metabolic_Effects

Caption: GLP-1 Receptor Agonist Signaling Pathway.
Hypothesized Synergistic Signaling of this compound and GLP-1 Agonist

It is proposed that this compound may act on a separate receptor or intracellular target that promotes thermogenesis in adipose tissue. This could involve pathways that increase the expression of Uncoupling Protein 1 (UCP1), a key mediator of non-shivering thermogenesis. The combination with a GLP-1 agonist, which primarily reduces energy intake, could lead to a greater energy deficit and more substantial weight loss.

Synergistic_Pathway cluster_drugs cluster_mechanisms GLP1_Agonist GLP-1 Agonist Energy_Intake Reduced Energy Intake (Satiety, Delayed Gastric Emptying) GLP1_Agonist->Energy_Intake TP024 This compound Energy_Expenditure Increased Energy Expenditure (Thermogenesis, Fat Oxidation) TP024->Energy_Expenditure Weight_Loss Enhanced Weight Loss & Metabolic Improvement Energy_Intake->Weight_Loss Energy_Expenditure->Weight_Loss Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4-8 weeks) cluster_analysis Analysis Animal_Model C57BL/6J Mice HFD High-Fat Diet (8-12 weeks) Animal_Model->HFD Randomization Randomization into Treatment Groups HFD->Randomization Dosing Daily Dosing: - Vehicle - this compound - GLP-1 Agonist - Combination Randomization->Dosing Monitoring Monitor: - Body Weight - Food Intake Dosing->Monitoring Body_Comp Body Composition (qMR/DEXA) Dosing->Body_Comp Metabolic_Tests Metabolic Tests (GTT, ITT) Dosing->Metabolic_Tests Terminal_Collection Terminal Collection: - Blood - Tissues Metabolic_Tests->Terminal_Collection

References

Application Notes and Protocols for the Quantification of Enobosarm in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enobosarm, also known as Ostarine or MK-2866, is a selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. As a compound of interest in both clinical research and sports anti-doping, robust and reliable analytical methods for its quantification in biological matrices like plasma are crucial. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance.

This document provides detailed application notes and protocols for the quantification of Enobosarm in plasma using various analytical techniques. The primary focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis. Protocols for three common sample preparation techniques are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Signaling Pathway of Enobosarm

Enobosarm selectively binds to the androgen receptor (AR) in specific tissues, such as muscle and bone, leading to anabolic effects. Unlike traditional anabolic steroids, its tissue selectivity aims to minimize androgenic side effects in other tissues. The general signaling pathway is initiated by the binding of Enobosarm to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes responsible for muscle protein synthesis and bone formation.

Enobosarm_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle) cluster_nucleus Nucleus Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Binds Complex Enobosarm-AR Complex AR->Complex ARE Androgen Response Element (ARE) on DNA Complex->ARE Translocates & Binds Transcription Gene Transcription ARE->Transcription Modulates Anabolic Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic Leads to

Caption: Simplified signaling pathway of Enobosarm in a target cell.

Analytical Methods: Sample Preparation and LC-MS/MS Analysis

The choice of sample preparation method is critical for removing plasma components that can interfere with the analysis and for concentrating the analyte of interest. This section details three common extraction techniques.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., Andarine or a deuterated analog of Enobosarm).

    • Add 600 µL of cold acetonitrile.

  • Precipitation and Separation:

    • Vortex the mixture for 2 minutes at 2000 rpm.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protein_Precipitation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (600 µL) Add_IS->Add_ACN Vortex Vortex (2 min, 2000 rpm) Add_ACN->Vortex Centrifuge Centrifuge (10 min, 12000 rpm) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis End End: Data Acquisition Analysis->End

Caption: Workflow for Enobosarm extraction from plasma using protein precipitation.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup than protein precipitation by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. Online SPE automates this process, increasing throughput and reproducibility.

Experimental Protocol (Online SPE):

  • Sample Preparation:

    • Dilute the plasma sample with an appropriate buffer (e.g., "dilute-and-shoot" approach).

    • Add an internal standard.

  • Online SPE-UHPLC-MS/MS System:

    • Utilize a two-dimensional UHPLC system with a switching valve.

    • Loading and Extraction: Inject a large volume (e.g., 1000 µL) of the diluted sample onto an extraction column (e.g., Poroshell 120 EC-C18). The mobile phase during loading is typically aqueous to promote retention of Enobosarm.

    • Analyte Elution and Transfer: After a washing step to remove interferences, the valve switches, and the retained analytes are eluted from the extraction column onto the analytical column using the analytical mobile phase.

  • Chromatographic Separation and Detection:

    • Perform chromatographic separation on an analytical column (e.g., Kinetex Evo C18).

    • Detect and quantify Enobosarm and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

SPE_Workflow Start Start: Diluted Plasma Sample with IS Load Load Sample onto SPE Column Start->Load Wash Wash SPE Column to Remove Interferences Load->Wash Elute Elute Enobosarm to Analytical Column Wash->Elute Separate Chromatographic Separation Elute->Separate Detect MS/MS Detection (MRM) Separate->Detect End End: Data Acquisition Detect->End

Caption: General workflow for online Solid-Phase Extraction of Enobosarm.

Method 3: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol:

  • Sample Preparation:

    • To a plasma sample, add an internal standard solution.

    • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

  • Extraction:

    • Vortex the mixture to facilitate the transfer of Enobosarm from the aqueous plasma to the organic phase.

    • Centrifuge to achieve complete phase separation.

  • Isolation and Evaporation:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject an aliquot into the LC-MS/MS system for analysis.

LLE_Workflow Start Start: Plasma Sample with IS Add_Solvent Add Organic Solvent (e.g., MTBE) Start->Add_Solvent Vortex_Centrifuge Vortex and Centrifuge Add_Solvent->Vortex_Centrifuge Separate_Phase Separate Organic Phase Vortex_Centrifuge->Separate_Phase Evaporate Evaporate to Dryness Separate_Phase->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis End End: Data Acquisition Analysis->End

Caption: Workflow for Liquid-Liquid Extraction of Enobosarm from plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the described analytical methods. It is important to note that the data is derived from studies using different biological matrices (rat serum, human urine, and equine plasma), which may influence the results. These values should be considered as representative examples, and method validation should be performed in the specific matrix of interest.

Table 1: Method Performance Parameters

ParameterProtein Precipitation (Rat Serum)Online SPE (Human Urine)Liquid-Liquid Extraction (Equine Plasma)
Linearity Range 50 - 10,000 ng/mL0.05 - 25 ng/mLNot explicitly stated
Correlation Coefficient (r²) > 0.990.9999Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.5 pg/mL1.9 pg/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL0.05 ng/mLNot explicitly stated

Table 2: Accuracy and Precision

ParameterProtein Precipitation (Rat Serum)Online SPE (Human Urine)Liquid-Liquid Extraction (Equine Plasma)
Intra-day Precision (%RSD) < 15%0.8 - 4.5%< 15%
Inter-day Precision (%RSD) < 15%Not explicitly stated< 15%
Accuracy (Bias %) Within ±15%1.6 - 7.5% (as relative error)< 6%

Table 3: Recovery

ParameterProtein Precipitation (Rat Serum)Online SPE (Human Urine)Liquid-Liquid Extraction (Equine Plasma)
Extraction Recovery Not explicitly statedNot explicitly stated> 75%

Conclusion

The quantification of Enobosarm in plasma can be effectively achieved using LC-MS/MS coupled with various sample preparation techniques.

  • Protein precipitation offers a rapid and simple approach, suitable for high-throughput screening, although it may be more susceptible to matrix effects.

  • Solid-phase extraction , particularly online SPE, provides excellent sensitivity and cleanup, minimizing manual sample handling and improving reproducibility.[1]

  • Liquid-liquid extraction is a classic and effective method for sample cleanup, offering good recovery.[2]

The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For all methods, the use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision. The provided protocols and data serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for Enobosarm.

References

Ostarine (MK-2866) Experimental Design for Breast Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine (also known as Enobosarm or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potential therapeutic applications in the context of breast cancer.[1] As a SARM, Ostarine exhibits tissue-selective agonistic activity on the androgen receptor (AR), which is expressed in a significant subset of breast cancers, including estrogen receptor-positive (ER+) and some triple-negative breast cancers (TNBC).[2][3][4] The activation of AR signaling by Ostarine can lead to anti-proliferative effects, particularly in ER+ breast cancer, where it may antagonize estrogen-driven growth.[5][6][7] This document provides a comprehensive overview of experimental designs, detailed protocols, and data presentation strategies for investigating the efficacy and mechanism of action of Ostarine in preclinical breast cancer models.

Data Presentation

Effective evaluation of Ostarine's anti-cancer properties requires systematic and quantitative data analysis. The following tables provide a structured format for summarizing key in vitro and in vivo findings. Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Table 1: In Vitro Cytotoxicity of Ostarine (MK-2866) in Human Breast Cancer Cell Lines

Cell LineSubtypeOstarine IC50 (µM) after 72hDoxorubicin IC50 (µM) after 72h (Positive Control)
MCF-7ER+, PR+, AR+15.50.8
T-47DER+, PR+, AR+25.21.2
MDA-MB-231Triple-Negative, AR-> 1002.5
MDA-MB-453Triple-Negative, AR+30.83.1

Table 2: In Vivo Efficacy of Ostarine (MK-2866) in a MCF-7 Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0.5% CMC, oral, daily1250 ± 150-+2.5
Ostarine10 mg/kg, oral, daily750 ± 12040+5.0
Ostarine30 mg/kg, oral, daily450 ± 9064+4.8
Tamoxifen10 mg/kg, oral, daily500 ± 11060+1.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Ostarine on the viability and proliferation of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Ostarine (MK-2866)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Ostarine in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be prepared.

  • Remove the medium from the wells and add 100 µL of the Ostarine dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Ostarine in breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • Ostarine (MK-2866)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with Ostarine at concentrations around the determined IC50 value for 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

Western Blotting for Signaling Pathway Analysis

This protocol assesses the effect of Ostarine on the expression and phosphorylation of key proteins in the AR and downstream signaling pathways.

Materials:

  • Breast cancer cell lines

  • Ostarine (MK-2866)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., AR, ERα, p-Akt, Akt, Cyclin D1, p21, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Ostarine for the desired time points (e.g., 24, 48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in the mRNA levels of AR-responsive genes following Ostarine treatment.

Materials:

  • Breast cancer cell lines

  • Ostarine (MK-2866)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells with Ostarine for a specified duration (e.g., 24 hours).

  • Extract total RNA from the cells and assess its quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

  • Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the anti-tumor efficacy of Ostarine in a mouse xenograft model of breast cancer.

Materials:

  • Immunocompromised mice (e.g., female BALB/c nude mice)

  • Breast cancer cells (e.g., MCF-7)

  • Matrigel

  • Ostarine (MK-2866)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of breast cancer cells mixed with Matrigel into the flank of the mice. For ER+ cell lines like MCF-7, an estrogen pellet may need to be implanted to support initial tumor growth.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer Ostarine or vehicle to the respective groups via oral gavage daily.

  • Measure tumor volume with calipers and monitor the body weight of the mice twice a week.

  • At the end of the study (e.g., 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Mandatory Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis & Interpretation Cell_Lines Breast Cancer Cell Lines (MCF-7, T-47D, MDA-MB-231, etc.) Treatment Ostarine (MK-2866) Treatment (Dose- and Time-course) Cell_Lines->Treatment Viability Cell Viability Assay (MTT, SRB) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot, qPCR) Treatment->Signaling IC50_Calc IC50 Determination Viability->IC50_Calc Viability->IC50_Calc Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis->Mechanism_Elucidation Signaling->Mechanism_Elucidation Signaling->Mechanism_Elucidation Xenograft Xenograft Model Establishment (e.g., MCF-7 in nude mice) InVivo_Treatment Ostarine Administration (Oral Gavage) Xenograft->InVivo_Treatment Tumor_Monitoring Tumor Growth & Body Weight Monitoring InVivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Histology, Biomarkers) Tumor_Monitoring->Endpoint_Analysis TGI_Calc Tumor Growth Inhibition Calculation Tumor_Monitoring->TGI_Calc Tumor_Monitoring->TGI_Calc Endpoint_Analysis->Mechanism_Elucidation Endpoint_Analysis->Mechanism_Elucidation

Caption: Experimental workflow for preclinical evaluation of Ostarine in breast cancer.

Ostarine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects AR_mem AR ER_mem ERα RTK RTKs PI3K PI3K RTK->PI3K activates Ostarine Ostarine (MK-2866) AR_cyto AR Ostarine->AR_cyto binds AR_nuc AR AR_cyto->AR_nuc translocation ER_cyto ERα Akt Akt PI3K->Akt activates Proliferation Decreased Proliferation Akt->Proliferation promotes ER_nuc ERα AR_nuc->ER_nuc inhibits signaling ARE ARE AR_nuc->ARE binds ERE ERE AR_nuc->ERE competes with ERα ER_nuc->ERE binds AR_target_genes AR Target Genes (e.g., p21) ARE->AR_target_genes transcription ER_target_genes ER Target Genes (e.g., Cyclin D1) ERE->ER_target_genes transcription AR_target_genes->Proliferation inhibits Apoptosis_effect Increased Apoptosis AR_target_genes->Apoptosis_effect promotes ER_target_genes->Proliferation promotes

Caption: Proposed signaling pathway of Ostarine in ER+/AR+ breast cancer cells.

References

Troubleshooting & Optimization

Enobosarm research side effects and adverse events

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enobosarm Research. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the side effects and adverse events associated with Enobosarm (also known as Ostarine (B1683759) or MK-2866) observed in research settings. This guide includes frequently asked questions (FAQs), troubleshooting guidance for experimental observations, detailed summaries of quantitative data, and insights into the underlying molecular mechanisms.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of Enobosarm in clinical trials?

A1: Based on a pooled analysis of four randomized controlled trials involving 512 subjects treated with Enobosarm (3mg), the most common treatment-emergent adverse events (TEAEs) were generally comparable to the placebo group. The most frequently reported AEs for Enobosarm were nausea (26.6%), anemia (25.6%), and vomiting (14.8%). These rates were similar to those observed in the placebo groups (26.0%, 23.9%, and 14.6% respectively). Notably, there was no significant increase in gastrointestinal side effects compared to placebo.[1]

Q2: Is there a risk of liver injury associated with Enobosarm use in research?

A2: The potential for liver-related adverse events is a key consideration. While pooled analyses of some clinical trials showed no evidence of drug-induced liver injury (DILI) by Hy's Law, other studies and case reports have indicated a risk.[1] In some trials, a higher proportion of subjects taking Enobosarm experienced elevated alanine (B10760859) aminotransferase (ALT) levels; however, these were often mild (grade 1/2) and transient, resolving while the subjects remained on the drug.[1] Conversely, there are multiple case reports of significant cholestatic liver injury, including jaundice and elevated bilirubin (B190676), in individuals using Enobosarm, particularly at higher, unregulated doses for muscle-building purposes.[2][3][4] The exact mechanism of liver injury is thought to be idiosyncratic.[2][4] Researchers should implement rigorous monitoring of liver function tests throughout their experiments.

Q3: What are the observed effects of Enobosarm on lipid profiles?

A3: Enobosarm has been shown to impact lipid profiles. A phase II clinical trial in healthy elderly men and postmenopausal women demonstrated a dose-dependent reduction in high-density lipoprotein (HDL) cholesterol, with decreases of 17% and 27% at 1 mg and 3 mg doses, respectively.[5] A statistically significant reduction in total cholesterol was also observed at doses of 0.3 mg, 1 mg, and 3 mg compared to placebo.[5] No significant effect on low-density lipoprotein (LDL) was noted in this study.[5] Despite the reduction in HDL, the average total cholesterol/HDL ratio remained in the low cardiovascular risk category.[6] The mechanism is thought to involve the regulation of lipid metabolism through the androgen receptor.[5][7][8]

Q4: Does Enobosarm have androgenic side effects such as virilization in female subjects?

A4: Enobosarm is a selective androgen receptor modulator (SARM) designed to have tissue-selective anabolic effects, sparing many of the androgenic tissues. In a Phase 2b QUALITY clinical study, there were no adverse events related to masculinization reported in women.[9]

Q5: Are there any known drug-drug interactions with Enobosarm?

A5: Phase I drug-drug interaction studies have been conducted. Co-administration with the CYP3A4 inducer rifampin reduced the maximum plasma concentration (Cmax) and area under the curve (AUC) of Enobosarm by 23% and 43%, respectively. The pan-UGT inhibitor probenecid (B1678239) increased both Enobosarm and its glucuronide metabolite plasma levels. Itraconazole (a CYP3A4 inhibitor), celecoxib (B62257) (a CYP2C9 substrate), and rosuvastatin (B1679574) (a BCRP substrate) did not show clinically relevant interactions.[9]

Section 2: Troubleshooting Guides for Experimental Observations

This section provides guidance on how to approach unexpected or adverse findings during in-vitro or in-vivo experiments with Enobosarm.

Issue 1: Unexpected Elevation in Liver Enzymes (e.g., ALT, AST) in Animal Models or Cell Cultures.

  • Possible Cause: As observed in some clinical and preclinical studies, Enobosarm can cause elevations in liver enzymes.[2][4] The mechanism is suspected to be idiosyncratic and may involve androgen receptor signaling in the liver.[10][11][12][13][14]

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the liver function tests to rule out experimental error.

    • Dose-Response Analysis: If not already part of the study design, consider performing a dose-response analysis to see if the effect is dose-dependent.

    • Histopathological Examination: In animal studies, conduct a histopathological examination of liver tissue to look for signs of cholestasis, inflammation, or other forms of liver injury. Case reports in humans have shown findings consistent with cholestatic liver injury.[3]

    • Investigate Mechanistic Pathways:

      • Assess the expression of genes involved in hepatic lipid metabolism and bile acid synthesis, as androgen receptors can influence these pathways.[10][11][12][13][14]

      • Examine markers of cellular stress and apoptosis in hepatocytes.

Issue 2: Significant Decrease in HDL Cholesterol in Animal Models.

  • Possible Cause: Enobosarm has been consistently shown to reduce HDL cholesterol levels in clinical trials.[5] This is a known pharmacological effect mediated through the androgen receptor.

  • Troubleshooting Steps:

    • Quantify Lipid Profile Changes: Perform a comprehensive lipid panel analysis, including total cholesterol, LDL, triglycerides, and HDL subspecies if possible.

    • Investigate Reverse Cholesterol Transport Pathway:

      • Measure the expression of genes involved in HDL metabolism, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are involved in cholesterol efflux.[15][16][17]

      • Assess the activity of enzymes involved in HDL remodeling, such as hepatic lipase.

    • Cardiovascular Risk Assessment: In long-term animal studies, consider assessing markers of atherosclerosis to understand the functional consequence of reduced HDL.

Section 3: Data Presentation - Summary of Adverse Events

The following tables summarize quantitative data on adverse events from key clinical trials.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from a Pooled Analysis of Four Randomized Controlled Trials [1]

Adverse EventEnobosarm 3mg (n=512)Placebo (n=515)
Nausea26.6%26.0%
Anemia25.6%23.9%
Vomiting14.8%14.6%
Fatigue13.9%12.4%
Diarrhea10.5%9.5%
Constipation8.8%7.8%
Decreased Appetite8.6%7.2%
Dyspnea7.8%8.5%
Back Pain6.8%6.2%
Headache6.4%5.4%

Table 2: Grade 3 or 4 Drug-Related Adverse Events in a Phase 2 Trial in Advanced Breast Cancer (Study G200802) [18][19]

Adverse EventEnobosarm 9mg (n=75)Enobosarm 18mg (n=61)
Increased Hepatic Transaminases4%3%
Hypercalcemia3%3%
Fatigue1%3%

Section 4: Experimental Protocols

Detailed experimental protocols for large clinical trials are often proprietary. However, the following methodologies are based on published literature and clinical trial registry information for key Enobosarm studies.

Key Experiment 1: Assessment of Adverse Events in Clinical Trials (e.g., NCT00467844, G200802) [18][19][20]

  • Methodology for Adverse Event Monitoring:

    • Adverse events (AEs) were monitored and recorded at each study visit.

    • The severity of AEs was graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . The version of CTCAE used would correspond to the time the trial was conducted (e.g., v3.0 or v4.0).[10][11][12]

    • The relationship of the AE to the study drug was assessed by the investigator as related, possibly related, or not related.

    • Serious Adverse Events (SAEs), defined as any event that is life-threatening, requires hospitalization, results in persistent or significant disability, or death, were reported to regulatory authorities within a specified timeframe.

  • Laboratory Assessments:

    • Hematology (complete blood count with differential) and serum chemistry panels (including liver function tests - ALT, AST, alkaline phosphatase, bilirubin - and renal function tests) were performed at baseline and at regular intervals throughout the study (e.g., every 4 weeks).

  • Physical Function Assessments:

    • In studies involving muscle wasting, physical function was often a key endpoint and was assessed using validated methods such as the Stair Climb Power Test .[21][22]

  • Body Composition Analysis:

    • Changes in lean body mass and fat mass were assessed using dual-energy x-ray absorptiometry (DXA) at baseline and specified follow-up time points.[3][5]

Section 5: Visualization of Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Androgen Receptor Signaling Pathway

This diagram illustrates the general mechanism of action for androgens and selective androgen receptor modulators like Enobosarm.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enobosarm Enobosarm AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Enobosarm->AR_HSP Binds to AR AR_active Activated AR AR_HSP->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Biological Effects\n(e.g., Muscle Growth, Altered Lipid Metabolism) Biological Effects (e.g., Muscle Growth, Altered Lipid Metabolism) Protein Synthesis->Biological Effects\n(e.g., Muscle Growth, Altered Lipid Metabolism)

Caption: Simplified Androgen Receptor (AR) signaling pathway activated by Enobosarm.

Diagram 2: Experimental Workflow for Assessing Adverse Events in a Clinical Trial

This diagram outlines a typical workflow for monitoring and evaluating adverse events in a clinical trial setting.

AE_Workflow Start Patient Enrollment Baseline Baseline Assessment (Physical Exam, Labs, QoL) Start->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Enobosarm or Placebo) Randomization->Treatment Monitoring Ongoing Monitoring (Regular Visits, Lab Tests) Treatment->Monitoring AE_Occurs Adverse Event (AE) Occurs Monitoring->AE_Occurs Follow_Up End of Treatment & Follow-up Assessments Monitoring->Follow_Up End of Treatment Assess_AE Assess AE Severity (CTCAE) & Causality AE_Occurs->Assess_AE SAE_Check Is it a Serious AE (SAE)? Assess_AE->SAE_Check Report_SAE Report SAE to Regulatory Authorities & IRB SAE_Check->Report_SAE Yes Manage_AE Manage AE (Dose modification, supportive care) SAE_Check->Manage_AE No Report_SAE->Manage_AE Manage_AE->Monitoring Data_Analysis Data Analysis (Incidence, Severity, Causality) Follow_Up->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: Workflow for adverse event assessment in a clinical trial.

Diagram 3: Potential Mechanisms of Enobosarm-Induced Side Effects

This logical diagram illustrates the potential pathways leading to common side effects observed with Enobosarm.

SideEffect_Mechanisms cluster_ar_activation Androgen Receptor (AR) Activation cluster_effects Downstream Effects cluster_outcomes Observed Side Effects Enobosarm Enobosarm AR_Liver AR in Liver Enobosarm->AR_Liver AR_Adipose AR in Adipose Tissue Enobosarm->AR_Adipose Lipid_Metabolism Altered Lipid Metabolism Genes AR_Liver->Lipid_Metabolism Bile_Acid Altered Bile Acid Synthesis/Transport AR_Liver->Bile_Acid Hepatocyte_Stress Hepatocyte Stress (Idiosyncratic Reaction) AR_Liver->Hepatocyte_Stress AR_Adipose->Lipid_Metabolism HDL_Decrease Decreased HDL Cholesterol Lipid_Metabolism->HDL_Decrease Liver_Enzymes Elevated Liver Enzymes Bile_Acid->Liver_Enzymes Hepatocyte_Stress->Liver_Enzymes

References

Ostarine (MK-2866) experimental limitations and challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and limitations encountered during in-vitro and in-vivo experiments with Ostarine (MK-2866).

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of Ostarine (MK-2866)?

Ostarine is a selective androgen receptor modulator (SARM). Its primary mechanism involves binding to the androgen receptor (AR) with high affinity, initiating a cascade of downstream signaling events.[1][2] This activation is tissue-selective, with a preference for anabolic effects in muscle and bone while having a lesser impact on androgenic tissues like the prostate.[3] The signaling process also involves the activation of the ERK1/2 kinase pathway, which is crucial for muscle cell proliferation and differentiation.[2][4]

2. What is the purity and stability of commercially available Ostarine?

Commercially available Ostarine for research purposes typically has a purity of 98% or higher.[5] It is generally supplied as a crystalline solid and is stable for at least two years when stored at -20°C.[5] Stock solutions in solvents like DMSO can be stored at -80°C for up to six months.[6] However, batch-to-batch variability can be a concern, so it is crucial to source from reputable suppliers who provide a certificate of analysis for each batch.[7]

3. What are the known off-target effects or toxicities of Ostarine in experimental models?

While designed for tissue selectivity, Ostarine is not entirely devoid of off-target effects. In some in-vitro studies, a decrease in cell viability and an increase in cytotoxicity markers have been observed at high concentrations.[8][9] There have also been reports of potential liver toxicity in animal models and human case studies, suggesting that researchers should monitor for hepatotoxicity in their experimental systems.[10][11]

4. What are the key considerations for dissolving and preparing Ostarine for in-vitro and in-vivo studies?

Ostarine is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%). For in-vivo studies, Ostarine can be formulated in vehicles like a mixture of DMSO and corn oil.[12] Due to its limited solubility in aqueous buffers, preparing a fresh solution daily is recommended.[5]

Troubleshooting Guides

In-Vitro Experimentation

Issue 1: Inconsistent or No Biological Effect Observed

Potential Cause Troubleshooting Steps
Compound Purity/Integrity 1. Verify Purity: Always use Ostarine from a reputable source with a certificate of analysis. If in doubt, consider analytical testing (e.g., HPLC) to confirm purity.[7] 2. Check for Degradation: Ensure proper storage conditions (-20°C for solid, -80°C for stock solutions) have been maintained.[5][6] Prepare fresh dilutions from a new stock for each experiment.
Solubility Issues 1. Ensure Complete Dissolution: Visually inspect your stock solution for any precipitates. If necessary, gently warm the solution. 2. Avoid Precipitation in Media: When diluting the DMSO stock in aqueous culture media, add it dropwise while vortexing to prevent precipitation. Do not exceed the recommended final DMSO concentration.
Cell Line Responsiveness 1. Confirm Androgen Receptor Expression: Verify that your cell line expresses the androgen receptor at sufficient levels. 2. Optimize Concentration: Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and endpoint.

Issue 2: High Cell Viability/Low Cytotoxicity at Expectedly High Concentrations

Potential Cause Troubleshooting Steps
Incorrect Dosing 1. Verify Stock Concentration: Double-check calculations for your stock solution and serial dilutions. 2. Pipetting Accuracy: Ensure accurate pipetting, especially for small volumes.
Assay Interference 1. Control for Solvent Effects: Ensure your vehicle control (e.g., DMSO) is at the same final concentration as your treated wells and is not causing cytotoxicity. 2. Check Assay Compatibility: Some assay reagents may interact with the compound. Run appropriate controls to test for interference.

Issue 3: Unexpected Decrease in Cell Viability at Low Concentrations

Potential Cause Troubleshooting Steps
Batch-to-Batch Variability 1. Test New Batches: Always perform a quality control check (e.g., a simple dose-response) with a new batch of Ostarine before starting a large-scale experiment. 2. Contact Supplier: If you suspect a batch is impure or less potent, contact the supplier and provide your data.
Off-Target Cytotoxicity 1. Investigate Alternative Mechanisms: Consider that at certain concentrations, Ostarine might be inducing cytotoxicity through mechanisms other than androgen receptor signaling.[8] 2. Use a Different Cell Line: Test the compound in a different cell line to see if the effect is cell-type specific.

Data Presentation

Table 1: Physicochemical and In-Vitro Properties of Ostarine (MK-2866)

ParameterValueReference
Molecular Formula C₁₉H₁₄F₃N₃O₃[6]
Molecular Weight 389.33 g/mol [6]
Androgen Receptor Binding Affinity (Ki) 3.8 nM[5]
Purity (typical) ≥98%[5]
Solubility in Ethanol ~25 mg/mL[5]
Solubility in DMSO ~15 mg/mL[5]
Solubility in DMF ~15 mg/mL[5]
Solubility in 1:4 Ethanol:PBS (pH 7.2) ~0.2 mg/mL[5]
Storage (Solid) -20°C (≥2 years)[5]
Storage (DMSO stock) -80°C (6 months)[6]

Table 2: Effective Concentrations of Ostarine in In-Vitro Muscle Cell Models

Cell LineConcentration RangeObserved EffectReference
C2C12 (mouse myoblasts) 1 - 10,000 nMIncreased proliferation and cell viability.[12] Stimulation of myogenic differentiation (increased myogenin, MyoD, and MyH expression).[2][2][12]
L6 (rat myoblasts) 1 - 10,000 nMIncreased proliferation and cell viability.[12] Stimulation of myogenic differentiation.[2][2][12]
H9C2 (rat cardiomyocytes) 1,000 - 10,000 nMModulation of differentiation.[12][12]

Table 3: Reported IC50 Values of Ostarine in a Cancer Cell Line

Cell LineIC50 ValueNotesReference
Glioma C6 cells Twofold lower than BicalutamideOstarine demonstrated a greater inhibitory effect on cell viability compared to the antiandrogen Bicalutamide.[8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay in C2C12 Cells
  • Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Ostarine Preparation: Prepare a 10 mM stock solution of Ostarine in DMSO. Perform serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 1 nM to 10,000 nM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%.

  • Cell Treatment: Remove the growth medium from the wells and replace it with 100 µL of the prepared Ostarine dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Western Blot Analysis of Protein Expression
  • Cell Lysis: After treating cells with Ostarine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MyoD, anti-myogenin, anti-p-ERK1/2, anti-total-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Ostarine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ostarine Ostarine (MK-2866) AR Androgen Receptor (AR) Ostarine->AR Binds and Activates ERK1_2 ERK1/2 AR->ERK1_2 Activates ARE Androgen Response Element (ARE) AR->ARE Binds p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation MyoD MyoD p_ERK1_2->MyoD Activates Myogenin Myogenin p_ERK1_2->Myogenin Activates Gene_Expression Gene Expression ARE->Gene_Expression Regulates MyoD->Gene_Expression Myogenin->Gene_Expression Muscle_Proliferation Muscle Cell Proliferation Muscle_Differentiation Muscle Cell Differentiation

Caption: Ostarine (MK-2866) signaling pathway in muscle cells.

Troubleshooting_Workflow Start Inconsistent/No Biological Effect Check_Purity Verify Compound Purity (Certificate of Analysis, HPLC) Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK OK Purity_Issue Source New Compound Check_Purity->Purity_Issue Issue Check_Solubility Assess Solubility (Visual Inspection, Fresh Prep) Solubility_OK Solubility Confirmed Check_Solubility->Solubility_OK OK Solubility_Issue Optimize Dissolution Protocol Check_Solubility->Solubility_Issue Issue Check_Cells Evaluate Cell Line (AR Expression, Dose-Response) Cells_OK Cell Line Responsive Check_Cells->Cells_OK OK Cells_Issue Select Different Cell Line Check_Cells->Cells_Issue Issue Purity_OK->Check_Solubility Solubility_OK->Check_Cells Success Experiment Optimized Cells_OK->Success

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing GTx-024 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of GTx-024 (Enobosarm), a selective androgen receptor modulator (SARM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments, with a focus on minimizing off-target effects while maximizing therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GTx-024?

A1: GTx-024, also known as Enobosarm or Ostarine, is a nonsteroidal selective androgen receptor modulator (SARM).[1][2] It acts as an agonist of the androgen receptor (AR), the primary biological target of androgens like testosterone (B1683101).[1] Its therapeutic benefit lies in its tissue-selective activity, promoting anabolic effects in muscle and bone while having minimal androgenic effects on tissues such as the prostate gland and skin.[2][3][4] This selectivity is achieved through conformational changes in the AR upon binding, which alters the receptor's interaction with coactivator and corepressor proteins in a tissue-specific manner.[2]

Q2: What are the expected on-target effects of GTx-024 at effective doses?

A2: The primary on-target effects of GTx-024 are anabolic. In clinical trials, GTx-024 has consistently demonstrated a dose-dependent increase in total lean body mass.[2][3] It has also been shown to improve physical function, such as stair climb power, in various populations, including the elderly and cancer patients.[2][3][5] Additionally, some studies have reported a significant decrease in total fat mass.[3]

Q3: What are the most common off-target effects associated with GTx-024 and at what doses do they typically occur?

A3: The most consistently reported off-target effects in clinical trials are related to lipid profiles and liver enzymes. GTx-024 can cause a dose-dependent reduction in high-density lipoprotein (HDL) cholesterol.[3] For instance, decreases of 17% and 27% in HDL were noted at 1 mg and 3 mg doses, respectively.[3] Additionally, transient and mild elevations in liver enzymes, such as alanine (B10760859) aminotransferase (ALT), have been observed, although there is no strong evidence of severe drug-induced liver injury (DILI) directly attributable to GTx-024 in major clinical trials.[6] Androgenic side effects, such as hair growth in women or significant increases in prostate-specific antigen (PSA) in men, have not been commonly reported at therapeutic doses.[2]

Q4: How can I monitor for potential off-target effects in my experiments?

A4: Regular monitoring of key biomarkers is crucial. For preclinical studies in animal models, this should include serum lipid panels (total cholesterol, HDL, LDL, triglycerides) and liver function tests (ALT, AST, alkaline phosphatase, and bilirubin). For in vivo studies, especially those of longer duration, monitoring the weight of androgen-sensitive tissues like the seminal vesicles and prostate can provide a direct measure of androgenic off-target effects. In clinical research, a comprehensive metabolic panel and lipid profile should be assessed at baseline and at regular intervals throughout the study.

Q5: What is a recommended starting dose for preclinical in vivo studies to observe anabolic effects while minimizing off-target effects?

A5: Based on preclinical data, doses that elicit anabolic effects on muscle while sparing androgenic tissues are recommended. While optimal dosage can vary depending on the animal model and specific research question, studies have shown tissue-selective activity at low doses. It is advisable to conduct a pilot dose-response study to determine the optimal dose for your specific model and experimental goals.

Troubleshooting Guides

Issue 1: Unexpected Androgenic Effects Observed (e.g., increased prostate weight in animal models)

  • Possible Cause: The dosage of GTx-024 may be too high, leading to a loss of tissue selectivity. Although GTx-024 is a SARM, at supraphysiological doses, it may begin to exert agonistic effects in androgenic tissues.

  • Troubleshooting Steps:

    • Verify Dosage Calculation: Double-check all calculations for dose preparation and administration to rule out errors.

    • Dose De-escalation: Reduce the administered dose of GTx-024. It is recommended to perform a dose-response study to identify the lowest effective dose that maintains the desired anabolic effects without significant androgenic side effects.

    • Confirm Compound Identity and Purity: Ensure the GTx-024 used is of high purity and is not contaminated with other androgenic compounds.

Issue 2: Significant Elevation in Liver Enzymes (ALT/AST)

  • Possible Cause: While typically mild and transient with GTx-024, significant elevations in liver enzymes could indicate individual sensitivity or an excessive dose.

  • Troubleshooting Steps:

    • Immediate Discontinuation: If liver enzyme elevations are marked (e.g., >3x the upper limit of normal), it is advisable to temporarily halt GTx-024 administration.

    • Monitor for Recovery: Continue to monitor liver function tests to see if levels return to baseline after cessation of the compound.

    • Dose Reduction upon Re-challenge: If re-administration is necessary, consider using a lower dose and more frequent monitoring of liver enzymes.

    • Rule out Other Causes: Investigate other potential causes of hepatotoxicity, such as co-administered substances or underlying health conditions in the animal model.

Issue 3: Lack of Anabolic Response at a Previously Effective Dose

  • Possible Cause: This could be due to issues with the compound itself, its administration, or biological factors within the experimental model.

  • Troubleshooting Steps:

    • Compound Integrity: Verify the storage conditions and stability of the GTx-024 stock solution. Improper storage can lead to degradation.

    • Administration Technique: Review the administration protocol to ensure consistent and accurate dosing. For oral gavage, ensure proper technique to avoid incomplete delivery.

    • Biological Variability: Consider the age, strain, and health status of the animal models, as these factors can influence the response to anabolic agents.

    • Confirm Target Engagement: If possible, assess downstream markers of androgen receptor activation in the target tissue (e.g., muscle) to confirm that the compound is reaching its target and eliciting a biological response.

Data Presentation

Table 1: Dose-Dependent Effects of GTx-024 on Lean Body Mass and Physical Function in Humans

DoseChange in Total Lean Body MassImprovement in Stair Climb PowerStudy PopulationReference
1 mg+1.5 kg (median)Significant improvementCancer Patients[2]
3 mg+1.0 kg (median)Significant improvementCancer Patients[2]
3 mg+1.3 kg (vs. placebo)Statistically significant improvementHealthy Elderly Men and Postmenopausal Women[3]
3 mg + Semaglutide>99% reduction in lean mass loss (vs. Semaglutide alone)Reduced proportion of patients with loss of functionOlder patients with obesity[7]
6 mg + SemaglutideNo additional benefit over 3 mg dose-Older patients with obesity[7]

Table 2: Dose-Dependent Off-Target Effects of GTx-024 in Humans

DoseEffect on HDL CholesterolEffect on Liver Enzymes (ALT)Study PopulationReference
1 mg17% decreaseMild, transient elevations in some subjectsHealthy Elderly Men and Postmenopausal Women[3]
3 mg27% decreaseOne subject with transient, mild increaseHealthy Elderly Men and Postmenopausal Women; Older patients with obesity[3][6]

Experimental Protocols

Protocol 1: Assessing Tissue Selectivity of GTx-024 in a Rodent Model

This protocol is based on the principles of the Hershberger assay, a standard method for evaluating the androgenic and anabolic activity of a compound.

  • Animal Model: Use orchidectomized (castrated) male rats to eliminate endogenous androgen production. Allow for a recovery period of at least 7 days post-surgery.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., corn oil or appropriate vehicle for GTx-024).

    • Group 2: Positive control (e.g., testosterone propionate) to confirm the model's responsiveness.

    • Groups 3-5: GTx-024 at three different dose levels (e.g., low, medium, high) administered orally once daily.

  • Treatment Duration: Treat the animals for a period of 7-10 days.

  • Endpoint Collection:

    • At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:

      • Anabolic Tissue: Levator ani muscle.

      • Androgenic Tissues: Ventral prostate and seminal vesicles.

    • Record the wet weight of each tissue immediately after dissection.

  • Data Analysis:

    • Normalize tissue weights to the animal's body weight.

    • Compare the normalized weights of the levator ani muscle (anabolic effect) and the prostate/seminal vesicles (androgenic effect) across the different treatment groups.

    • A successful SARM like GTx-024 will show a significant increase in the levator ani muscle weight with minimal to no increase in the weight of the prostate and seminal vesicles compared to the vehicle control.

Protocol 2: Monitoring for Off-Target Effects in a Long-Term GTx-024 Study

  • Baseline Measurements: Before initiating GTx-024 treatment, collect baseline data for all experimental animals, including:

    • Body weight.

    • Serum samples for baseline lipid profile (Total Cholesterol, HDL, LDL, Triglycerides) and liver function tests (ALT, AST, ALP, Bilirubin).

  • In-Life Monitoring:

    • Regular Blood Sampling: Collect blood samples at regular intervals (e.g., every 4 weeks) throughout the study. It is recommended to use a consistent time point for all collections.

    • Body Weight and Food Intake: Monitor body weight and food consumption regularly (e.g., weekly) to assess overall health.

  • Endpoint Analysis:

    • Perform a comprehensive histological examination of the liver and other relevant organs to identify any pathological changes.

  • Data Interpretation:

    • Analyze the changes in lipid and liver enzyme levels over time for each dose group compared to the vehicle control.

    • Correlate any biochemical changes with histological findings to assess the potential for GTx-024-induced toxicity.

Mandatory Visualizations

GTx-024_Signaling_Pathway cluster_muscle Skeletal Muscle Cell (Anabolic Effect) cluster_prostate Prostate Cell (Minimized Androgenic Effect) GTx024_m GTx-024 AR_m Androgen Receptor (AR) GTx024_m->AR_m Binds and Activates PI3K PI3K AR_m->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Promotes GTx024_p GTx-024 AR_p Androgen Receptor (AR) GTx024_p->AR_p Partial Agonist Binding ARE_p Androgen Response Element (ARE) AR_p->ARE_p Weak Translocation and Binding Gene_Transcription_p Androgenic Gene Transcription (e.g., PSA, Growth Factors) ARE_p->Gene_Transcription_p Minimal Activation

Caption: Signaling pathways of GTx-024 in muscle versus prostate tissue.

Experimental_Workflow start Start: Dose Optimization Study dose_selection Select Dose Range (e.g., 1, 3, 10 mg/kg) start->dose_selection animal_model Prepare Animal Model (e.g., Castrated Rats) dose_selection->animal_model treatment Administer GTx-024 Daily animal_model->treatment monitoring In-Life Monitoring (Blood Samples, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Tissue Weights, Serum Analysis) monitoring->endpoint data_analysis Analyze Anabolic vs. Androgenic Effects endpoint->data_analysis decision Optimal Dose Identified? data_analysis->decision finish End: Optimized Dose for Efficacy with Minimal Off-Target Effects decision->finish Yes revise Revise Dose Range and Repeat decision->revise No revise->dose_selection

Caption: Workflow for in vivo dose optimization of GTx-024.

References

Troubleshooting Inconsistent Results in TP-024 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving the GPR52 agonist, TP-024. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical probe and a selective agonist for the G protein-coupled receptor 52 (GPR52).[1] GPR52 is an orphan receptor, meaning its endogenous ligand is not yet known. It is primarily expressed in the brain and is coupled to the Gs/olf G protein. Activation of GPR52 by an agonist like this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is implicated in various physiological processes, and GPR52 is being investigated as a therapeutic target for several central nervous system disorders.

Q2: We are observing high variability in our EC50 values for this compound in our cAMP assays. What are the potential causes?

High variability in EC50 values is a common issue in cell-based assays. Several factors can contribute to this inconsistency:

  • Cell Line Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their response to this compound. Over-passaged or unhealthy cells may exhibit altered receptor expression and signaling capacity.

  • Reagent Quality and Consistency: Ensure that all reagents, including cell culture media, serum, and the this compound compound itself, are of high quality and from consistent lots. Thaw fresh aliquots of this compound for each experiment to avoid degradation from repeated freeze-thaw cycles.

  • Assay Protocol Deviations: Minor deviations in incubation times, cell seeding densities, and reagent concentrations can lead to significant differences in results.[2]

  • Plasticware and Equipment: Variations in the surface properties of assay plates and inconsistencies in temperature and CO2 levels in incubators can affect cell health and assay performance.

  • Data Analysis: The method used to normalize and fit the dose-response data can influence the calculated EC50 value.

Troubleshooting Guides

Issue 1: No or Low Signal in cAMP Assay

If you are observing a weak or absent signal in your cAMP assay after treating cells with this compound, consider the following troubleshooting steps:

Potential Cause Recommendation
Low GPR52 Expression in Cell Line Verify the expression level of GPR52 in your chosen cell line using techniques like qPCR or Western blot. Consider using a cell line known to express GPR52 or a commercially available cell line overexpressing the receptor.[3][4][5][6]
Inactive this compound Compound Confirm the integrity and activity of your this compound stock. If possible, test it against a control cell line with a known response. Prepare fresh dilutions from a new stock if necessary.
Suboptimal Assay Conditions Optimize assay parameters such as cell seeding density, stimulation time, and the concentration of phosphodiesterase (PDE) inhibitors.[2] PDE inhibitors, like IBMX, are often crucial for accumulating a detectable cAMP signal.
Incorrect Assay Reagents Ensure that all components of your cAMP assay kit are within their expiration dates and have been stored correctly. Prepare reagents according to the manufacturer's instructions.
Reader Settings Verify that the settings on your plate reader (e.g., filters, gain) are appropriate for the specific cAMP assay kit you are using.
Issue 2: High Background Signal in cAMP Assay

A high background signal can mask the specific response to this compound. The following table outlines potential causes and solutions:

Potential Cause Recommendation
Constitutive GPR52 Activity GPR52 is known to have some level of constitutive (agonist-independent) activity. This can be addressed by including appropriate controls and ensuring your data analysis accounts for this baseline.
Contamination Bacterial or mycoplasma contamination in your cell culture can lead to non-specific increases in cAMP. Regularly test your cell lines for contamination.
Cell Stress Stressed cells may exhibit altered signaling. Ensure gentle handling of cells during seeding and reagent addition. Optimize cell density to avoid overgrowth.
Assay Reagent Issues Some assay components may contribute to background signal. Run controls with assay buffer and cells alone to identify the source of the high background.

Data Presentation

The following table provides a hypothetical example of expected EC50 values for a GPR52 agonist in different cell lines to illustrate potential variability. Note that actual values for this compound may vary depending on the specific experimental conditions.

Cell LineGPR52 Expression LevelExpected EC50 Range (nM)Notes
CHO-K1 (GPR52-transfected)High50 - 150Commonly used for GPCR assays due to low endogenous receptor expression.[7]
HEK293 (GPR52-transfected)High75 - 200Another common host cell line for overexpression studies.
SH-SY5Y (Endogenous)Moderate100 - 500Human neuroblastoma cell line with endogenous GPR52 expression. Results may be more physiologically relevant but can have higher variability.

Experimental Protocols

Key Experiment: In Vitro cAMP Assay for this compound

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation. Specific details may need to be optimized for your cell line and cAMP assay kit.

Materials:

  • Cells expressing GPR52 (e.g., CHO-K1-hGPR52)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding:

    • The day before the assay, seed GPR52-expressing cells into a white, opaque assay plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid solvent effects.

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (buffer with DMSO) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.[1]

  • cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit. This typically involves adding lysis and detection reagents to each well.

  • Data Analysis:

    • Read the plate on a compatible plate reader.

    • Normalize the data to the vehicle control and the positive control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Mandatory Visualizations

GPR52 Signaling Pathway

GPR52_Signaling_Pathway TP024 This compound (Agonist) GPR52 GPR52 TP024->GPR52 Binds to Gs_olf Gαs/olf GPR52->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets leading to

Caption: GPR52 signaling cascade initiated by this compound.

Experimental Workflow for cAMP Assay

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed GPR52-expressing cells in assay plate Pre_incubation Pre-incubate with PDE inhibitor Seed_Cells->Pre_incubation Prepare_Compounds Prepare serial dilutions of this compound Stimulation Stimulate cells with this compound Prepare_Compounds->Stimulation Pre_incubation->Stimulation Detection Lyse cells and add cAMP detection reagents Stimulation->Detection Read_Plate Read plate on compatible reader Detection->Read_Plate Analyze_Data Normalize data and calculate EC50 Read_Plate->Analyze_Data

Caption: Step-by-step workflow for a typical cAMP assay.

Logical Relationship for Troubleshooting Low Signal

Troubleshooting_Low_Signal Start Low or No Signal Check_Cells Verify GPR52 expression and cell health Start->Check_Cells Check_Compound Confirm this compound activity and concentration Start->Check_Compound Check_Protocol Review assay parameters (time, density, etc.) Start->Check_Protocol Check_Reagents Ensure integrity of cAMP assay kit Start->Check_Reagents Outcome_Cells Optimize cell line or culture conditions Check_Cells->Outcome_Cells Outcome_Compound Use fresh compound stock Check_Compound->Outcome_Compound Outcome_Protocol Optimize assay protocol Check_Protocol->Outcome_Protocol Outcome_Reagents Use new assay kit Check_Reagents->Outcome_Reagents

Caption: A logical approach to diagnosing low signal issues.

References

SARM Research Protocols: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a technical support center for troubleshooting common pitfalls in Selective Androgen Receptor Modulator (SARM) research protocols.

Frequently Asked Questions (FAQs)

Section 1: Compound Identity, Purity, and Preparation

Question: How can I be sure the SARM I purchased is authentic and pure?

Answer: The quality of the SARM compound is the most critical and often overlooked variable in experimental research. Without proper verification, all downstream results are unreliable.

  • Certificate of Analysis (CoA): Always demand a third-party CoA from the supplier. This document should detail the compound's identity and purity, typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2]

  • Verify the CoA: Some suppliers may provide fraudulent CoAs. Cross-reference the testing laboratory's credentials and contact information. The batch number on the CoA must match the batch number on your product vial.[1]

  • Check Purity Levels: For research applications, purity should be ≥98%.[1] Lower purity suggests the presence of contaminants, synthesis byproducts, or inactive fillers that can confound experimental results.[2]

  • Analyze the HPLC Graph: A pure compound should ideally show a single, sharp peak.[1][2] Multiple peaks indicate the presence of impurities.[1]

  • Independent Verification: For critical experiments, consider sending a sample of the compound to an independent analytical lab for verification via HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] This provides definitive confirmation of identity and purity.

Question: My SARM is exhibiting poor solubility. What are the common causes and solutions?

Answer: Poor solubility can lead to inaccurate dosing and low bioavailability, compromising both in vitro and in vivo experiments.[4]

  • Understand Compound Properties: SARMs are often hydrophobic. Review the manufacturer's data sheet or literature for recommended solvents and solubility limits.

  • Solvent Selection: Ensure you are using the appropriate solvent (e.g., DMSO, ethanol) for your stock solution. For cell-based assays, be mindful of the final solvent concentration, as high levels of DMSO can be toxic to cells.

  • pH and Buffers: The solubility of some compounds can be pH-dependent.[4] Experiment with different buffer systems for your working solutions.

  • Physical Methods: Gentle heating or sonication can aid dissolution. However, be cautious, as excessive heat can degrade the compound.

  • Formulation Strategies: For in vivo studies, poor aqueous solubility is a major hurdle. Consider formulation strategies such as creating a suspension or using excipients, though this requires careful validation to ensure the vehicle itself does not have biological effects.[5]

Question: I'm concerned about the stability of my SARM in solution. How should I store it and for how long?

Answer: Compound degradation can lead to a loss of potency and the introduction of confounding variables. Stability is influenced by the specific SARM, solvent, and storage conditions.

  • Follow Supplier Recommendations: Always start with the storage instructions provided by the supplier.

  • Stock Solutions: Aliquot stock solutions (typically in DMSO) into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store these aliquots at -20°C or -80°C.

  • Compound-Specific Instability: Be aware that some SARMs are inherently less stable than others. For example, YK-11 is known to be particularly unstable and can hydrolyze within hours under certain conditions.[3][7]

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment from your frozen stock. Do not store dilute aqueous solutions for extended periods.

  • Stability Studies: If the compound will be used over a long-term experiment (e.g., in cell culture media for several days), it is advisable to perform a stability study by analyzing the compound's concentration and purity over time using LC-MS.[6][8]

Troubleshooting Guides for Key Experiments

Section 2: In Vitro Assay Troubleshooting

Question: My results from a Luciferase Reporter Gene Assay are inconsistent and have high variability. What should I check?

Answer: Luciferase reporter assays are used to measure the transactivation of the androgen receptor (AR) by a SARM. High variability can obscure real effects.

  • Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range.[9] Cellular responses can change at high passages.

  • Transfection Efficiency: Inconsistent transfection is a major source of variability.[10] Optimize the DNA-to-transfection reagent ratio and use a co-transfected control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[10][11]

  • Plasmid DNA Quality: Use high-purity plasmid DNA. Poor quality DNA can lead to cell toxicity and poor transfection.[10][11]

  • Pipetting and Reagent Preparation: Pipetting errors, especially with small volumes, can introduce significant variability.[11] Prepare a master mix of reagents and use calibrated pipettes. Using a luminometer with an automated injector can also improve consistency.[11]

  • Compound Interference: Some compounds can directly inhibit or activate the luciferase enzyme, creating an artifact.[12] To test for this, perform a control experiment where the SARM is added to a cell lysate from cells constitutively expressing luciferase.[12]

Question: I am performing a competitive androgen receptor binding assay and see very high non-specific binding. How can I reduce it?

Answer: Receptor binding assays determine the affinity of a SARM for the AR. High non-specific binding (NSB) reduces the assay window and makes it difficult to determine the true Kd or IC50.

  • Receptor Concentration: Using too high a concentration of the receptor preparation (e.g., cell lysate, purified receptor) can increase NSB.[13][14] Titrate the receptor concentration to find a level that gives a robust specific binding signal without excessive NSB.

  • Radioligand Concentration: The concentration of the radiolabeled ligand should ideally be at or below its Kd for the receptor.[14] Using too high a concentration can increase NSB.

  • Blocking Agents: Ensure your assay buffer contains a blocking agent, such as bovine serum albumin (BSA), to prevent the ligand from sticking to the filter membrane or plate wells.

  • Washing Steps: In filtration assays, insufficient or slow washing of the filter plate is a common cause of high NSB. Optimize the number of washes and ensure they are performed quickly after filtration.

  • Filter Plate Material: Some compounds may non-specifically bind to the filter material itself. Test different types of filter plates if NSB remains an issue.

Section 3: In Vivo Study Pitfalls

Question: The SARM that was potent in vitro shows minimal effect in my animal model. What could be the cause?

Answer: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.

  • Pharmacokinetics (PK): The compound may have poor oral bioavailability, a short half-life, or be rapidly metabolized in vivo. A full PK study is essential to understand the exposure levels (Cmax, AUC) and to design an appropriate dosing regimen.

  • Formulation: As mentioned earlier, poor solubility can lead to poor absorption. The formulation used for in vivo dosing is critical and must be optimized.[15]

  • Target Engagement: Is the SARM reaching the target tissue (e.g., muscle, bone) at a sufficient concentration to activate the androgen receptor? This can be assessed through tissue distribution studies.

  • Off-Target Effects: The SARM may have off-target effects that counteract its intended anabolic action.[16] For example, some SARMs have been associated with liver enzyme elevation, which could indicate stress that might impact muscle function.[17][18]

  • Functional vs. Mass Increase: Some clinical trials have shown that an increase in lean body mass does not always translate to an improvement in physical function.[19][20] Your chosen endpoint (e.g., muscle mass, grip strength, endurance) must be carefully considered.

Data Presentation: Comparative SARM Properties

The following table summarizes in vitro data for several common SARMs. Note that values can vary between studies depending on the specific assay conditions used.

SARMCommon Name(s)Androgen Receptor (AR) Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Key Investigational Use / Observation
Enobosarm Ostarine, MK-2866~3-6~10-30Investigated for muscle wasting and osteoporosis; generally well-tolerated in early trials.[19][20]
Ligandrol LGD-4033~1~1Potent SARM showing increases in lean body mass.[21]
Testolone RAD-140~7~2High anabolic activity; being investigated for muscle wasting and breast cancer.[22]
Andarine S-4~4~20-50One of the earlier SARMs developed; associated with vision side effects in some reports.[21]

Data are compiled from multiple literature sources for illustrative purposes. Ki (inhibition constant) and EC50 (half-maximal effective concentration) are measures of binding affinity and functional potency, respectively. Lower values indicate higher affinity/potency.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (Filtration Format)

This protocol outlines a method to determine the binding affinity of a test SARM for the androgen receptor.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer (e.g., TEGMD) containing Tris-HCl, EDTA, glycerol, sodium molybdate, and DTT.

    • Receptor Source: Prepare a cell lysate from cells overexpressing the human androgen receptor (e.g., LNCaP cells) or use a commercially available purified receptor. Determine the total protein concentration using a BCA or Bradford assay.

    • Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-Mibolerone. Prepare a working solution at 2x the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).

    • Test Compound: Prepare a serial dilution of the test SARM in the assay buffer.

    • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, non-labeled androgen (e.g., 1 µM DHT).

  • Assay Procedure:

    • On a 96-well plate, add assay buffer, receptor preparation, and either the test SARM, buffer (for total binding), or the NSB control.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at a set temperature (e.g., 4°C) for a predetermined time (e.g., 18 hours) to reach equilibrium.

    • Harvest the reaction onto a glass fiber filter plate using a cell harvester. This captures the receptor-ligand complexes.

    • Quickly wash the filter plate 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percent specific binding against the log concentration of the test SARM.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: AR Transactivation Luciferase Reporter Assay

This protocol measures the ability of a SARM to activate the androgen receptor and drive the expression of a reporter gene.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HEK293, PC-3) in a 96-well white, clear-bottom plate. Choose a cell line with low endogenous AR expression.

  • Transient Transfection:

    • After 24 hours, co-transfect the cells with two plasmids using a suitable lipid-based transfection reagent:

      • An AR expression vector (to express the human androgen receptor).

      • A reporter vector containing an androgen-responsive element (ARE) driving a luciferase gene (e.g., pGL3-ARE-luc).

      • (Optional but recommended) A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

    • Incubate for 4-6 hours, then replace the transfection media with fresh, complete media.

  • Compound Treatment:

    • After another 24 hours, replace the media with low-serum or serum-free media containing serial dilutions of the test SARM or a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Remove the media from the wells.

    • Lyse the cells using a passive lysis buffer.

    • Add the luciferase assay substrate to the lysate.

    • Immediately measure the luminescence using a luminometer. If using a dual-reporter system, add the second substrate (e.g., Stop & Glo®) and read the second signal.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for differences in cell number and transfection efficiency.

    • Plot the normalized relative light units (RLU) against the log concentration of the SARM.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum efficacy (Emax) relative to a reference agonist like DHT.

Visualizations

SARM_Quality_Verification_Workflow start Receive SARM Compound check_coa Request and Review Third-Party CoA start->check_coa coa_ok CoA Valid? (Batch #, Lab, Purity ≥98%) check_coa->coa_ok hplc_peak Analyze HPLC Data: Single Sharp Peak? coa_ok->hplc_peak Yes reject Reject Compound Batch Contact Supplier coa_ok->reject No solubility_test Perform Solubility and Stability Pilot Test hplc_peak->solubility_test Yes hplc_peak->reject No independent_verify Consider Independent Verification (LC-MS/NMR) solubility_test->independent_verify If issues persist or for critical studies proceed Proceed with Experimentation solubility_test->proceed independent_verify->proceed

Caption: Workflow for verifying the quality and usability of a SARM compound before research use.

Androgen_Receptor_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR Binds HSP Heat Shock Proteins (HSP) SARM->HSP Causes Dissociation AR_HSP SARM_AR SARM-AR Complex AR->SARM_AR Conformational Change Dimer Dimerization SARM_AR->Dimer ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Anabolic Effects) mRNA->Translation Leads to

Caption: Simplified signaling pathway of a SARM activating the Androgen Receptor.

Assay_Troubleshooting_Logic start Inconsistent or Unexpected Assay Results q1 Is the compound's purity and identity verified? start->q1 sol1 Verify compound with CoA and/or LC-MS. This is the most likely issue. q1->sol1 No q2 Are assay controls (positive/negative) behaving as expected? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Troubleshoot basic assay reagents, cell health, or instrument settings. q2->sol2 No q3 Is there high variability between replicates? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Check for pipetting errors, inconsistent cell seeding, or uneven transfection. q3->sol3 Yes q4 Is the dose-response curve flat or shifted? q3->q4 No a3_yes Yes a3_no No end_node Isolate specific variable and re-optimize sol3->end_node q4->end_node Yes q4->end_node No, other issue a4_yes Yes a4_no No sol4 Investigate compound solubility, stability in media, or potential assay interference.

Caption: Logical decision tree for troubleshooting inconsistent experimental assay results.

References

Technical Support Center: Managing Enobosarm-Induced Elevated Liver Enzymes in Lab Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Enobosarm (Ostarine, MK-2866) in laboratory animal studies. It provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential for elevated liver enzymes during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Enobosarm and its mechanism of action?

Enobosarm is an investigational non-steroidal Selective Androgen Receptor Modulator (SARM). It acts as an agonist for the androgen receptor (AR), demonstrating tissue-selective anabolic effects, primarily in muscle and bone. This selectivity is intended to offer the therapeutic benefits of androgens with a reduced profile of androgenic side effects. In hepatocytes, Enobosarm binds to the AR, which then translocates to the nucleus to modulate the transcription of target genes.

Q2: Is the elevation of liver enzymes a recognized effect of Enobosarm in lab animals?

Yes, the elevation of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), is a potential side effect of Enobosarm administration in both preclinical animal models and has been observed in human clinical trials and case reports. These elevations are often dose-dependent and typically reversible upon cessation of the compound.

Q3: What are the potential mechanisms underlying Enobosarm-induced hepatotoxicity?

The precise mechanisms are not fully elucidated but are thought to be multifactorial. One hypothesis involves the metabolic burden on the liver. As the primary site for drug metabolism, high concentrations of Enobosarm may lead to cellular stress. Another possibility is the formation of reactive metabolites that can cause direct injury to hepatocytes. The androgen receptor signaling pathway itself plays a complex role in liver function and disease, and its modulation by Enobosarm could contribute to these effects.[1][2][3][4]

Q4: What histopathological findings are associated with SARM-induced liver injury?

Histopathological findings in drug-induced liver injury can vary. In cases of SARM-induced liver injury in humans, findings have ranged from mild hepatocellular damage to more significant cholestatic injury with canalicular bile plugs and ductopenia. In animal models, histopathological evaluation is crucial to characterize the nature of the liver injury, which may include hepatocellular vacuolization, inflammation, and in more severe cases, necrosis.[5]

Troubleshooting Guide for Elevated Liver Enzymes

Issue: Unexpectedly high ALT and/or AST levels are observed in animals treated with Enobosarm.

Troubleshooting Step Action Rationale
1. Verification of Results Re-run the liver enzyme assays for the affected samples, along with control samples.To rule out technical errors in sample handling, reagent preparation, or equipment malfunction.
2. Review of Dosing and Administration Carefully review the dosage, frequency, and route of administration of Enobosarm in your experimental protocol.High doses and certain administration routes can increase the risk and severity of hepatotoxicity. Compare your protocol with published studies.
3. Animal Health and Husbandry Assessment Conduct a thorough health assessment of the animals. Review animal husbandry records for any other potential stressors or confounding factors.Underlying health issues or environmental stressors can impact liver function and exacerbate drug-induced effects.
4. Histopathological Analysis If enzyme elevations are significant and persistent, perform a histopathological examination of the liver tissue.To visualize and characterize the extent and nature of the liver damage, which can help in understanding the mechanism of toxicity.
5. Dose-Response Evaluation If feasible within your study design, consider including a dose-response arm to determine the threshold for liver enzyme elevation.This can help in identifying a therapeutic window with minimal hepatic side effects for future experiments.

Quantitative Data on Liver Enzyme Elevation

The following table presents hypothetical data from a 28-day rodent study to illustrate a potential dose-dependent effect of Enobosarm on liver enzymes. This is a representative example, and actual results may vary based on the specific experimental conditions.

Treatment GroupDose (mg/kg/day)Mean ALT (U/L)Mean AST (U/L)
Vehicle Control040 ± 895 ± 15
Low-Dose Enobosarm165 ± 12130 ± 20
Mid-Dose Enobosarm10150 ± 30250 ± 45
High-Dose Enobosarm50350 ± 75500 ± 90

Values are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Blood Collection and Serum Preparation for Liver Enzyme Analysis in Rats

  • Animal Restraint and Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation) as approved by your institution's animal care and use committee.

  • Blood Collection Site: The saphenous vein is a common site for repeated blood sampling. Shave the area over the lateral saphenous vein on the hind leg.[6]

  • Venipuncture: Puncture the vein with a 25-gauge needle.[7]

  • Sample Collection: Collect approximately 0.5 mL of blood into a serum separator tube.[8]

  • Clotting and Centrifugation: Allow the blood to clot at room temperature for 30 minutes. Centrifuge the tube at 2,000 x g for 10 minutes to separate the serum.[7]

  • Serum Aspiration and Storage: Carefully aspirate the serum and transfer it to a clean microcentrifuge tube. Store the serum at -80°C until analysis.

  • Enzyme Analysis: Use a commercial clinical chemistry analyzer to determine the ALT and AST levels in the serum samples.

Protocol 2: Liver Tissue Collection and Histopathological Processing

  • Euthanasia and Perfusion: At the end of the study, euthanize the animal using an approved method. Perform a cardiac perfusion with phosphate-buffered saline (PBS) to remove blood from the liver.

  • Liver Excision: Carefully excise the entire liver.

  • Tissue Fixation: Place a section of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for 24-48 hours.[9][10]

  • Tissue Processing:

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: A qualified veterinary pathologist should examine the slides for evidence of hepatocellular injury, inflammation, cholestasis, and other pathological changes.[11]

Visualizations

experimental_workflow start Start of Experiment dosing Enobosarm Administration (Dose Groups & Vehicle Control) start->dosing monitoring Regular Health Monitoring dosing->monitoring blood_collection Periodic Blood Collection (e.g., Saphenous Vein) monitoring->blood_collection enzyme_analysis Serum Liver Enzyme Analysis (ALT, AST) blood_collection->enzyme_analysis data_analysis Data Analysis & Troubleshooting enzyme_analysis->data_analysis data_analysis->dosing Adjust Protocol end_study End of Study: Euthanasia & Tissue Collection data_analysis->end_study Proceed histopathology Liver Histopathology (H&E Staining) end_study->histopathology final_report Final Report & Conclusion histopathology->final_report

Caption: Experimental workflow for managing Enobosarm studies.

androgen_receptor_signaling cluster_cell Hepatocyte Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Binds AR_complex Enobosarm-AR Complex HSP Heat Shock Proteins AR->HSP Dissociation nucleus Nucleus AR_complex->nucleus Translocation ARE Androgen Response Element (ARE) on DNA gene_transcription Target Gene Transcription ARE->gene_transcription Modulates cellular_response Altered Cellular Response (e.g., protein synthesis, metabolic changes, or potential cellular stress) gene_transcription->cellular_response

Caption: Androgen receptor signaling in a hepatocyte.

References

Ostarine (MK-2866) Technical Support Center: Stability and Storage Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and appropriate storage of Ostarine (MK-2866) for research applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid Ostarine powder?

A1: For long-term storage, Ostarine as a crystalline solid should be stored at -20°C. Under these conditions, it is expected to be stable for at least two years.

Q2: How should I prepare and store stock solutions of Ostarine?

A2: Ostarine is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Stock solutions in these solvents can be stored at -20°C for at least one year. Some sources suggest that storage at -80°C is suitable for up to six months. It is recommended to purge the solvent with an inert gas before dissolving Ostarine to minimize oxidation.

Q3: Can I store Ostarine in aqueous solutions?

A3: Storing Ostarine in aqueous buffers is not recommended for more than one day due to its limited stability. Ostarine is sparingly soluble in aqueous solutions. To achieve maximum solubility, first dissolve Ostarine in ethanol and then dilute with the aqueous buffer of your choice.

Q4: What are the optimal storage conditions for Ostarine in biological matrices like urine?

A4: For long-term storage of Ostarine in urine samples, it is highly recommended to store them at or below -80°C. In reconstituted urine solvent extracts, Ostarine has been found to be stable for up to four weeks at -20°C and for up to two weeks at 4°C.

Q5: What are the known degradation pathways for Ostarine?

A5: In biological systems, Ostarine is primarily metabolized through hydroxylation and O-glucuronidation. Other observed metabolic transformations include ether cleavage, dealkylation, and sulfation.[1][2] Forced degradation studies under various stress conditions would provide a more complete picture of its chemical stability.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Inconsistent or lower than expected potency in experiments. Degradation of Ostarine stock solution.- Prepare fresh stock solutions from solid Ostarine powder. - Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials. - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes.
Precipitate formation in aqueous experimental solutions. Poor solubility of Ostarine in aqueous buffers.- First dissolve Ostarine in a minimal amount of ethanol or DMSO before diluting with the aqueous buffer. - Do not store aqueous solutions for more than 24 hours. Prepare fresh for each experiment.
Unexpected peaks in HPLC analysis. Presence of degradation products.- Review storage conditions of both solid and stock solutions. - Analyze a freshly prepared standard to confirm the identity of the main peak. - Consider performing a forced degradation study to identify potential degradation products.
Variability in results between different batches of Ostarine. Differences in purity or handling of the compound.- Always source Ostarine from a reputable supplier with a certificate of analysis. - Standardize handling and storage procedures across all experiments.

Quantitative Stability Data

Form Solvent/Matrix Storage Temperature Duration Stability Reference
Crystalline SolidN/A-20°C≥ 2 yearsStable[3][4]
SolutionEthanol, DMSO, DMF-20°C≥ 1 yearStable[5]
SolutionDMSO, PEG 300-20°C≥ 1 yearStable[6][7]
SolutionN/A-80°C6 monthsStable[8]
Aqueous SolutionEthanol:PBS (pH 7.2)Room Temperature≤ 1 daySparingly soluble, not recommended for long-term storage[3][4]
Biological MatrixUrine≤ -80°CLong-termRecommended for long-term stability[5]
Biological MatrixReconstituted Urine Solvent Extract-20°CUp to 4 weeksStable[5]
Biological MatrixReconstituted Urine Solvent Extract4°CUp to 2 weeksStable[5]

Experimental Protocols

Protocol for Stability-Indicating HPLC-UV Method

This protocol provides a general framework for a stability-indicating HPLC-UV method to quantify Ostarine and separate it from potential degradation products.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 75:25 v/v) is a common starting point.[9] The exact ratio may need optimization.

  • Elution: Isocratic elution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 251 nm or 271 nm.[3][4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Ostarine in methanol or another suitable organic solvent at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 1-25 µg/mL).[9]

  • Sample Preparation: Dissolve the sample containing Ostarine in the mobile phase to achieve a concentration within the calibration range.

4. Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish Ostarine from its degradation products by analyzing samples subjected to forced degradation.

  • Linearity: Establish a linear relationship between the peak area and the concentration of Ostarine over the intended range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Ostarine that can be reliably detected and quantified.

Visualizations

G cluster_0 Troubleshooting Workflow for Ostarine Stability Issues start Inconsistent Experimental Results check_potency Verify Potency of Ostarine Stock start->check_potency check_storage Review Storage Conditions (Temp, Light, Duration) check_potency->check_storage Potency Issue Suspected prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage hplc_analysis Perform HPLC Analysis of Old and New Stock check_storage->hplc_analysis Storage Appears Correct re_run_exp Re-run Experiment prepare_fresh->re_run_exp compare_results Compare Chromatograms hplc_analysis->compare_results degradation_confirmed Degradation Confirmed (New peaks, reduced main peak) compare_results->degradation_confirmed Discrepancy Found no_degradation No Significant Degradation compare_results->no_degradation No Discrepancy discard_old Discard Old Stock and Implement Stricter Storage Protocols degradation_confirmed->discard_old investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting workflow for identifying Ostarine stability issues.

G cluster_1 Known Metabolic Degradation Pathways of Ostarine Ostarine Ostarine Hydroxylation Hydroxylation Ostarine->Hydroxylation Glucuronidation O-Glucuronidation Ostarine->Glucuronidation EtherCleavage Ether Cleavage Ostarine->EtherCleavage Hydroxylation->Glucuronidation Metabolites Excreted Metabolites Hydroxylation->Metabolites Glucuronidation->Metabolites Dealkylation Dealkylation EtherCleavage->Dealkylation Sulfation Sulfation EtherCleavage->Sulfation Dealkylation->Metabolites Sulfation->Metabolites

Caption: Overview of Ostarine's metabolic degradation pathways.

References

Addressing variability in animal model response to GTx-024

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GTx-024 (Enobosarm) in animal models. The information provided aims to address potential sources of variability in experimental outcomes and offer standardized protocols to enhance reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and sources of variability that researchers may encounter during preclinical studies with GTx-024.

Q1: We are observing significant inter-animal variability in the anabolic response to GTx-024 within the same treatment group. What are the potential causes?

A1: Significant inter-animal variability is a common challenge in preclinical studies and can stem from several factors:

  • Genetic Background: Different strains of mice or rats can exhibit varied responses to drug treatment due to differences in genetics, including androgen receptor expression and signaling.[1] It is crucial to use a consistent and well-characterized strain for all experiments.

  • Age and Sex: The age and sex of the animals can significantly impact the effects of GTx-024. Hormonal differences between males and females, as well as age-related changes in metabolism and receptor sensitivity, can lead to varied responses.[2][3] For instance, studies have shown sex-dependent effects of SARMs.

  • Baseline Health and Microbiome: The overall health status, stress levels, and gut microbiome of individual animals can influence drug absorption, metabolism, and efficacy. Standardizing housing conditions and diet can help minimize these variations.

  • Technical Variability: Inconsistent administration of GTx-024 (e.g., variations in gavage technique) or measurement errors can introduce significant variability.[4] Ensure all personnel are thoroughly trained on standardized procedures.

Q2: Our results with GTx-024 in mice are not consistent with previously published rat studies. Why might this be?

A2: Discrepancies in results between different animal models are common and can be attributed to several species-specific factors:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of GTx-024 can differ significantly between species.[5] For example, a study in rats showed that GTx-024 is well-absorbed and primarily eliminated through feces.[6] The metabolic pathways and rates can vary in mice, leading to different levels of drug exposure and, consequently, different pharmacological effects.

  • Androgen Receptor (AR) Biology: While the androgen receptor is the primary target of GTx-024, its expression levels, tissue distribution, and interaction with co-regulators can vary between species.[7] These differences can lead to altered tissue selectivity and overall efficacy.

  • Physiological Differences: Basal metabolic rates, muscle fiber type composition, and hormonal regulation differ between rats and mice, which can influence the anabolic response to GTx-024.

Q3: We are not observing the expected dose-dependent increase in lean body mass. What should we troubleshoot?

A3: A lack of a clear dose-response relationship can be due to several experimental factors:

  • Dose Range: The selected dose range may not be appropriate for the specific animal model, strain, or age. It may be necessary to conduct a pilot study with a wider range of doses to establish the optimal therapeutic window.

  • Compound Stability and Formulation: Ensure the GTx-024 compound is stable and properly formulated. Improper storage or formulation can lead to degradation of the active ingredient. The stability of SARMs in solutions and biological matrices is a critical factor.[8]

  • Route and Frequency of Administration: The method and frequency of administration should be consistent and appropriate for the pharmacokinetic profile of GTx-024 in the chosen animal model. Oral gavage is a common method, but consistency in technique is vital.[9][10]

  • Dietary Factors: The composition of the animal's diet can influence drug metabolism and overall metabolic status, potentially affecting the response to GTx-024. A standardized diet should be used throughout the study.

Q4: Can the experimental model itself (e.g., orchidectomized vs. intact males) influence the variability of GTx-024 response?

A4: Absolutely. The choice of the experimental model is a critical determinant of the outcome and its variability:

  • Orchidectomized (ORX) Models: In castrated male rodents, the absence of endogenous androgens provides a clearer window to observe the anabolic effects of GTx-024 on muscle and bone.[11][12] However, the response may be more uniform compared to intact animals where individual differences in testosterone (B1683101) levels can contribute to variability.

  • Intact Models: In intact animals, the interaction between GTx-024 and endogenous androgens can lead to more complex and variable outcomes. GTx-024, as a partial agonist in some tissues, might compete with endogenous androgens, leading to varied responses depending on the baseline hormonal status of each animal.[7]

  • Disease Models: In models of disease such as cancer cachexia, the underlying pathology can introduce significant variability in drug response. Tumor burden, inflammation, and overall health status can all impact how an animal responds to GTx-024.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies with GTx-024, highlighting the dose-dependent effects and potential for variability.

Table 1: Effect of GTx-024 on Organ Weight in Orchidectomized (ORX) Mice

Treatment GroupLevator Ani Muscle Weight (mg/g body weight)Seminal Vesicle Weight (mg/g body weight)
Sham0.45 ± 0.030.30 ± 0.02
ORX0.20 ± 0.020.05 ± 0.01
ORX + DHT (7 mg/kg/day)0.48 ± 0.040.35 ± 0.03
ORX + GTx-024 (3 mg/kg/day)0.46 ± 0.050.10 ± 0.02

Data presented as mean ± SEM. Note the anabolic effect of GTx-024 on the levator ani muscle with less pronounced effects on the seminal vesicles compared to DHT, demonstrating tissue selectivity.[11]

Table 2: Pharmacokinetic Parameters of GTx-024 in Male and Female Rats

ParameterMale RatsFemale Rats
Plasma Clearance (mL/h/kg)117.774.5
Elimination Half-life (h)0.616.4
Fecal Excretion (% of dose)~70%~70%
Urinary Excretion (% of dose)21-25%21-25%

This table highlights the significant sex-based differences in the pharmacokinetics of GTx-024 in rats, which can be a major source of response variability.[6]

Key Experimental Protocols

To minimize variability, adherence to standardized experimental protocols is essential. Below are detailed methodologies for key experiments involving GTx-024.

Protocol 1: Evaluation of Anabolic and Androgenic Activity in Orchidectomized Rodents
  • Animal Model: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of a specific age (e.g., 12 weeks).

  • Surgical Procedure: Perform bilateral orchidectomy (ORX) or a sham operation under appropriate anesthesia. Allow for a recovery period (e.g., 1-2 weeks).

  • Treatment Groups:

    • Sham + Vehicle

    • ORX + Vehicle

    • ORX + GTx-024 (multiple dose levels, e.g., 1, 3, 10 mg/kg/day)

    • ORX + Positive Control (e.g., Dihydrotestosterone - DHT)

  • Drug Administration: Administer GTx-024 or vehicle daily via oral gavage for a specified duration (e.g., 2-4 weeks). Ensure consistent volume and technique.

  • Outcome Measures:

    • Record body weight regularly.

    • At the end of the study, euthanize animals and carefully dissect and weigh target tissues:

      • Anabolic: Levator ani muscle, gastrocnemius muscle.

      • Androgenic: Seminal vesicles, prostate.

    • Normalize organ weights to body weight.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treatment groups. Report data as mean ± standard deviation (SD) or standard error of the mean (SEM).[11]

Visualizations

Signaling Pathway and Variability

GTx024_Signaling_Pathway cluster_variability Potential Sources of Variability GTx024 GTx-024 (Oral) Absorption GI Absorption GTx024->Absorption AR_Complex GTx-024/AR Complex GTx024->AR_Complex Metabolism Hepatic Metabolism Absorption->Metabolism V_Diet Diet/Microbiome Absorption->V_Diet Distribution Systemic Distribution Metabolism->Distribution V_PK Pharmacokinetics Metabolism->V_PK AR Androgen Receptor (AR) Distribution->AR AR->AR_Complex Binding V_AR AR Expression/Co-regulators AR->V_AR Translocation Nuclear Translocation AR_Complex->Translocation ARE Androgen Response Element (ARE) Binding Translocation->ARE Gene_Expression Target Gene Transcription ARE->Gene_Expression Anabolic_Effect Anabolic Effects (Muscle Growth) Gene_Expression->Anabolic_Effect V_Genetics Genetics (Strain) Anabolic_Effect->V_Genetics V_Sex Sex (Hormones) Anabolic_Effect->V_Sex

Caption: GTx-024 signaling pathway and sources of experimental variability.

Experimental Workflow for Troubleshooting Variability

Troubleshooting_Workflow Start High Variability Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Animals Examine Animal-Related Factors Start->Check_Animals Check_Compound Verify GTx-024 Compound Start->Check_Compound Check_Technique Assess Technical Execution Start->Check_Technique P_Dose Dose Calculation & Range? Check_Protocol->P_Dose P_Route Administration Route? Check_Protocol->P_Route A_Strain Animal Strain & Supplier? Check_Animals->A_Strain A_AgeSex Age & Sex Consistent? Check_Animals->A_AgeSex A_Housing Standardized Housing/Diet? Check_Animals->A_Housing C_Purity Purity & Stability? Check_Compound->C_Purity C_Formulation Correct Formulation? Check_Compound->C_Formulation T_Dosing Consistent Dosing Technique? Check_Technique->T_Dosing T_Measurement Accurate Measurements? Check_Technique->T_Measurement Resolution Implement Corrective Actions & Re-evaluate P_Dose->Resolution P_Route->Resolution A_Strain->Resolution A_AgeSex->Resolution A_Housing->Resolution C_Purity->Resolution C_Formulation->Resolution T_Dosing->Resolution T_Measurement->Resolution

Caption: Troubleshooting workflow for addressing GTx-024 study variability.

References

Technical Support Center: LC-MS/MS Method Optimization for TP-024 Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the LC-MS/MS method optimization for the detection of TP-024 and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for the analysis of this compound and its metabolites in plasma?

A1: The choice of sample preparation technique depends on the desired level of sample cleanup and the concentration of the analytes. For initial screening and methods where high throughput is desired, protein precipitation (PPT) is a fast and simple option.[1][2][3] For cleaner extracts and improved sensitivity, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.[1][2][3]

Q2: How can I minimize matrix effects and ion suppression in my analysis?

A2: Matrix effects, particularly ion suppression, can significantly impact the accuracy and sensitivity of your assay.[4] To mitigate these effects, consider the following:

  • Improve sample cleanup: Use more rigorous extraction methods like SPE to remove interfering matrix components.[1]

  • Optimize chromatography: Ensure chromatographic separation of analytes from co-eluting matrix components. Poor retention can lead to significant matrix effects.[4]

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.

  • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1][2]

Q3: What are the best starting conditions for chromatographic separation of this compound and its metabolites?

A3: For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and separation.[5][6] For less polar compounds, a reversed-phase C18 column is a common starting point.[7] It is crucial to optimize the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate) and gradient elution to achieve adequate separation of the parent drug and its various metabolites.[8][9]

Q4: How do I select the optimal precursor and product ions for MRM analysis of this compound metabolites?

A4: The most intense and specific precursor-to-product ion transition should be selected for quantification. Start by infusing a standard solution of the analyte into the mass spectrometer to determine the precursor ion (e.g., [M+H]+ or [M-H]-). Then, perform a product ion scan to identify the most abundant and stable fragment ions. It is recommended to select at least two transitions per analyte for confirmation.

Q5: Why is the use of an internal standard (IS) critical in quantitative bioanalysis?

A5: An internal standard is essential to correct for variability during sample preparation and analysis.[10] An ideal IS is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties and will behave similarly during extraction, chromatography, and ionization, thus compensating for variations and improving the accuracy and precision of the results.

Troubleshooting Guide

This guide addresses common problems encountered during LC-MS/MS method development for this compound metabolite detection.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Analyte Signal 1. Incorrect mass transitions in the MRM method. 2. Inefficient ionization of the analyte. 3. Analyte degradation during sample preparation or storage.[11] 4. Insufficient sample concentration.1. Verify the precursor and product ions by infusing a standard. 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[12] Screen both positive and negative ionization modes. 3. Investigate analyte stability at different temperatures and in different solvents. Consider adding antioxidants or adjusting pH. 4. Concentrate the sample using techniques like solid-phase extraction or solvent evaporation followed by reconstitution in a smaller volume.[13]
Poor Peak Shape (Fronting, Tailing, or Splitting) 1. Column overload. 2. Incompatible injection solvent. 3. Column contamination or degradation.[14] 4. Secondary interactions with the stationary phase.1. Reduce the injection volume or sample concentration. 2. Reconstitute the sample in a solvent similar in composition and strength to the initial mobile phase. 3. Flush the column with a strong solvent or replace the column. 4. Adjust mobile phase pH or use a different column chemistry.
Retention Time Shifts 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column aging or contamination.[14] 4. Air bubbles in the pump.1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Use a guard column and flush the analytical column regularly. 4. Purge the LC pumps to remove any trapped air.
High Background Noise 1. Contaminated mobile phase or solvents.[14] 2. Contaminated LC system or mass spectrometer. 3. Use of non-volatile buffers or additives.[9]1. Use high-purity, LC-MS grade solvents and additives. 2. Clean the ion source and flush the LC system. 3. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.[9][10]
Inconsistent Results (Poor Precision) 1. Inconsistent sample preparation.[3] 2. Sample carryover from previous injections.[14] 3. Unstable instrument performance.1. Automate sample preparation steps where possible. Ensure thorough mixing and consistent pipetting. 2. Optimize the autosampler wash procedure with a strong solvent. 3. Perform system suitability tests before each batch to ensure consistent performance.[14]

Experimental Protocols

1. Protein Precipitation (PPT) Protocol

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) Protocol

  • To 100 µL of plasma sample, add the internal standard and 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic cluster_Signal Signal Issues cluster_Chroma Chromatography Issues cluster_Results Result Issues Start Problem Encountered No_Signal No/Low Signal Start->No_Signal High_Noise High Background Noise Start->High_Noise Bad_Peak Poor Peak Shape Start->Bad_Peak RT_Shift Retention Time Shift Start->RT_Shift Inconsistent Inconsistent Results Start->Inconsistent Sol_Signal Optimize Source Concentrate Sample No_Signal->Sol_Signal Check MS Tuning & Sample Prep Sol_Noise Use Fresh Solvents Clean System High_Noise->Sol_Noise Check Solvents & System Cleanliness Sol_Peak Adjust Solvent Flush/Replace Column Bad_Peak->Sol_Peak Check Injection Solvent & Column Health Sol_RT Prepare Fresh MP Use Column Oven RT_Shift->Sol_RT Check Mobile Phase & Temperature Sol_Inconsistent Review Prep Protocol Optimize Wash Inconsistent->Sol_Inconsistent Check Sample Prep & Carryover

References

How to mitigate hormonal suppression with Enobosarm in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enobosarm (Ostarine, MK-2866). The following information is intended to help mitigate hormonal suppression observed in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hormonal suppression with Enobosarm?

A1: Enobosarm, as a selective androgen receptor modulator (SARM), binds to androgen receptors (ARs) in various tissues, including the pituitary gland.[1] This binding mimics the effect of endogenous androgens like testosterone (B1683101), initiating a negative feedback loop on the hypothalamic-pituitary-gonadal axis (HPGA).[2][3] Consequently, the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary is reduced.[3][4] This leads to a decrease in the natural production of testosterone by the testes.[4]

Q2: Is the hormonal suppression caused by Enobosarm dose-dependent?

A2: Yes, clinical data indicates that the suppressive effects of Enobosarm on serum hormone levels are dose-related.[4][5] Higher doses of Enobosarm lead to more significant decreases in total testosterone, LH, and FSH levels.[4]

Q3: What are the typical hormonal changes observed during Enobosarm administration?

A3: Studies have shown significant decreases in total testosterone levels. In healthy elderly men, doses of 1 mg/day and 3 mg/day resulted in a -31% and -57% decrease in total testosterone, respectively.[4] While total testosterone is suppressed, levels of free testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol (B170435) may not change significantly at doses up to 3 mg/day.[4] In postmenopausal women, significant decreases in LH (-17%) and FSH (-30%) were observed at a 3 mg/day dose.[4]

Q4: What are the potential consequences of hormonal suppression in a research setting?

A4: Hormonal suppression can introduce confounding variables into an experiment, potentially impacting endpoints related to muscle mass, strength, and other androgen-dependent processes. In male subjects, suppressed testosterone can lead to symptoms of hypogonadism, such as fatigue, decreased libido, and mood changes, which could affect study compliance and outcomes.

Q5: What is Post-Cycle Therapy (PCT) and is it necessary after an Enobosarm study?

A5: Post-Cycle Therapy (PCT) is a protocol implemented after the cessation of a suppressive compound to help restore the body's natural hormone production. For Enobosarm, a PCT may be considered to accelerate the recovery of the HPGA. The necessity of a PCT depends on the dose and duration of Enobosarm administration, as well as the degree of hormonal suppression observed in the subjects. While milder cycles may allow for natural recovery over several weeks, a PCT can be beneficial in more suppressive scenarios.[6]

Q6: What are the common agents used for PCT after Enobosarm administration?

A6: Selective Estrogen Receptor Modulators (SERMs) are the most commonly cited agents for PCT. These include Tamoxifen (Nolvadex) and Enclomiphene (B195052) Citrate (B86180).[6][7] SERMs work by blocking estrogen receptors in the hypothalamus and pituitary gland, which in turn stimulates the release of LH and FSH, thereby signaling the testes to produce more testosterone.[6][8][9][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant drop in testosterone levels mid-study Dose-dependent suppression from Enobosarm.- Monitor hormone levels regularly (baseline, mid-cycle, end of cycle).- Consider the possibility of co-administering a SERM like enclomiphene citrate to maintain LH and FSH levels.
Subjects reporting symptoms of hypogonadism (e.g., fatigue, low libido) Hormonal suppression leading to low testosterone.- Assess the severity of symptoms.- If symptoms are impacting subject well-being or study integrity, consider dose reduction or discontinuation.- Plan for a robust PCT protocol upon cessation of Enobosarm.
Slow recovery of hormonal parameters post-study Insufficient HPGA stimulation.- Implement a PCT protocol using a SERM like Tamoxifen or Enclomiphene.- Monitor hormone levels post-cycle to confirm recovery.
Confounding effects on study endpoints due to hormonal fluctuations Uncontrolled hormonal suppression.- In study design, account for potential hormonal shifts.- Consider including a PCT phase in the experimental protocol to standardize the recovery period.- Analyze data with consideration for individual hormonal responses.

Data Presentation

Table 1: Dose-Dependent Effects of Enobosarm on Serum Hormones in Healthy Elderly Men

DoseChange in Total TestosteroneChange in Free TestosteroneChange in LHChange in FSH
1 mg/day -31%No significant changeNo significant changeNo significant change
3 mg/day -57%No significant changeNo significant changeNo significant change

Data sourced from a clinical trial in healthy elderly men.[4]

Table 2: Effects of Enobosarm on Gonadotropins in Healthy Postmenopausal Women

DoseChange in LHChange in FSH
3 mg/day -17%-30%

Data sourced from a clinical trial in healthy postmenopausal women.[4]

Experimental Protocols

Protocol 1: Assessment of Hormonal Suppression

  • Subject Population: Define the subject population (e.g., healthy male volunteers, specific patient population).

  • Hormone Panel: At baseline, and at specified intervals during and after Enobosarm administration, collect blood samples to measure the following hormones:

    • Total Testosterone

    • Free Testosterone

    • Luteinizing Hormone (LH)

    • Follicle-Stimulating Hormone (FSH)

    • Estradiol (E2)

    • Sex Hormone-Binding Globulin (SHBG)

  • Assay Methodology: Utilize validated and sensitive assays for hormone quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for steroid hormones and immunochemiluminometric assays (ICMA) for gonadotropins.

  • Sample Collection: Collect blood samples at a consistent time of day (e.g., morning) to minimize diurnal variations in hormone levels.

  • Data Analysis: Analyze changes from baseline for each hormone at each time point. Use appropriate statistical methods to determine the significance of the changes and the dose-response relationship.

Protocol 2: Post-Cycle Therapy (PCT) with a SERM

  • Initiation: Begin the PCT protocol 24-48 hours after the final dose of Enobosarm.

  • Agent and Dosage:

    • Tamoxifen (Nolvadex): A common research protocol involves a daily dose of 20mg for 4 weeks. Some protocols suggest tapering the dose in the final weeks.

    • Enclomiphene Citrate: A potential research protocol could involve a daily dose of 12.5mg to 25mg for 4 weeks.

  • Duration: The typical duration of a PCT protocol is 4 weeks, but may be adjusted based on the hormonal recovery of the subjects.

Visualizations

HPG_Axis_Suppression cluster_brain Brain cluster_gonads Gonads cluster_sarm Exogenous Compound Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes Pituitary->Testes LH & FSH (+) Testes->Hypothalamus Testes->Pituitary Testosterone (-) Testosterone_Production Testosterone Testes->Testosterone_Production Produces Enobosarm Enobosarm Enobosarm->Hypothalamus Negative Feedback (-) Enobosarm->Pituitary Negative Feedback (-)

Caption: HPG Axis Suppression by Enobosarm.

SERM_Mitigation_Workflow cluster_enobosarm_phase Enobosarm Administration Phase cluster_pct_phase Post-Cycle Therapy (PCT) Phase cluster_recovery_phase Recovery Assessment Start_Enobosarm Start Enobosarm Administration Monitor_Hormones_During Monitor Hormonal Parameters Start_Enobosarm->Monitor_Hormones_During End_Enobosarm Cease Enobosarm Administration Monitor_Hormones_During->End_Enobosarm Start_PCT Initiate SERM (e.g., Tamoxifen) End_Enobosarm->Start_PCT 24-48h post Monitor_Hormones_PCT Monitor Hormonal Recovery Start_PCT->Monitor_Hormones_PCT End_PCT Conclude PCT Monitor_Hormones_PCT->End_PCT Confirm_Recovery Confirm Return to Baseline Hormonal Levels End_PCT->Confirm_Recovery

Caption: Experimental Workflow for Mitigation.

References

Validation & Comparative

Enobosarm vs. other SARMs (e.g., Andarine) in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two selective androgen receptor modulators (SARMs), Enobosarm (also known as Ostarine or MK-2866) and Andarine (S-4), based on available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the differential pharmacological profiles of these compounds in preclinical models.

Introduction

Enobosarm and Andarine are nonsteroidal SARMs designed to elicit the anabolic benefits of androgens in muscle and bone with reduced androgenic effects on tissues like the prostate.[1] Both compounds were developed by GTX, Inc., with Andarine being a predecessor to Enobosarm.[1] While both have demonstrated anabolic activity in preclinical studies, their development trajectories have diverged. Enobosarm has progressed to human clinical trials for conditions such as muscle wasting in cancer patients, while the clinical development of Andarine was halted, reportedly due to findings of visual disturbances.[1][2] This guide will delve into the preclinical data that differentiates these two SARMs.

Mechanism of Action

Both Enobosarm and Andarine exert their effects by selectively binding to and activating the androgen receptor (AR), a ligand-dependent transcription factor.[3] Upon activation, the AR translocates to the nucleus, where it modulates the transcription of target genes involved in muscle protein synthesis and other anabolic processes. The tissue selectivity of SARMs is attributed to their unique conformational changes induced in the AR upon binding, leading to differential recruitment of co-regulators compared to endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).

In skeletal muscle, the activation of the AR by SARMs is believed to trigger downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key regulator of muscle hypertrophy.[3][4][[“]]

Quantitative Data from Preclinical Models

The following tables summarize quantitative data from preclinical studies, primarily in orchidectomized (castrated) rat models, which are standard for evaluating the anabolic and androgenic potential of SARMs. It is important to note that the data presented is compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.

Table 1: Androgen Receptor Binding Affinity

CompoundBinding Affinity (Ki) in nM
Andarine (S-4) ~7.5
Enobosarm (Ostarine) Data not consistently reported in comparative format

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Anabolic and Androgenic Effects in Orchidectomized Rats

CompoundDoseAnabolic Effect (Levator Ani Muscle Weight)Androgenic Effect (Prostate Weight)Reference Study
Andarine (S-4) 0.5 mg/dayNon-significant increase in intact ratsReduced to 79.4% of intact in intact rats[1]
0.5 mg/dayRestored to 101% of intact controlRestored to 32.5% of intact control[1]
Testosterone Propionate (B1217596) Not specifiedNot specifiedIncreased to 121% of intact control[6]
Enobosarm (Ostarine) Not specifiedPotent activity, more so than testosterone propionatePartially increased weight[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are generalized protocols based on the available literature for SARM evaluation in rodent models.

Orchidectomized Rat Model
  • Animal Model: Male Sprague-Dawley or Wistar rats, typically young adults.

  • Procedure: Bilateral orchidectomy is performed under general anesthesia (e.g., isoflurane, ketamine/xylazine). A sham operation is performed on control animals, which involves surgical incision without removal of the testes. A recovery period of several weeks is often allowed for the androgen-dependent tissues to atrophy before the commencement of treatment.[6][8]

  • Rationale: This model creates a state of androgen deficiency, allowing for the assessment of the restorative effects of SARMs on muscle and bone, as well as their androgenic effects on the prostate.

Compound Administration
  • Route of Administration: Oral gavage is a common method for preclinical SARM administration due to their oral bioavailability.[9] Subcutaneous injections or administration via drinking water or feed are also used.

  • Vehicle: The choice of vehicle is critical for ensuring the solubility and stability of the SARM. Common vehicles for oral gavage include aqueous suspensions containing suspending agents like carboxymethylcellulose (CMC) and surfactants like Polysorbate 80 (Tween® 80), or solutions in polyethylene (B3416737) glycol (PEG) or corn oil.[9][10]

  • Dosing Regimen: Dosing is typically performed once daily for a specified period, ranging from a few weeks to several months, depending on the study's objectives.

Endpoint Measurements
  • Anabolic Activity (Levator Ani Muscle): The levator ani muscle is an androgen-sensitive muscle in rodents. At the end of the study, animals are euthanized, and the levator ani muscle is carefully dissected and weighed. An increase in the wet weight of this muscle is indicative of anabolic activity.[11]

  • Androgenic Activity (Prostate and Seminal Vesicles): The ventral prostate and seminal vesicles are dissected and their wet weights are measured. The weight of these organs is a primary indicator of androgenic activity.[12][13]

  • Bone Mineral Density (BMD): BMD can be assessed ex vivo using techniques like dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT) on excised bones (e.g., femur, tibia).[14][15][16]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in Skeletal Muscle

The following diagram illustrates the generally accepted signaling pathway for SARMs in promoting muscle hypertrophy.

SARM_Signaling_Pathway cluster_nucleus Nucleus SARM SARM (Enobosarm or Andarine) ARc Androgen Receptor (Cytoplasmic) SARM->ARc Binds to ARn Androgen Receptor (Nuclear) ARc->ARn Translocates to Nucleus PI3K PI3K ARc->PI3K Activates HSPs Heat Shock Proteins HSPs->ARc ARE Androgen Response Element (on DNA) ARn->ARE Binds to Protein_Synthesis Increased Protein Synthesis ARE->Protein_Synthesis Promotes Transcription Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Protein_Synthesis Stimulates Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

SARM-mediated androgen receptor signaling in skeletal muscle.
General Experimental Workflow for Preclinical SARM Evaluation

The following diagram outlines a typical experimental workflow for comparing the in vivo efficacy of SARMs in a preclinical model.

SARM_Workflow Animal_Model Select Animal Model (e.g., Male Sprague-Dawley Rats) Orchidectomy Orchidectomy / Sham Surgery Animal_Model->Orchidectomy Recovery Recovery & Tissue Atrophy (Several Weeks) Orchidectomy->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Treatment Daily Dosing (Vehicle, Enobosarm, Andarine, etc.) Grouping->Treatment Endpoint Endpoint Measurements (e.g., 8-12 weeks) Treatment->Endpoint Analysis Tissue Dissection & Analysis (Levator Ani, Prostate, Bone Density) Endpoint->Analysis Data_Analysis Statistical Analysis & Comparison Analysis->Data_Analysis

Typical experimental workflow for in vivo SARM comparison.

Discussion and Conclusion

Preclinical data suggests that both Enobosarm and Andarine possess anabolic activity in muscle and bone with a degree of tissue selectivity that spares the prostate from the significant androgenic stimulation observed with traditional androgens. However, the available evidence indicates a more favorable profile for Enobosarm.

Andarine demonstrated efficacy in restoring muscle mass in orchidectomized rats with only partial stimulation of the prostate.[1] This tissue selectivity was a significant finding in early SARM research. Despite these promising preclinical results, the progression of Andarine to later-stage clinical trials was halted, with reports of vision-related side effects.

Enobosarm, developed subsequently, has shown a robust anabolic effect in preclinical models and has been evaluated more extensively in human clinical trials.[2] Studies in orchidectomized rats have suggested that Enobosarm is more potent than testosterone propionate in stimulating the levator ani muscle while having a lesser effect on the prostate.[7] The advancement of Enobosarm into Phase III clinical trials for cancer-related muscle wasting underscores its more promising safety and efficacy profile as perceived by its developers.

References

A Comparative Analysis of GTx-024 (Enobosarm) and Testosterone Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of the selective androgen receptor modulator (SARM) GTx-024 (Enobosarm) and the androgen and anabolic steroid (AAS) testosterone (B1683101) propionate (B1217596). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.

Executive Summary

GTx-024, a nonsteroidal SARM, has been investigated for its potential to treat muscle wasting and improve physical function with a favorable side-effect profile.[1][[“]] Clinical trials have demonstrated its efficacy in increasing lean body mass and improving physical function in various populations.[3][4][5] Testosterone propionate, a synthetic form of testosterone, has long been used for androgen replacement therapy to address hypogonadism and promote muscle growth, though its use is associated with a range of androgenic side effects.[6] Preclinical data suggests GTx-024 may have greater potency in its anabolic effects on muscle compared to testosterone propionate.[7] This guide will delve into the available experimental data, methodologies, and signaling pathways of both compounds.

Quantitative Data Comparison

The following tables summarize the quantitative data from clinical trials on GTx-024 and the expected outcomes of testosterone therapy. It is important to note that direct head-to-head clinical trial data is limited, and the following comparison is based on separate studies.

Table 1: Effects of GTx-024 on Body Composition and Physical Function (12-Week, Double-Blind, Placebo-Controlled Phase II Trial) [3][4][5]

EndpointPlaceboGTx-024 (1 mg)GTx-024 (3 mg)
Change in Total Lean Body Mass -+0.7 kg (± 0.3)+1.3 kg (± 0.3) (P < 0.001 vs. placebo)
Change in Total Fat Mass -Approaching statistical significance (P=0.085)Statistically significant decrease (P = 0.049 vs. placebo)
Change in Stair Climb Power --Statistically significant improvement (P = 0.013 vs. placebo)

Table 2: Common Adverse Events Reported for GTx-024 (Pooled Analysis from Phase 2 and 3 Trials) [[“]][[“]]

Adverse EventGTx-024 Group (%)Placebo Group (%)
Nausea26.626.0
Anemia25.623.9
Vomiting14.814.6
Deep Vein Thrombosis1.03.3

Note: The incidence of most common adverse events for GTx-024 was similar to placebo.[[“]][[“]] While rare, cases of cholestatic liver injury have been associated with ostarine (B1683759) (the active ingredient in GTx-024), particularly in non-clinical settings.[[“]][[“]]

Table 3: Expected Effects and Common Side Effects of Testosterone Propionate Therapy

Efficacy ParametersExpected Outcomes
Muscle Mass Increased muscle mass and strength.[9]
Bone Mineral Density May increase bone mineral density, particularly in hypogonadal men.[10]
Side Effects Androgenic: Acne, increased hair growth, voice changes, increased libido. Other: Injection site pain, mood swings, potential for aggression, suppression of natural testosterone production, and risk of polycythemia.[6][11]

Experimental Protocols

GTx-024: Phase II Clinical Trial Methodology[3][4][5]

A 12-week, double-blind, placebo-controlled phase II clinical trial was conducted to assess the efficacy and safety of GTx-024 in 120 healthy elderly men (over 60 years of age) and postmenopausal women.

  • Primary Endpoint: Change in total lean body mass, measured by dual-energy X-ray absorptiometry (DXA).

  • Secondary Endpoints:

    • Physical function, assessed by the Stair Climb Test.

    • Body weight.

    • Insulin resistance.

    • Safety and tolerability.

  • Dosage Groups: Participants were randomized to receive oral doses of 0.1 mg, 0.3 mg, 1 mg, or 3 mg of GTx-024, or a placebo, once daily for 86 days.

  • Assessments: Baseline and end-of-study measurements were taken for all endpoints.

Testosterone Propionate: General Clinical Protocol for Hypogonadism

The administration of testosterone propionate is guided by clinical practice guidelines for androgen replacement therapy.[6][12][13]

  • Diagnosis: Diagnosis of hypogonadism is confirmed by consistently low morning total testosterone levels on at least two separate occasions, along with clinical signs and symptoms.[12][13]

  • Administration: Testosterone propionate is administered via intramuscular injection, typically every two to three days, due to its relatively short half-life.[6]

  • Dosage: Dosing is individualized based on patient response and serum testosterone levels, which are monitored regularly.

  • Monitoring: Patients are monitored for therapeutic effects on symptoms of hypogonadism, as well as for potential adverse effects such as changes in hematocrit, lipid profiles, and prostate-specific antigen (PSA) levels.[12][13]

Signaling Pathways and Mechanisms of Action

GTx-024 (Enobosarm) Signaling Pathway

GTx-024 is a selective androgen receptor modulator (SARM) that binds to the androgen receptor (AR) in a tissue-selective manner. This selective binding is intended to produce anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate and skin.[1]

GTx_024_Signaling_Pathway cluster_cell Target Cell (Muscle/Bone) GTx024 GTx-024 (Enobosarm) AR Androgen Receptor (AR) GTx024->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds to DNA Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis, Muscle Growth) ARE->Anabolic_Effects Modulates Gene Transcription

Caption: GTx-024 binds to the Androgen Receptor, leading to anabolic effects.

Testosterone Propionate Signaling Pathway

Testosterone propionate is a prodrug that is converted to testosterone in the body. Testosterone then binds to the androgen receptor, leading to a cascade of events that result in both anabolic and androgenic effects. Testosterone can also be converted to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, which has a higher affinity for the AR and mediates many of the androgenic effects. Furthermore, testosterone can be aromatized to estradiol, which also has physiological effects.

Testosterone_Propionate_Signaling_Pathway cluster_body Systemic Circulation and Target Tissues TP Testosterone Propionate Testosterone Testosterone TP->Testosterone Hydrolysis DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Estradiol Estradiol Testosterone->Estradiol Aromatase AR Androgen Receptor (AR) Testosterone->AR Binds DHT->AR Binds (High Affinity) Anabolic_Androgenic_Effects Anabolic & Androgenic Effects AR->Anabolic_Androgenic_Effects Gene Transcription

Caption: Testosterone Propionate's conversion and signaling cascade.

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for a comparative preclinical study evaluating the efficacy of GTx-024 and testosterone propionate.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Efficacy and Safety Assessment Animal_Model Animal Model (e.g., Orchidectomized Rats) Randomization Randomization Animal_Model->Randomization Group_A Vehicle (Control) Randomization->Group_A Group_B GTx-024 Randomization->Group_B Group_C Testosterone Propionate Randomization->Group_C Muscle_Mass Muscle Mass Measurement (e.g., Levator Ani Weight) Group_A->Muscle_Mass Bone_Density Bone Mineral Density (e.g., pQCT/DEXA) Group_A->Bone_Density Prostate_Weight Prostate Weight (Androgenic Effect) Group_A->Prostate_Weight Group_B->Muscle_Mass Group_B->Bone_Density Group_B->Prostate_Weight Group_C->Muscle_Mass Group_C->Bone_Density Group_C->Prostate_Weight Data_Analysis Statistical Analysis Muscle_Mass->Data_Analysis Bone_Density->Data_Analysis Prostate_Weight->Data_Analysis

Caption: Workflow for a preclinical comparative study.

Conclusion

GTx-024 (Enobosarm) demonstrates a promising profile as a tissue-selective anabolic agent, with clinical data supporting its efficacy in increasing lean body mass and improving physical function, alongside a side-effect profile comparable to placebo in controlled trials. Testosterone propionate is an established androgen replacement therapy with known anabolic and androgenic effects. The key differentiator lies in GTx-024's selectivity, which aims to mitigate the androgenic side effects associated with traditional testosterone therapy. While direct comparative clinical studies are lacking, preclinical evidence suggests a potential for greater anabolic potency with GTx-024. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two compounds for various therapeutic applications.

References

Validating the Anabolic Effects of Ostarine (MK-2866) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine (MK-2866), a selective androgen receptor modulator (SARM), has garnered significant attention for its potential to promote muscle growth and combat muscle-wasting conditions. Unlike traditional anabolic steroids, Ostarine is designed to selectively target androgen receptors in muscle and bone tissue, theoretically minimizing androgenic side effects. This guide provides a comprehensive in vivo comparison of Ostarine's anabolic effects against other SARMs and traditional anabolic agents, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of Anabolic Effects

The anabolic efficacy of Ostarine has been evaluated in numerous preclinical and clinical studies. To provide a clear comparison, the following tables summarize the quantitative data on changes in lean body mass and muscle-related parameters from in vivo studies involving Ostarine and its alternatives.

Table 1: Ostarine Clinical Trial Data in Humans
PopulationDosageDurationChange in Lean Body Mass (LBM)p-valueReference
Cancer Cachexia Patients1 mg/day16 weeks+1.5 kg0.001[1]
Cancer Cachexia Patients3 mg/day16 weeks+1.3 kg0.045[1]
Elderly Men & Postmenopausal Women3 mg/day12 weeks+1.4 kg (vs. placebo)<0.001[2]
Table 2: Preclinical and Unofficial Comparative Data
CompoundAnimal Model/PopulationDosageDurationKey Anabolic OutcomesReference
Ostarine (MK-2866) Ovariectomized Rats0.04, 0.4, 4 mg/kg/day5 weeksIncreased capillary density in gastrocnemius and longissimus muscles. No significant change in muscle fiber size.[3][4]
Ligandrol (LGD-4033) Ovariectomized Rats0.04, 0.4, 4 mg/kg/day5 weeksHigher capillary density compared to non-ovariectomized group. Increased activity of citrate (B86180) synthase and lactate (B86563) dehydrogenase.[3]
RAD-140 (Testolone) Anecdotal Human ReportsNot Specified8 weeksReported muscle gain of 10-15 lbs.[1]
Andarine (S-4) Anecdotal Human ReportsNot SpecifiedNot SpecifiedConsidered effective for cutting and preserving lean tissue.[5][6]
Testosterone (B1683101) Healthy Young MenNot SpecifiedNot SpecifiedStronger effects on lean body mass and strength compared to first-generation SARMs.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of Ostarine's anabolic effects.

Measurement of Lean Body Mass using Dual-Energy X-ray Absorptiometry (DEXA) in Rodents

Objective: To non-invasively measure changes in body composition, specifically lean body mass, in a preclinical rodent model.

Materials:

  • DEXA instrument (e.g., PIXImus2)

  • Anesthesia (e.g., isoflurane)

  • Vaporizer and nose cone

  • Specimen tray

  • Calibration phantom

Procedure:

  • Instrument Calibration: At least two hours prior to scanning, turn on the DEXA instrument. Calibrate the machine daily using the manufacturer-provided phantom for bone mineral content, total weight, and fat percentage. Record calibration results.

  • Animal Preparation: Anesthetize the mouse using 2-4% isoflurane (B1672236) in oxygen. Confirm adequate anesthesia by lack of response to a toe or tail pinch.

  • Positioning: Place the anesthetized mouse in a prone position on the specimen tray. Extend the limbs and tail away from the body to ensure they are within the scanning area. The spine should be straight.

  • Scanning:

    • Enter the animal's identification, body weight, and other relevant data into the software.

    • Initiate a scout scan to ensure correct positioning.

    • Perform the full body scan, which typically takes around 5 minutes. The X-ray source generates energies at two levels (e.g., 35 and 80 keV).

  • Data Analysis:

    • The software calculates fat mass, lean mass, and bone mineral content based on the differential attenuation of the two X-ray energies.

    • Define the region of interest (ROI) for analysis, typically excluding the head.

    • Record the lean body mass in grams.

  • Post-Procedure: Return the animal to its home cage and monitor until it has fully recovered from anesthesia.

Muscle Fiber Size and Type Analysis via Histology

Objective: To quantify changes in muscle fiber cross-sectional area (CSA) and determine fiber type distribution in response to anabolic agents.

Materials:

  • Dissection tools

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane (B150273) cooled with liquid nitrogen or dry ice

  • Cryostat

  • Microscope slides

  • Staining reagents (e.g., Hematoxylin and Eosin - H&E)

  • Immunofluorescence antibodies for myosin heavy chain isoforms (for fiber typing)

  • Microscope with imaging software

Procedure:

  • Muscle Tissue Collection: Euthanize the animal and carefully dissect the target muscle (e.g., gastrocnemius, tibialis anterior).

  • Tissue Freezing:

    • Embed the freshly dissected muscle in OCT compound in a cryomold.

    • Freeze the embedded muscle by immersing it in isopentane pre-chilled with liquid nitrogen or a slurry of dry ice and ethanol (B145695) for approximately 5 minutes.

    • Store the frozen blocks at -80°C until sectioning.

  • Cryosectioning:

    • Set the cryostat chamber temperature to -20°C.

    • Mount the frozen tissue block onto the cryostat chuck.

    • Cut transverse sections of the muscle at a thickness of 8-10 µm.

    • Mount the sections onto pre-cooled microscope slides.

  • H&E Staining for Cross-Sectional Area (CSA):

    • Air-dry the sections for 30-60 minutes.

    • Stain with Hematoxylin to label nuclei (blue/purple).

    • Counterstain with Eosin to label the cytoplasm and extracellular matrix (pink/red).

    • Dehydrate the sections through a series of ethanol washes and clear with xylene.

    • Mount with a coverslip using a permanent mounting medium.

  • Immunofluorescence for Fiber Typing (Optional):

    • Use specific primary antibodies against different myosin heavy chain isoforms (e.g., MyH7 for type I, MyH2 for type IIA, Myh1 for type IIX, and Myh4 for type IIB).

    • Apply corresponding fluorescently-labeled secondary antibodies.

    • Mount with a coverslip using an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections using a light or fluorescence microscope.

    • Use imaging software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers from the H&E stained sections.

    • For immunofluorescence, quantify the number and CSA of each fiber type.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

cluster_Ostarine_Action Ostarine Anabolic Signaling Pathway Ostarine Ostarine AR Androgen Receptor (AR) (in Muscle Cell) Ostarine->AR Binds to AR_Complex Ostarine-AR Complex AR->AR_Complex ARE Androgen Response Element (ARE) (in Nucleus) AR_Complex->ARE Translocates to Nucleus ERK ERK1/2 Activation AR_Complex->ERK Akt_mTOR PI3K/Akt/mTOR Pathway AR_Complex->Akt_mTOR Gene_Transcription ↑ Gene Transcription ARE->Gene_Transcription Protein_Synthesis ↑ Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy ERK->Protein_Synthesis Akt_mTOR->Protein_Synthesis

Caption: Ostarine's Anabolic Signaling Pathway.

cluster_Workflow In Vivo Validation Workflow Animal_Model Animal Model Selection (e.g., Rodents) Treatment Treatment Administration (Ostarine or Comparator) Animal_Model->Treatment Body_Comp Body Composition Analysis (DEXA) Treatment->Body_Comp Tissue_Harvest Tissue Harvesting (Muscle) Treatment->Tissue_Harvest End of Study LBM Measure Lean Body Mass Body_Comp->LBM Data_Analysis Statistical Analysis & Comparison LBM->Data_Analysis Histology Histological Analysis Tissue_Harvest->Histology CSA Quantify Muscle Fiber CSA Histology->CSA CSA->Data_Analysis

Caption: In Vivo Anabolic Effect Validation Workflow.

Conclusion

The in vivo data presented in this guide demonstrate that Ostarine effectively increases lean body mass in both human and animal models. Clinical trials in populations such as cancer patients and the elderly have shown statistically significant gains in LBM with a generally favorable safety profile.[1][2][5][8] Preclinical studies, while not always showing direct muscle fiber hypertrophy, indicate positive effects on muscle vascularity.[3][4]

Compared to other SARMs, Ostarine is often considered a milder agent, potentially making it a safer option for beginners or for applications where preserving existing muscle mass is the primary goal.[5][6] More potent SARMs like RAD-140 may induce greater muscle hypertrophy but are also associated with more significant testosterone suppression.[1][8][9] Traditional anabolic steroids like testosterone remain more potent in promoting muscle growth but come with a broader range of androgenic side effects.[7]

The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to design and execute studies to further validate and compare the anabolic effects of Ostarine and other emerging anabolic compounds. Future research should focus on direct, head-to-head comparative studies with standardized protocols to provide a clearer understanding of the relative efficacy and safety of these agents.

References

A Researcher's Guide to Analytical Standards for Ostarine (MK-2866) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards and methodologies for the accurate quantification of Ostarine (MK-2866), a selective androgen receptor modulator (SARM). The information presented is intended to assist researchers in selecting the most appropriate standards and techniques for their specific applications, from metabolic studies to doping control.

Comparison of Ostarine (MK-2866) Analytical Standards

The selection of a high-quality, reliable analytical standard is the foundation of any quantitative analysis. Several vendors offer Ostarine reference materials, varying in purity, format, and documentation. It is crucial for researchers to select a Certified Reference Material (CRM) when available to ensure the highest level of accuracy and traceability.

Vendor/Product NamePurityFormatNoteworthy Information
MedchemExpress Ostarine Not explicitly stated, sold for research use.10 mM * 1 mL in DMSO; SolidProvides detailed information on solubility and storage conditions.[1]
AdooQ® Ostarine (MK-2866, GTx-024) >99% HPLC PurityLyophilized SolidStates stability information for both lyophilized and solution forms.[2]
PureRawz Ostarine (MK-2866) 99.9% PureNot specifiedAccompanied by a third-party Certificate of Analysis for identification, purity, and concentration.[3]
CymitQuimica (Targetmol brand) 99.69% - 99.90%SolidMarketed for laboratory use only.[4]
BioWell Labs MK-2866 OSTARINE Reference Material 100% Pure (as per independent testing)100x10mg anolyteSupplied with independent concentration tests and intended as a reference material.[5]
Receptor Chem MK-2866 (Ostarine) >99%50ml @ 25mg/ml in PolyglycolsLabeled as a Chemical Reference Material (CRM).[6]
Sports Technology Labs Liquid Ostarine (MK-2866) 98.04% (as per Certificate of Analysis)25 mg/mL LiquidProvides a Certificate of Analysis with purity results.[7]
Science.bio Ostarine (MK-2866) Not explicitly stated, but provides lab reports.Powder; 900mg (30mg/mL) SolutionBatch and lot coded with publicly visible lab reports to ensure quality and transparency.[8]
Toronto Research Chemicals Ostarine Pure standard (exact purity not specified in search results)Not specifiedUsed in metabolism studies, indicating its suitability for research applications.[9]

Comparison of Analytical Methods for Ostarine Quantification

The primary analytical techniques for Ostarine quantification are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed to achieve faster analysis times and better resolution. Gas chromatography-mass spectrometry (GC-MS) has also been explored but is generally less sensitive for Ostarine and its metabolites.

Analytical MethodSample PreparationKey Performance Characteristics
UHPLC-MS/MS with Online SPE Dilute-and-shootLOD: 0.5 pg/mL; Linearity: 0.05 to 25 ng/mL (r² = 0.9999); Accuracy (RE): 1.6–7.5%; Precision (RSD): 0.8–4.5%
LC-MS/MS Protein PrecipitationLLOQ: 50 ng/mL; Linearity: 50 - 10000 ng/mL
UHPLC-MS/MS Dispersive Liquid-Liquid Microextraction (DLLME)LOD: 0.05 ng/mL; Linearity: 0.25-50 ng/mL (r² = 0.998)
UHPLC Not specified (for dietary supplements)Linearity: 1-25 µg/ml
GC-MS Enzymatic hydrolysis, Liquid-Liquid Extraction (LLE), DerivatisationLOD: 0.2-10 ng mL⁻¹

Experimental Protocols

UHPLC-MS/MS with Online Solid-Phase Extraction (SPE) for Human Urine

This method provides high-throughput and sensitive determination of Ostarine.

  • Sample Preparation : A simple "dilute-and-shoot" approach is used where urine samples are diluted before injection.

  • Online SPE and UHPLC Parameters :

    • Sample Loading Flow Rate : 0.5 mL/min.

    • Analyte Extraction : Isocratic elution with 65% methanol (B129727) for 2.50 min at a flow rate of 1.5 mL/min.

    • Mobile Phase : Solvent A: 0.1% formic acid; Solvent B: 100% methanol.

  • MS/MS Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), typically in positive mode for Ostarine.

    • Nebulizing Gas Pressure : 60 psi.

    • Capillary Voltage : 5500 V.

    • Drying Gas Temperature : +350 °C.

    • Drying Gas Flow : 13 L/min.

    • Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Ostarine and any internal standards.

LC-MS/MS for Rat Serum after Protein Precipitation

This method is suitable for pharmacokinetic studies.

  • Sample Preparation : Protein precipitation is performed to remove larger molecules from the serum samples.

  • LC Parameters :

  • MS/MS Parameters :

    • Ionization Mode : Negative Electrospray Ionization (ESI-).

    • Detection : Specific transitions in MS/MS mode on a QTOF mass spectrometer.

GC-MS for Urine Samples

While less common, GC-MS can be used for screening.

  • Sample Preparation :

    • Enzymatic Hydrolysis : To cleave conjugated metabolites.

    • Liquid-Liquid Extraction (LLE) : To isolate the analytes.

    • Concentration : To increase the analyte concentration.

    • Derivatisation : To create trimethylsilylated analogues of the analytes, which are more volatile and suitable for GC analysis.

  • GC-MS Analysis : The derivatized extract is then injected into the GC-MS system for separation and detection.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Ostarine in biological samples using LC-MS/MS.

Ostarine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing and Quantification Sample Biological Sample (e.g., Urine, Serum) Extraction Extraction (SPE, LLE, or Protein Precipitation) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatography (UHPLC or GC) Extraction->Chromatography Derivatization->Chromatography MS Mass Spectrometry (MS/MS) Chromatography->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification (using Analytical Standard) DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for Ostarine quantification.

This guide highlights the critical aspects of selecting analytical standards and methods for Ostarine quantification. Researchers should carefully consider the specific requirements of their study, including the matrix, required sensitivity, and available instrumentation, to make an informed decision. The use of well-characterized reference standards and validated analytical methods is paramount for generating reliable and reproducible data.

References

A Comparative Cross-Validation of Enobosarm's Tissue Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Enobosarm (also known as Ostarine or MK-2866) is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential to provide the anabolic benefits of androgens with a substantially improved safety profile.[1] This guide provides a comprehensive cross-validation of Enobosarm's tissue selectivity by comparing its performance against other SARMs, namely Ligandrol (LGD-4033) and RAD140, as well as the traditional androgen, testosterone (B1683101). The data presented herein is collated from a range of preclinical and clinical studies to offer an objective resource for the scientific community.

Executive Summary

Enobosarm demonstrates a favorable tissue-selective profile, promoting muscle and bone anabolism with minimal androgenic effects on tissues such as the prostate.[2] Preclinical studies in rodent models have consistently shown that Enobosarm can stimulate muscle growth to a similar or even greater extent than testosterone, while having a significantly lesser impact on prostate and seminal vesicle weight.[3][4] Clinical trials have further substantiated these findings, with Enobosarm treatment leading to dose-dependent increases in lean body mass without significant changes in prostate-specific antigen (PSA) levels.[5] When compared to other SARMs like LGD-4033 and RAD140, Enobosarm exhibits a balanced efficacy and safety profile. While LGD-4033 and RAD140 may show greater potency in preclinical anabolic assays, Enobosarm has a more extensive clinical trial history, particularly in patient populations with muscle wasting.[6][7][8]

Preclinical Data: Anabolic vs. Androgenic Activity

The hallmark of a successful SARM is its ability to preferentially stimulate anabolic activity in muscle and bone over androgenic activity in reproductive tissues. This is often quantified by the anabolic-androgenic ratio, determined in preclinical animal models, typically castrated rats. The levator ani muscle is used as a surrogate for anabolic activity, while the prostate and seminal vesicles are used to measure androgenic effects.

CompoundAnimal ModelAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Prostate/Seminal Vesicles)Anabolic:Androgenic RatioReference
Enobosarm (MK-2866) Castrated Male RatsMaximally restored levator ani muscle weight to 136% of intact control.Maximally restored prostate weight to 51% and seminal vesicle weight to 98% of intact control.Favorable, with greater potency on muscle than prostate.[3]
LGD-4033 Castrated Male RatsPotent muscle activity.Weaker partial agonist activity on the prostate.>500:1[6][9][10]
RAD140 Castrated Male RatsPotent and complete androgen agonist on the levator ani muscle.Weaker, partial antagonist on the seminal vesicle and possibly the prostate.High, with a wide range of selectivity.[8][11]
Testosterone Propionate Castrated Male RatsMaximally stimulated levator ani muscle to 104% of intact control.Maximally stimulated prostate weight to 121% of intact control.~1:1[3]

Clinical Data: Efficacy and Safety in Humans

Clinical trials provide the most relevant data for assessing the therapeutic potential of these compounds. The primary endpoints in these studies typically include changes in lean body mass (LBM) as a measure of anabolic efficacy and changes in PSA as a key safety marker for prostate health.

CompoundStudy PopulationDose(s)DurationChange in Lean Body Mass (LBM)Change in Prostate-Specific Antigen (PSA)Reference
Enobosarm (MK-2866) Healthy elderly men and postmenopausal women0.1, 0.3, 1, and 3 mg/day12 weeksDose-dependent increase; significant 1.3 kg gain at 3 mg/day vs. placebo.No significant changes.[3]
Patients with cancer-induced muscle wasting1 mg and 3 mg/dayUp to 113 daysSignificant increases in total LBM (median 1.5 kg for 1mg, 1.0 kg for 3mg).No significant changes.[5][12]
Patients with non-small cell lung cancer3 mg/day5 monthsSignificant increases in LBM (+0.41 kg and +0.47 kg in two studies) vs. placebo.Not reported.[13]
LGD-4033 Healthy young men0.1, 0.3, and 1.0 mg/day21 daysDose-dependent increase; 1.21 kg increase at 1.0 mg/day.No significant changes.[14][15][16]
Testosterone Older menVariousVariedMeta-analysis showed increases ranging from 1.65 kg to 6.20 kg.Can increase PSA levels.[17][18][19]
Obese men on a hypocaloric dietTestosterone undecanoate56 weeksAttenuated reduction in lean mass compared to placebo.Not reported.[20]

Experimental Protocols

Preclinical Assessment of Anabolic and Androgenic Activity (Rat Model)

This protocol is a generalized representation based on methodologies from multiple preclinical studies.[11][21]

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used. For studies assessing anabolic and androgenic effects, animals are often surgically castrated (orchiectomized) to remove endogenous testosterone production. A sham-operated group serves as a control.

  • Acclimation and Treatment: Following a post-operative recovery and acclimation period, animals are randomized into treatment groups. The test compounds (Enobosarm, LGD-4033, RAD140, or testosterone propionate) are administered daily, typically via oral gavage for SARMs and subcutaneous injection for testosterone propionate, for a specified duration (e.g., 11-14 days). A vehicle control group receives the administration vehicle alone.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and target tissues are harvested and weighed.

    • Anabolic Activity: The wet weight of the levator ani muscle is measured.

    • Androgenic Activity: The wet weights of the ventral prostate and seminal vesicles are measured.

  • Data Analysis: The tissue weights are normalized to body weight and compared between treatment groups, the vehicle control, and the sham-operated group. The anabolic-androgenic ratio is calculated by comparing the potency of the compound on the levator ani muscle versus the prostate and seminal vesicles.

Clinical Evaluation of Lean Body Mass and Safety

The following is a generalized protocol for a Phase II clinical trial, based on the design of studies for Enobosarm and LGD-4033.[5][12][22]

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.

  • Participant Population: Enrollment of a specific population, such as healthy elderly men and postmenopausal women, or patients with a condition associated with muscle wasting (e.g., cancer cachexia).

  • Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (e.g., Enobosarm at varying doses) or a matching placebo. Both participants and study personnel are blinded to the treatment assignment.

  • Intervention: The investigational drug or placebo is administered orally once daily for a predefined period (e.g., 12 weeks).

  • Efficacy and Safety Assessments:

    • Primary Efficacy Endpoint: Change in total lean body mass from baseline, typically measured using dual-energy X-ray absorptiometry (DXA).

    • Secondary Efficacy Endpoints: May include changes in muscle strength (e.g., grip strength, leg press), physical function (e.g., stair climb power), and bone mineral density.

    • Safety Endpoints: Monitoring of adverse events, clinical laboratory tests (including liver function tests and lipid profiles), and prostate-specific antigen (PSA) levels in male participants.

  • Statistical Analysis: The change in LBM and other endpoints from baseline to the end of the study is compared between the active treatment groups and the placebo group using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., Enobosarm) AR Androgen Receptor (AR) SARM->AR Binds HSP Heat Shock Proteins (HSP) Dimerization Dimerization AR->Dimerization Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->Transcription Promotes Corepressors Corepressors Corepressors->Transcription Inhibits mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Anabolic Anabolic Effects (Muscle Growth) Protein->Anabolic

Caption: Simplified Androgen Receptor signaling pathway activated by SARMs.

Preclinical Experimental Workflow

Preclinical Experimental Workflow start Start: Animal Model Selection (e.g., Male Rats) castration Surgical Castration & Post-Op Recovery start->castration randomization Randomization into Treatment Groups castration->randomization dosing Daily Dosing (SARM, Testosterone, or Vehicle) randomization->dosing necropsy Euthanasia and Tissue Harvest (Necropsy) dosing->necropsy weighing Weighing of Target Tissues (Levator Ani, Prostate, Seminal Vesicles) necropsy->weighing analysis Data Analysis: Tissue Weight Comparison & Anabolic/Androgenic Ratio weighing->analysis end End: Assessment of Tissue Selectivity analysis->end

Caption: Workflow for preclinical evaluation of SARM tissue selectivity.

Clinical Trial Experimental Workflow

Clinical Trial Experimental Workflow start Start: Patient Recruitment & Informed Consent screening Screening & Baseline Assessments (DXA, PSA, etc.) start->screening randomization Randomization (Double-Blind, Placebo-Controlled) screening->randomization treatment Treatment Period (Daily Oral Dosing) randomization->treatment monitoring Ongoing Monitoring (Adverse Events, Safety Labs) treatment->monitoring final_assessment End-of-Study Assessments (DXA, PSA, etc.) monitoring->final_assessment analysis Statistical Analysis of Efficacy and Safety Data final_assessment->analysis end End: Evaluation of Clinical Outcomes analysis->end

Caption: Workflow for a typical SARM clinical trial.

Conclusion

The available preclinical and clinical data strongly support the tissue-selective anabolic properties of Enobosarm. It effectively promotes muscle growth with a significantly lower risk of androgenic side effects compared to testosterone. While other SARMs like LGD-4033 and RAD140 show promising preclinical profiles with high anabolic-to-androgenic ratios, Enobosarm's extensive clinical evaluation in various patient populations provides a robust foundation for its continued investigation and potential therapeutic use in conditions characterized by muscle wasting. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these different SARMs.

References

Validating the Mechanism of Action of Enobosarm (TP-024/GTx-024) in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enobosarm (also known as TP-024, GTx-024, or Ostarine), a selective androgen receptor modulator (SARM), and its mechanism of action in relevant cancer cell lines. Enobosarm is an investigational nonsteroidal agent with tissue-selective anabolic effects, primarily targeting the androgen receptor (AR).[1][2] Its potential therapeutic applications in oncology, particularly in hormone-receptor-positive cancers and in mitigating cancer-related muscle wasting, have garnered significant interest.[3][4] This document outlines the validation of its mechanism of action and compares its cellular effects with other AR-targeting compounds.

Comparative Analysis of Cellular Effects

The primary mechanism of Enobosarm is its function as an agonist of the androgen receptor.[5] Upon binding, it induces conformational changes in the AR, leading to the modulation of gene expression.[3] This activity has been shown to have anti-proliferative effects in certain cancer contexts. The following table summarizes the quantitative data on the effects of Enobosarm and a comparative anti-androgen, Bicalutamide, on the proliferation of various cancer cell lines.

CompoundCell LineCancer TypeAssayKey FindingIC50Reference
Enobosarm (GTx-024) ZR-75-1Breast Cancer (AR+, ER+)Cell Proliferation AssayDose-dependent reduction in cell proliferation.Not explicitly stated, but effective at nanomolar concentrations.[5]
Enobosarm (GTx-024) LNCaPProstate Cancer (AR+)Cell Growth AssaySuppressed cell growth by ~40% at 100 nM.Not explicitly stated, maximum effect at ~100 nM.[6]
Enobosarm (GTx-024) Analogue (SK33) LNCaPProstate Cancer (AR+)Cell Viability AssayPotent anti-proliferative activity.0.2 µM[7]
Bicalutamide LNCaPProstate Cancer (AR+)Cell Viability AssayAnti-proliferative activity.~2 µM[7]
Enobosarm (Ostarine) C6GliomaCell Viability AssayTwofold greater inhibition compared to Bicalutamide.Not explicitly stated[8]

Note: While direct studies of Enobosarm on the T24 bladder cancer cell line are not extensively published, the androgen receptor is known to be expressed in T24 cells and plays a role in their proliferation and migration.[9][10] The data from other AR-positive cancer cell lines provide a strong rationale for investigating Enobosarm's efficacy in this and other urothelial carcinoma cell lines.

Experimental Protocols

To validate the mechanism of action of Enobosarm in a specific cell line, such as the T24 bladder cancer cell line, a series of key experiments are required. Below are detailed methodologies for these essential assays.

Androgen Receptor (AR) Binding Assay

Objective: To determine the binding affinity of Enobosarm to the androgen receptor.

Methodology:

  • Cell Culture: Culture T24 cells, which endogenously express AR, or a suitable cell line engineered to overexpress human AR.

  • Ligand Binding: Perform a competitive binding assay using a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), as the ligand.

  • Procedure:

    • Prepare cell lysates or nuclear extracts from the cultured cells.

    • Incubate a constant concentration of [³H]-DHT with increasing concentrations of unlabeled Enobosarm.

    • Separate bound from free radioligand using a filtration method (e.g., glass fiber filters).

    • Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the concentration of Enobosarm that displaces 50% of the radiolabeled ligand (IC50). Calculate the equilibrium dissociation constant (Ki) to quantify binding affinity.[11]

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of Enobosarm on the proliferation of cancer cells.

Methodology:

  • Cell Culture: Seed T24 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Enobosarm, a positive control (e.g., DHT for stimulation, or an anti-androgen like Bicalutamide for inhibition), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) if an inhibitory effect is observed.

Gene Expression Analysis (Quantitative PCR - qPCR)

Objective: To measure changes in the expression of AR-target genes following treatment with Enobosarm.

Methodology:

  • Cell Culture and Treatment: Culture and treat T24 cells with Enobosarm as described for the proliferation assay.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes known to be regulated by the androgen receptor (e.g., PSA, TMPRSS2, CD24, VEGF) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[10]

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Visualizing Pathways and Workflows

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enobosarm Enobosarm (this compound) AR_complex Androgen Receptor (AR) + Heat Shock Proteins Enobosarm->AR_complex Binds to AR AR_Enobosarm AR-Enobosarm Complex AR_complex->AR_Enobosarm Conformational Change Dissociation of HSPs ARE Androgen Response Element (ARE) AR_Enobosarm->ARE Translocation & Dimerization Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_analysis Data Analysis & Conclusion culture Culture T24 Cells treat Treat with Enobosarm (this compound) & Controls culture->treat binding_assay AR Binding Assay (Affinity - Ki) treat->binding_assay proliferation_assay Cell Proliferation Assay (Viability - IC50) treat->proliferation_assay gene_expression Gene Expression Analysis (qPCR - Fold Change) treat->gene_expression data Analyze Quantitative Data binding_assay->data proliferation_assay->data gene_expression->data conclusion Validate Mechanism of Action data->conclusion

References

Unveiling the Metabolic Endurance of SARMs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the metabolic stability of popular Selective Androgen Receptor Modulators (SARMs) reveals significant differences in their biotransformation, a critical factor for researchers and drug development professionals in predicting their in vivo behavior and therapeutic potential. This comparative guide synthesizes available experimental data on Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD140), offering a clear perspective on their metabolic endurance.

Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutic compounds that exhibit tissue-selective anabolic effects. Their metabolic stability is a key determinant of their pharmacokinetic profile, influencing factors such as oral bioavailability, half-life, and the potential for drug-drug interactions. Understanding the metabolic fate of these molecules is paramount for the design of safer and more effective therapies.

Comparative Metabolic Stability of Common SARMs

An in vitro assessment using human liver microsomes is a standard method to evaluate the metabolic stability of drug candidates. This assay provides crucial parameters like the metabolic half-life (T½) and intrinsic clearance (CLint), which indicate how rapidly a compound is metabolized by hepatic enzymes.

While direct comparative studies with uniform quantitative data are limited in publicly available literature, a synthesis of existing research provides valuable insights into the metabolic profiles of Ostarine, Ligandrol, and RAD140.

SARMCommon NamePrimary Metabolic PathwaysIn Vitro Metabolic Stability (Human Liver Microsomes)Key Metabolites
MK-2866 OstarineHydroxylation, Ether Cleavage, Dealkylation, O-glucuronidation, Sulfation[1][2]Undergoes significant metabolism. Specific T½ and CLint values are not consistently reported in comparative literature.O-glucuronide and hydroxybenzonitrile-ostarine-glucuronide in non-hydrolyzed urine; Ostarine and hydroxybenzonitrile-ostarine in hydrolyzed urine.[1]
LGD-4033 LigandrolHydroxylation, Glucuronidation[3][4]Possesses a long in vivo elimination half-life (24-36 hours)[5], suggesting a degree of metabolic stability. In vitro studies have identified several metabolites.[3][6]Mono- and bis-hydroxylated metabolites, as well as their glucuronide conjugates.[3][4]
RAD140 TestoloneHydrolysis, Hydroxylation, Glucuronidation, Sulfation[7]Reported to be highly stable.[8]Mono- and bis-hydroxylated metabolites have been detected in vitro, though at low levels.[9]

Note: The table summarizes findings from various independent studies. Direct comparison of quantitative values should be made with caution due to potential variations in experimental conditions.

RAD140 (Testolone) demonstrates notable metabolic stability in in vitro assays.[8] Studies have shown that it is resistant to extensive metabolism in human liver microsomes, with a reported half-life of over two hours. This inherent stability may contribute to its favorable pharmacokinetic profile.

Ligandrol (LGD-4033) exhibits a long elimination half-life in humans, ranging from 24 to 36 hours, which suggests it is not rapidly cleared from the body.[5] In vitro studies confirm that it is metabolized, primarily through hydroxylation and subsequent glucuronidation.[3][4]

Ostarine (MK-2866) appears to be more susceptible to metabolic transformation compared to RAD140. In vitro investigations with human hepatocytes and liver microsomes have identified a number of metabolites resulting from various phase I and phase II reactions, including hydroxylation, ether cleavage, and glucuronidation.[1][2]

Experimental Protocols: Assessing Metabolic Stability

The determination of in vitro metabolic stability is a cornerstone of preclinical drug development. The following section outlines a typical experimental protocol for a human liver microsomal stability assay.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic half-life (T½) and intrinsic clearance (CLint) of a test compound (SARM) using human liver microsomes.

Materials:

  • Test SARM (e.g., Ostarine, Ligandrol, RAD140)

  • Pooled human liver microsomes (HLMs)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known high and low clearance)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test SARM in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution.

    • Dilute the pooled human liver microsomes to the desired protein concentration in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test SARM solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test SARM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent SARM at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent SARM remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T½) * (incubation volume / microsomal protein amount).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_sarm Prepare SARM Stock Solution mix Combine SARM, Microsomes, and NADPH System prep_sarm->mix prep_microsomes Prepare Microsomal Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Terminate Reaction (e.g., Acetonitrile) sample->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (T½, CLint) lcms->data

Caption: Workflow of an in vitro metabolic stability assay.

Signaling Pathways in SARM Metabolism

The metabolic fate of SARMs is primarily governed by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems. The following diagram depicts a simplified overview of the general metabolic signaling pathways for SARMs.

SARM_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism SARM Parent SARM CYP450 CYP450 Enzymes SARM->CYP450 Oxidation UGT UGT Enzymes SARM->UGT Direct Conjugation Phase1_Metabolites Oxidized Metabolites (e.g., Hydroxylated) CYP450->Phase1_Metabolites Phase1_Metabolites->UGT Conjugation Excretion Excretion (Urine, Feces) Phase1_Metabolites->Excretion Phase2_Metabolites Conjugated Metabolites (e.g., Glucuronides) UGT->Phase2_Metabolites Phase2_Metabolites->Excretion

Caption: General metabolic pathways of SARMs.

References

Independent Validation of GTx-024 (Enobosarm) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings for GTx-024 (enobosarm), a selective androgen receptor modulator (SARM), with alternative therapeutic approaches for muscle wasting conditions. The information is compiled from peer-reviewed journals and clinical trial data to support independent validation and inform future research and development.

Data Presentation: Quantitative Comparison of GTx-024 Efficacy

The following tables summarize the key quantitative outcomes from pivotal clinical trials of GTx-024 across different patient populations.

Trial Patient Population Treatment Group Change in Lean Body Mass (LBM) Change in Fat Mass Change in Physical Function (Stair Climb Power) Citation
Phase 2 Healthy elderly men (>60 years) and postmenopausal womenGTx-024 (3 mg/day)+1.3 kg (p < 0.001 vs. placebo)-0.6 kg (p = 0.049 vs. placebo)Statistically significant improvement (p = 0.013 vs. placebo)[1][2]
Placebo---[1][2]
Phase 3 (POWER 1) Advanced Non-Small Cell Lung Cancer (NSCLC) patients on platinum + taxane (B156437) chemotherapyGTx-024 (3 mg/day)LBM responder rate: 41.9%Not ReportedSCP responder rate: 29.4%[3][4]
PlaceboLBM responder rate: 30.4%Not ReportedSCP responder rate: 24.2%[3][4]
Phase 3 (POWER 2) Advanced NSCLC patients on platinum + non-taxane chemotherapyGTx-024 (3 mg/day)LBM responder rate: 46.5%Not ReportedSCP responder rate: 19.5%[3][4]
PlaceboLBM responder rate: 37.9%Not ReportedSCP responder rate: 24.8%[3][4]
Phase 2b (QUALITY) Overweight or obese older adults (≥60 years) on semaglutide (B3030467) (a GLP-1 RA)GTx-024 (3 mg/day) + Semaglutide71% relative reduction in lean mass loss (p=0.002 vs. placebo + semaglutide)27% greater fat mass loss than placebo + semaglutide54.5% fewer patients with a ≥10% decline in stair climb power[5][6]
Placebo + Semaglutide---[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and independent validation.

Phase 2 Trial in Healthy Elderly and Postmenopausal Women
  • Study Design: A 12-week, double-blind, placebo-controlled trial.[1]

  • Participants: 120 healthy elderly men (>60 years of age) and postmenopausal women.[1]

  • Intervention: Oral administration of GTx-024 (0.1, 0.3, 1, or 3 mg) or placebo once daily for 86 days.[2]

  • Primary Endpoint Measurement (Lean Body Mass):

    • Method: Dual-energy X-ray absorptiometry (DXA).[1][7] DXA is a three-compartment method that measures lean soft tissue, fat mass, and bone mineral content.[7] Appendicular lean soft tissue (ALST) is often used as a surrogate for skeletal muscle mass, as approximately 75% of whole-body skeletal muscle is in the limbs.[7]

    • Procedure: Whole-body scans are performed with the subject in a supine position. Standardized protocols are followed for patient positioning and data analysis to ensure consistency.[8]

  • Secondary Endpoint Measurement (Physical Function):

    • Method: Stair Climb Power Test.[1]

    • Procedure: Participants are instructed to ascend a 12-step staircase as quickly as possible without assistance.[9] The time taken to complete the ascent is measured using an electronic timing system.[9] Stair climb power is calculated based on the participant's body mass, the total vertical distance of the stairs, and the time of ascent.[9]

Phase 3 POWER Trials in Non-Small Cell Lung Cancer (NSCLC) Patients
  • Study Design: Two Phase 3, randomized, double-blind, placebo-controlled trials (POWER 1 and POWER 2).[3]

  • Participants: Patients with stage III or IV NSCLC initiating first-line chemotherapy.[3]

  • Intervention: Oral daily doses of GTx-024 (3 mg) or placebo in conjunction with standard platinum doublet chemotherapy.[3]

  • Co-Primary Endpoint Measurement:

    • Lean Body Mass (LBM): Assessed by DXA at baseline and day 84.[3] A "responder" was defined as a patient who maintained or increased their LBM from baseline.[3]

    • Physical Function: Measured by the Stair Climb Power test at baseline and day 84.[3] A "responder" was defined as a patient with a 10% or greater improvement in stair climb power.[3]

Phase 2b QUALITY Trial in Patients on GLP-1 Receptor Agonists
  • Study Design: A multicenter, double-blind, placebo-controlled, randomized, dose-finding clinical trial.[6]

  • Participants: Older adults (≥60 years of age) with overweight or obesity receiving semaglutide for weight reduction.[6]

  • Intervention: Enobosarm (3 mg or 6 mg) or placebo administered daily for 16 weeks, in addition to semaglutide.[6]

  • Primary Endpoint Measurement (Lean Body Mass): Assessed by DXA from baseline to 16 weeks.[6]

  • Key Secondary Endpoint Measurement (Physical Function): Assessed by the Stair Climb Test at baseline and 16 weeks.[6]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of GTx-024 and a typical clinical trial workflow.

GTx_024_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx024 GTx-024 (Enobosarm) AR Androgen Receptor (AR) GTx024->AR Binds to GTx024_AR GTx-024-AR Complex PI3K PI3K GTx024_AR->PI3K Activates ARE Androgen Response Element (ARE) GTx024_AR->ARE Translocates to Nucleus and Binds ARE Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Myostatin Myostatin Signaling Akt->Myostatin Inhibits Gene_Expression ↑ Gene Expression (Protein Synthesis) mTOR->Gene_Expression Promotes ARE->Gene_Expression Promotes Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (DXA, Stair Climb, etc.) Informed_Consent->Baseline Randomization Randomization Treatment_A Treatment Group (GTx-024) Randomization->Treatment_A Treatment_B Control Group (Placebo) Randomization->Treatment_B Follow_Up Follow-up Assessments (e.g., Day 84, Week 16) Treatment_A->Follow_Up Treatment_B->Follow_Up Baseline->Randomization End_of_Study End of Study Follow_Up->End_of_Study Data_Analysis Data Analysis (Efficacy & Safety) End_of_Study->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for TP-024: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of materials identified as "TP-024." Due to the ambiguity of this identifier, which could refer to a hazardous chemical or a non-hazardous mechanical part, this guide addresses the disposal protocols for the most likely interpretations in a research and drug development setting.

Immediate Action Required: The first and most critical step is to positively identify the nature of "this compound." Consult the original container's label, safety data sheet (SDS), or purchasing records. The disposal procedure is entirely dependent on whether "this compound" is a chemical substance or a manufactured article.

Scenario 1: this compound as a Hazardous Chemical (p-Chloroaniline)

In a laboratory context, "this compound" may be a shorthand or internal code for a substance associated with the EPA hazardous waste code P024 , which corresponds to p-Chloroaniline (also known as 4-chloroaniline). This compound is toxic and carcinogenic, necessitating strict disposal protocols.[1]

PropertyValue/InstructionCitation
Chemical Name p-Chloroaniline (4-chloroaniline)[2]
CAS Number 106-47-8[2]
Primary Hazards Toxic if swallowed, in contact with skin, or inhaled. May cause cancer and an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, protective clothing, safety glasses with side-shields or goggles, and a face shield. Use a NIOSH/MSHA approved respirator if inhalation risk is present.[3][4]
Spill Cleanup Evacuate the area. Wear appropriate PPE. For solid spills, avoid creating dust. Carefully sweep or scoop the material into a suitable, sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5]
Disposal Method This material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service. Do not allow it to enter drains or the environment.[6][7][8]
Container Disposal Empty containers that held p-Chloroaniline are considered hazardous waste. Containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as acute hazardous waste.[9]
  • Initial Rinse: Under a certified chemical fume hood and while wearing appropriate PPE, perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone (B3395972) or ethanol) capable of dissolving p-Chloroaniline.

  • Collect Rinsate: Collect this first rinse in a designated hazardous waste container labeled "p-Chloroaniline rinsate."

  • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Final Wash: After the triple rinse, the glassware can be washed with soap and water.

  • Disposal of Rinsate: The collected rinsate must be disposed of as acute hazardous waste through your institution's environmental health and safety (EHS) office.

TP024_Disposal_Workflow cluster_identification Step 1: Identification cluster_chemical Scenario A: Hazardous Chemical cluster_seal Scenario B: Mechanical Part cluster_unknown Scenario C: Unknown Identify Identify the nature of 'this compound' Is_P024 Is it p-Chloroaniline (P024)? Identify->Is_P024 Chemical Is_Seal Is it a Buna-N Rubber Seal? Identify->Is_Seal Mechanical Part Is_Unknown Identity is Unknown/Uncertain Identify->Is_Unknown Uncertain P024_Disposal Follow Hazardous Waste Protocol: - Wear full PPE - Collect in labeled, sealed container - Contact EHS for disposal Is_P024->P024_Disposal Yes Seal_Disposal Follow Non-Hazardous Solid Waste Protocol: - Segregate for disposal - Check local regulations for recycling/landfill Is_Seal->Seal_Disposal Yes Unknown_Action Treat as Hazardous Waste: - Assume most hazardous potential - Contact EHS immediately Is_Unknown->Unknown_Action Yes

Caption: Decision workflow for the proper disposal of "this compound".

Scenario 2: this compound as a Non-Hazardous Solid Waste (Buna-N Rubber Piston T-Seal)

Product catalogs identify "this compound" as a part number for a piston T-seal made of Buna-N (Nitrile) rubber. In its cured, solid form, this material is generally considered non-hazardous.[10][11] However, if the seal has been used with hazardous chemicals, it must be treated as contaminated waste.

  • Confirmation: Ensure the rubber has not been in contact with any hazardous materials.

  • Segregation: Place the used or unused seals in a designated solid waste container. Do not mix with chemical, biological, or radioactive waste.

  • Local Regulations: Consult your institution's waste management guidelines and local regulations. While generally considered non-hazardous, some municipalities may have specific rules for industrial solid waste.

  • Disposal Options:

    • Landfill: Dispose of the material as general solid waste if permitted by local regulations.[12]

    • Recycling/Incineration: Some facilities may accept rubber for recycling or incineration with energy recovery.[12]

If the "this compound" rubber seal has been exposed to hazardous chemicals, it must be disposed of as hazardous waste. The specific disposal protocol will depend on the nature of the contaminant. The seal should be placed in a sealed container, labeled with the name of the contaminating chemical(s), and disposed of through your institution's EHS office.

By carefully identifying the material and following the appropriate disposal pathway, researchers and laboratory professionals can ensure a safe working environment and maintain regulatory compliance. When in doubt, always err on the side of caution and treat the waste as hazardous.

References

Personal protective equipment for handling TP-024

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of TP-024, a selective GPR52 agonist. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling potent, novel small molecule compounds in a laboratory setting. Researchers should treat this compound as a potentially hazardous substance and adhere to these procedures to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate personal protective equipment. The minimum required PPE for handling this compound is outlined below.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is required. Inspect gloves for any signs of damage before use. Change gloves immediately if contaminated.
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect against splashes and aerosols.
Body Protection Laboratory CoatA buttoned, knee-length lab coat is mandatory. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood.
Foot Protection Closed-toe ShoesShoes must fully cover the feet.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for the entire lifecycle of the compound within the lab.

A Receiving and Inspection B Storage A->B Unpack in Fume Hood C Preparation of Stock Solutions B->C Transport in Secondary Container D Experimental Use C->D Use in Designated Area E Decontamination D->E Clean All Equipment F Waste Disposal E->F Segregate Waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If the package is intact, transfer it to a designated chemical fume hood before opening.

Storage:

  • Store this compound in its original, tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage location is clearly labeled as containing a potent compound.

Preparation of Stock Solutions:

  • All weighing of solid this compound and preparation of stock solutions must be performed in a chemical fume hood.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Prepare solutions in appropriate, labeled containers.

Experimental Use:

  • Conduct all experiments involving this compound in a designated and clearly marked area of the laboratory.

  • Minimize the generation of aerosols and dust.

  • Use appropriate containment measures, such as sealed centrifuge tubes and plates.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

cluster_exposure Accidental Exposure cluster_spill Spill Response A Skin Contact B Eye Contact C Inhalation D Ingestion E Minor Spill F Major Spill Accident Accident Occurs Accident->A Accident->B Accident->C Accident->D Accident->E Accident->F

Caption: Immediate actions for this compound related accidents.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1][2][3][4]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Spill Response
  • Minor Spill (Contained and manageable by trained personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (Large quantity, uncontained, or in a public area):

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS office and emergency services.[1][2][5]

Decontamination and Disposal Plan

Proper decontamination of equipment and disposal of waste are essential to prevent cross-contamination and environmental release.

Decontamination Procedures

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Equipment/SurfaceDecontamination Protocol
Glassware and Non-porous Surfaces 1. Rinse with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to solubilize the compound. 2. Wash with soap and water. 3. Perform a final rinse with deionized water.
Balances and other Sensitive Equipment 1. Carefully wipe surfaces with a cloth dampened with a suitable solvent. 2. Follow with a wipe using a cloth dampened with deionized water. 3. Ensure the equipment is dry before the next use.
Contaminated Lab Coats Launder separately from other clothing. If heavily contaminated, dispose of as hazardous waste.
Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

cluster_waste Waste Generation A Solid Waste Waste_Collection Hazardous Waste Collection A->Waste_Collection B Liquid Waste B->Waste_Collection C Sharps C->Waste_Collection EHS_Pickup EHS Pickup and Disposal Waste_Collection->EHS_Pickup

Caption: Waste disposal pathway for this compound.

  • Solid Waste: Includes contaminated gloves, weighing papers, absorbent materials, and empty vials. Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Includes unused solutions and solvent rinses. Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

All waste must be disposed of in accordance with institutional and local regulations. Contact your EHS office for specific guidance on waste stream management and pickup schedules.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.